sodium;2-phenoxyacetate;hydrate
Description
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Properties
IUPAC Name |
sodium;2-phenoxyacetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQSSBKFRRPKBI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Analysis of Sodium 2-Phenoxyacetate Hydrate
This guide provides an in-depth exploration of sodium 2-phenoxyacetate hydrate, a compound of significant interest in pharmaceutical and chemical synthesis. We will move beyond simple data recitation to offer a foundational understanding of its synthesis, characterization, and relevant biological context, providing the causality behind experimental choices to empower researchers in their work.
Core Molecular Attributes and Physicochemical Landscape
Sodium 2-phenoxyacetate is the sodium salt of phenoxyacetic acid, an O-phenyl derivative of glycolic acid.[1][2] In its solid state, it is typically encountered as a white to off-white crystalline powder, often in a hydrated form, such as a hemihydrate or monohydrate.[3][4] The presence of water molecules within the crystal lattice is a critical attribute, influencing its stability, solubility, and handling characteristics. Understanding the degree of hydration is therefore a primary step in its characterization.
The molecule's structure, comprising a hydrophilic carboxylate group and a more hydrophobic phenoxy moiety, imparts it with moderate solubility and makes it a versatile building block. The parent acid, phenoxyacetic acid, is a weak acid with a pKa value reported in the range of 3.1 to 3.7, which is a key parameter for designing extraction and purification protocols.[1][5][6][7]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | sodium 2-phenoxyacetate | [8] |
| CAS Number | 3598-16-1 (Anhydrous) | [8] |
| 313222-85-4 (Hydrate) | [9] | |
| Molecular Formula | C₈H₇NaO₃ (Anhydrous) | [10][11] |
| C₈H₇NaO₃ · xH₂O (Hydrate) | [3][4] | |
| Molecular Weight | 174.13 g/mol (Anhydrous) | [8] |
| 183.14 g/mol (Hemihydrate) | [3][12] | |
| 192.14 g/mol (Monohydrate) | [9] | |
| Appearance | White to off-white crystalline powder | [4] |
| Parent Acid pKa | 3.1 - 3.7 | [1][5][6][7] |
| Water Solubility | Soluble (Parent acid: ~1.2 g/100 mL) | [1][4][5] |
| Crystal System (Hemihydrate) | Monoclinic | [3] |
| Space Group (Hemihydrate) | A2/a or C2/c | [3][12] |
Synthesis and Purification: A Controlled Approach
The synthesis of sodium 2-phenoxyacetate is a classic example of the Williamson ether synthesis.[1] The reaction proceeds via the nucleophilic attack of a sodium phenolate anion on sodium chloroacetate.[1] The choice of an aqueous sodium hydroxide solution as the reaction medium is strategic; it serves both to generate the nucleophilic phenolate in situ and to provide the alkaline conditions that reduce the solubility of the final product, thereby facilitating its crystallization and improving the yield.[13]
Protocol 2.1: Laboratory-Scale Synthesis
This protocol is a self-validating system. Successful synthesis will yield a white crystalline solid, the identity and purity of which can be confirmed by the analytical methods outlined in Section 3.
-
Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, prepare a 15-20% (w/v) aqueous solution of sodium hydroxide (NaOH). Allow the solution to cool to room temperature.
-
Reactant Addition: While stirring, sequentially add phenol (1.0 eq) and chloroacetic acid (1.0-1.2 eq) to the NaOH solution. The molar amount of NaOH should be in excess, typically 2.5-3.0 times the molar amount of phenol, to ensure an alkaline environment for product precipitation.[13]
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature with vigorous stirring for 3-4 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, extracting with ether, and spotting against a standard of phenoxyacetic acid.
-
Crystallization: After the reaction is complete, stop heating and allow the mixture to cool slowly to room temperature, then further cool in an ice bath (or let stand overnight at ~25-30 °C) to facilitate crystallization.[13][14]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove excess NaOH and other water-soluble impurities. A subsequent wash with a cold organic solvent like ethanol can aid in removing organic impurities.
-
Drying: Dry the solid product in a vacuum oven at 70-80 °C until a constant weight is achieved.[14] The final product is the hydrated salt.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous characterization of sodium 2-phenoxyacetate hydrate. This ensures not only the confirmation of the chemical structure but also the determination of purity and the degree of hydration.
Sources
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 3. Structure and stability of carboxylate complexes. Part IV. The crystal and molecular structure of sodium phenoxyacetate hemihydrate - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 5. Phenoxyacetic Acid [drugfuture.com]
- 6. Showing Compound Phenoxyacetic acid (FDB008245) - FooDB [foodb.ca]
- 7. Phenoxyacetic acids [stenutz.eu]
- 8. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 313222-85-4|Sodium 2-phenoxyacetate hydrate|BLD Pharm [bldpharm.com]
- 10. sodium 2-phenoxyacetate [stenutz.eu]
- 11. GSRS [gsrs-dev-public.ncats.io]
- 12. Sodium phenoxyacetate hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]
Sodium Phenoxyacetate: A Technical Compendium for Bioprocess & Synthetic Applications
Topic: Physical and Chemical Properties of Sodium Phenoxyacetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium phenoxyacetate (NaPA) is the sodium salt of phenoxyacetic acid, serving as a critical intermediate in pharmaceutical manufacturing and agrochemical synthesis.[1][2] Its primary industrial utility lies in its role as a precursor for Penicillin V (Phenoxymethylpenicillin) , where it acts as the side-chain donor during fermentation.[3] Unlike its acid form, the sodium salt offers superior aqueous solubility and bioavailability in fermentation broths, making it the preferred reagent for high-yield bioprocesses. This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and application logic.
Molecular Identity & Structural Analysis
Sodium phenoxyacetate consists of a phenoxy group ether-linked to an acetate moiety, stabilized by a sodium cation. The molecule exhibits a distinct amphiphilic character: the hydrophobic phenyl ring facilitates interaction with enzyme active sites, while the ionic carboxylate tail ensures aqueous solubility.
Table 1: Chemical Identity & Constants
| Property | Data |
| IUPAC Name | Sodium 2-phenoxyacetate |
| CAS Number | 3598-16-1 |
| Molecular Formula | C₈H₇NaO₃ |
| Molecular Weight | 174.13 g/mol |
| SMILES | [Na+].[O-]C(=O)COc1ccccc1 |
| Appearance | White to off-white crystalline powder |
| Crystal Form | Often supplied as a hemihydrate (C₈H₇NaO₃[4][5][6][7] · 0.5 H₂O) |
Physicochemical Profiling
Solubility & Solution Thermodynamics
The transformation from phenoxyacetic acid to its sodium salt dramatically alters the solubility profile, a critical factor for its use in aqueous fermentation media.
-
Aqueous Solubility: High (~223.6 g/L at 20°C).[2][8] This is approximately 18-fold higher than the free acid (~12 g/L), preventing precipitation in bioreactors.
-
Organic Solubility: Soluble in polar solvents (ethanol, methanol) but practically insoluble in non-polar solvents (benzene, hexane).
-
Common Ion Effect: In high-salt environments (e.g., fermentation broth with added sulfates), the solubility may decrease slightly, but it remains sufficient for precursor uptake.
Thermal Properties & Stability
-
Decomposition: The salt is thermally stable up to its melting point. However, prolonged exposure to temperatures >80°C during drying can lead to surface oxidation or decarboxylation if not controlled.
-
Hygroscopicity: The anhydrous form is moderately hygroscopic, readily converting to the hemihydrate upon exposure to ambient moisture. Storage in desiccated, air-tight containers is mandatory to maintain stoichiometry.
Acid-Base Behavior
-
pH of Solution: Aqueous solutions (10% w/v) are alkaline (pH ≈ 8.0–9.5) due to the hydrolysis of the phenoxyacetate anion (conjugate base of a weak acid).
-
pKa Context: The pKa of the parent phenoxyacetic acid is 3.17 .[2][10] Consequently, at physiological or fermentation pH (typically 6.0–7.5), the molecule exists almost exclusively (>99.9%) in its ionized anionic form, maximizing bioavailability.
Synthesis & Purification Protocol
The industrial synthesis of sodium phenoxyacetate relies on the Williamson ether synthesis principle, adapted for aqueous conditions to ensure "Green Chemistry" compliance and cost-efficiency.
Reaction Mechanism
The synthesis involves the nucleophilic attack of sodium phenoxide on sodium chloroacetate.
Figure 1: Synthesis pathway via nucleophilic substitution (SN2) of sodium phenoxide on sodium chloroacetate.[5][6][8][11][12]
Laboratory/Pilot Scale Protocol
Objective: Synthesis of high-purity (>99%) Sodium Phenoxyacetate.
-
Preparation of Sodium Phenoxide:
-
Dissolve 0.8 mol Phenol in 18% NaOH solution (2.2 mol NaOH equivalent).
-
Note: Excess NaOH is critical to maintain solubility and drive the equilibrium forward.
-
-
Coupling Reaction:
-
Add 1.0 mol Chloroacetic acid (or Sodium Chloroacetate) slowly to the phenoxide solution.
-
Heat the mixture to 80–90°C and maintain for 2–4 hours.
-
Mechanism:[13] The phenoxide anion attacks the alpha-carbon of the chloroacetate, displacing the chloride ion.
-
-
Crystallization & Purification:
-
Cool the reaction mixture slowly to 25–30°C . The solubility of Sodium Phenoxyacetate decreases significantly in the presence of excess Na+ ions (Common Ion Effect), promoting crystallization.
-
Filter the white precipitate.
-
Wash the filter cake with ice-cold water or ethanol to remove unreacted phenol and NaCl.
-
-
Drying:
-
Dry in a vacuum oven at 70–80°C until constant weight.
-
Caution: Do not exceed 100°C to prevent thermal degradation.
-
Biological Application: Penicillin V Precursor[3]
The "Killer Application" of Sodium Phenoxyacetate is its role in the fermentation of Penicillium chrysogenum.
The Precursor Logic
Natural penicillin fermentation produces a mix of penicillins. To force the mold to produce specifically Penicillin V (which is acid-stable and orally active), the fermentation broth is supplemented with Sodium Phenoxyacetate.
-
Mechanism: The mold's acyltransferase enzyme accepts the phenoxyacetyl moiety from the added precursor and attaches it to the 6-aminopenicillanic acid (6-APA) core.
-
Efficiency: Using the sodium salt ensures the precursor is fully dissolved and available for cellular uptake, unlike the acid which might precipitate at fermentation pH.
Figure 2: Incorporation of Sodium Phenoxyacetate into the Penicillin V molecule during fermentation.
Analytical Characterization
To validate the identity and purity of Sodium Phenoxyacetate, the following spectral markers are standard.
Table 2: Spectral Data Points
| Technique | Key Signals / Peaks | Interpretation |
| IR Spectroscopy (KBr) | 1600–1550 cm⁻¹ (Strong) | Carboxylate anion (C=O) asymmetric stretch. |
| 1420–1300 cm⁻¹ | Carboxylate anion symmetric stretch. | |
| 1240 cm⁻¹ | Aryl ether (C-O-C) stretch. | |
| ¹H NMR (D₂O) | δ 4.5 ppm (Singlet, 2H) | Methylene protons (-OCH₂-). |
| δ 6.9–7.4 ppm (Multiplet, 5H) | Aromatic protons (Phenyl ring). | |
| HPLC | Retention time matches standard | Purity check (limit of free phenol <0.01%). |
Safety & Handling
While less corrosive than its acid precursor, Sodium Phenoxyacetate requires standard laboratory safety protocols.
-
Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[11]
-
Handling: Use dust mask (N95) to prevent inhalation of fine powder. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place. Ensure container is tightly sealed to prevent moisture absorption (formation of hemihydrate clumps).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23687423: Sodium phenoxyacetate. Retrieved from [Link]
- Google Patents. (2021). CN113788750A - Preparation method of sodium phenoxyacetate.
-
American Society for Microbiology. (1965). Effect of Exogenous Penicillin on Penicillin Biosynthesis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Sources
- 1. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. Decreased production of para-hydroxypenicillin V in penicillin V fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Sodium 2-phenoxyacetate | CymitQuimica [cymitquimica.com]
- 7. sodium phenoxyacetate hemihydrate [cn.dycnchem.com]
- 8. Sodium phenoxyacetate | 3598-16-1 [chemicalbook.com]
- 9. Phenoxyacetic acid sodium salt One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
- 14. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
Biological Activity of Phenoxyacetic Acid Derivatives
From Agrochemical Potency to Targeted Therapeutics
Executive Summary
Phenoxyacetic acid (PAA) derivatives represent a privileged scaffold in bioactive chemistry.[1][2] Historically anchored by the commercial success of auxin-mimic herbicides like 2,4-D, this chemical class has evolved into a versatile platform for pharmaceutical discovery. This technical guide analyzes the biological activity of PAA derivatives, transitioning from their established role in agrochemistry to emerging applications in oncology, inflammation, and antimicrobial resistance. By manipulating the electronic and steric properties of the phenoxy ring, researchers can toggle specificity between plant auxin receptors (TIR1) and human therapeutic targets (COX-2, PPAR, Akt).
Chemical Architecture & Structure-Activity Relationship (SAR)
The core pharmacophore consists of a phenyl ring linked to an acetic acid moiety via an oxygen bridge. The biological output is strictly governed by the substitution pattern on the phenyl ring.
Core SAR Principles
-
Herbicidal Activity: Requires electron-withdrawing halogens (Cl, F) at the ortho and para positions (e.g., 2,4-dichloro). This configuration locks the molecule into a conformation that fits the plant TIR1 receptor pocket.
-
Anti-inflammatory (COX-2) Activity: Bulky, lipophilic groups at the para position often enhance selectivity for the larger hydrophobic channel of COX-2 over COX-1.
-
Anticancer Activity: Introduction of nitrogen-containing heterocycles (hydrazides, acetamides) or fusion with quinoline rings shifts activity toward kinase inhibition (e.g., Akt) and apoptosis induction.
Visualization: SAR Logic Flow
Figure 1: Structural modifications of the phenoxyacetic acid scaffold dictate biological selectivity.
Domain 1: Agrochemical Mechanisms (Herbicides)
The herbicidal activity of PAA derivatives (e.g., 2,4-D, MCPA) relies on "auxin overdose." These molecules mimic Indole-3-acetic acid (IAA), the natural plant hormone.[1]
Mechanism of Action: The TIR1 Ubiquitin Pathway
Unlike natural auxin, which is tightly regulated, synthetic PAA derivatives are metabolically stable in plants. They bind to the TIR1 (Transport Inhibitor Response 1) receptor, which is part of an SCF ubiquitin-ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled gene expression, chaotic growth (epinasty), and plant death.
Visualization: Auxin Signaling Pathway
Figure 2: The molecular mechanism of auxin mimicry leading to herbicidal effect.
Domain 2: Therapeutic Applications
Recent medicinal chemistry has repurposed the PAA scaffold for human therapeutics, exploiting its ability to dock into hydrophobic pockets of enzymes and receptors.[3]
Anti-Inflammatory Activity (COX-2 Inhibition)
PAA derivatives have emerged as selective COX-2 inhibitors.[4] The phenoxy moiety mimics the arachidonic acid structure, while specific substitutions (e.g., 4-chlorophenoxy) allow the molecule to fit into the COX-2 side pocket, avoiding the constriction responsible for COX-1 steric hindrance.
-
Key Finding: Compounds like 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid have shown IC50 values in the nanomolar range, comparable to Celecoxib, with reduced gastric toxicity.
Anticancer Activity (Akt & PPAR Modulation)
-
Akt Inhibition: Novel esters (e.g., PAA-Shikonin hybrids) target the allosteric site of Akt (Protein Kinase B), a critical node in the PI3K/Akt survival pathway often mutated in colon cancers (KRAS mutants).[5]
-
PPAR Agonism: PAA derivatives function as PPAR
and PPAR agonists, regulating lipid metabolism and inducing apoptosis in cancer cells via metabolic stress.
Antimicrobial Activity
Halogenated PAA derivatives (e.g., para-bromophenoxyacetic acid) disrupt bacterial cell membranes. Hydrazide derivatives of PAA have demonstrated significant MIC values against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents.
Quantitative Data Summary
| Compound Class | Target / Organism | Activity Metric | Value | Reference |
| 2,4-D | Broadleaf Weeds | Lethal Dose | High Efficacy | [1] |
| PAA-Shikonin Ester (L8) | HCT116 (Colon Cancer) | IC50 (Cytotoxicity) | ~2.0 µM | [2] |
| Compound 7b | COX-2 Enzyme | IC50 (Inhibition) | 0.06 µM | [3] |
| 4-Cl-PAA Derivative | M. smegmatis | MIC | 9.66 µg/mL | [4] |
| Compound 6 (Fluoro-PAA) | S. aureus | MIC | High Potency | [5] |
Experimental Protocols
Protocol A: General Synthesis of Phenoxyacetic Acid Derivatives
Method: Williamson Ether Synthesis (Alkaline Condensation) Objective: Synthesize the core ether linkage between a substituted phenol and chloroacetic acid.
-
Reagent Preparation:
-
Dissolve 0.05 mol of substituted phenol in 15 mL of 30% NaOH solution.
-
Prepare 0.055 mol of chloroacetic acid in 15 mL water; neutralize with NaOH to pH 9-10 (forming sodium chloroacetate).
-
-
Condensation:
-
Add the sodium chloroacetate solution dropwise to the phenolate solution under stirring.
-
Critical Step: Reflux the mixture at 100–105°C for 4–6 hours. Monitor via TLC (Solvent: Toluene:Methanol 9:1).[6]
-
-
Work-up:
-
Cool reaction to room temperature.
-
Acidify to pH 1–2 using concentrated HCl. The PAA derivative will precipitate as a solid.
-
Filter the precipitate and wash 3x with cold water.
-
-
Purification:
-
Recrystallize from ethanol/water (1:1) to obtain pure crystals.
-
Protocol B: In Vitro COX-2 Inhibition Assay
Objective: Determine the selectivity of a PAA derivative for COX-2 vs. COX-1.
-
Enzyme Preparation: Use human recombinant COX-2 and COX-1 enzymes.
-
Incubation:
-
Incubate enzyme with test compound (0.01 – 10 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.
-
-
Reaction Initiation:
-
Add Arachidonic Acid (substrate, 100 µM final conc).
-
Incubate for 2 minutes at 37°C.
-
-
Termination & Measurement:
-
Stop reaction with 1M HCl.
-
Quantify Prostaglandin E2 (PGE2) production using a standard ELISA kit.
-
-
Calculation:
-
Calculate % Inhibition =
. -
Derive IC50 using non-linear regression analysis.
-
Visualization: Synthesis Workflow
Figure 3: Step-by-step workflow for the Williamson ether synthesis of PAA derivatives.
References
-
BenchChem. A Comparative Guide to the Biological Effects of Phenoxyacetyl-CoA and Other Phenoxyacetic Acid Derivatives. BenchChem.[1][7] Link
-
Wang, J., et al. (2025). Novel Phenoxyacetic Acid Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site.[5] Chemical Biology & Drug Design, 105(5).[5] Link
-
Abdelgawad, M.A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules (MDPI). Link
-
Subahlaxmi, et al. (Cited in BenchChem). Antimicrobial Activity of Phenoxyacetic Acid Derivatives against Mycobacterium smegmatis.[1] BenchChem.[1][7] Link
-
Jain, S., et al. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Journal of Emerging Technologies and Innovative Research (JETIR). Link
-
Al-Ostoot, F.H., et al. (2021). Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using phenoxyacetic acid. Molecular Diversity.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Phenoxyacetic Acid (4-Aminophenoacetic Acid) Shikonin Ester Kills KRAS Mutant Colon Cancer Cells via Targeting the Akt Allosteric Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antimicrobial activities of some novel diastereoselective monocyclic cis-β-lactams using 2-ethoxy carbonyl DCPN as a carboxylic acid activator - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Sodium Phenoxyacetate Mechanism of Action in Plants
Executive Summary
Sodium Phenoxyacetate (Na-PA) is a synthetic auxin analogue and the sodium salt of phenoxyacetic acid (PAA). Unlike potent chlorinated auxins (e.g., 2,4-D) that act as systemic herbicides, Na-PA functions as a mild, non-polar auxin . Its distinct mechanism of action is defined by two critical features: low-affinity binding to the TIR1/AFB receptor complex and limited polar auxin transport (PAT) . These characteristics allow Na-PA to stimulate specific physiological outcomes—such as rooting and fruit set—without inducing the lethal systemic epinasty associated with stronger herbicides.
Physicochemical & Pharmacokinetic Profile
To understand the mechanism, one must first understand how the molecule reaches its target. Na-PA is a prodrug-like salt that relies on pH dynamics for cellular entry.
Dissociation and Cellular Uptake
Upon application, Na-PA dissociates in the aqueous environment of the plant apoplast.
-
Apoplastic Trapping (The Acid Growth Context): The plant apoplast is acidic (pH ~5.5). The phenoxyacetate anion (PAA⁻) becomes protonated to form the lipophilic phenoxyacetic acid (PAAH).
-
Membrane Permeability: PAAH is sufficiently lipophilic to cross the plasma membrane via passive diffusion.
-
Cytosolic Trapping: Once inside the cytosol (pH ~7.0), PAAH dissociates back to PAA⁻. Unlike Indole-3-Acetic Acid (IAA), PAA⁻ is a poor substrate for PIN-FORMED (PIN) efflux carriers. This results in cytosolic retention , preventing the rapid establishment of long-distance gradients.
Transport Dynamics (The "Non-Polar" Feature)
A defining characteristic of Na-PA is its exclusion from the high-velocity Polar Auxin Transport (PAT) stream.
-
IAA (Natural Auxin): Actively transported basipetally via PIN proteins, creating dynamic gradients.[1]
-
Na-PA (PAA): Moves primarily via diffusion or symplastic flow. It does not accumulate in root tips to the same toxic extent as 2,4-D, making it safer for delicate developmental stages like flowering and fruit setting.
Molecular Mechanism of Action
The core signaling event occurs in the nucleus, where Na-PA mimics IAA to activate the ubiquitin-proteasome pathway.
The TIR1/AFB Signaling Cascade
Na-PA functions as a "molecular glue" within the SCF^TIR1 E3 ubiquitin ligase complex.
-
Ligand Binding: PAA⁻ enters the auxin-binding pocket of the F-box protein TIR1 (Transport Inhibitor Response 1).
-
Affinity Modulation: PAA binds TIR1 with a
significantly higher (lower affinity) than IAA or 2,4-D. This weak interaction is sufficient to stabilize the complex but prevents the "hyper-signaling" that leads to herbicidal lethality. -
Coreceptor Recruitment: The TIR1-PAA complex recruits Aux/IAA transcriptional repressors (e.g., IAA1, IAA3).
-
Ubiquitination & Degradation: The SCF^TIR1 complex poly-ubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.
-
Transcriptional Release: Degradation of Aux/IAA releases ARF (Auxin Response Factors) transcription factors, which then dimerize and bind to Auxin Response Elements (AuxRE) on DNA.
Gene Expression Targets
The activation of ARFs leads to the upregulation of specific gene families:
-
GH3 Family: Enzymes that conjugate excess auxins (negative feedback).
-
SAUR Family: Small Auxin Up RNAs involved in cell wall loosening and elongation.
-
LBD (Lateral Organ Boundaries Domain): Key regulators of root initiation.
Visualization: The Na-PA Signaling Pathway
Caption: The Na-PA signaling cascade from cellular entry to transcriptional activation via the SCF^TIR1 complex.
Physiological Outcomes & Efficacy Data[2][3]
Because Na-PA is a "weak" auxin, its physiological effects are distinct from potent herbicides. It promotes growth rather than unregulated expansion.
| Physiological Effect | Mechanism Basis | Comparison to 2,4-D |
| Adventitious Rooting | Activates LBD genes; local accumulation due to poor transport. | Induces rooting but without callus overgrowth.[2] |
| Fruit Setting | Prevents abscission layer formation by maintaining local auxin levels in the pedicel. | Safer; 2,4-D often causes fruit deformation. |
| Cell Elongation | Upregulates SAUR genes -> H+-ATPase activation -> Acid Growth. | Controlled elongation; less risk of epinasty. |
Experimental Validation Framework
For researchers validating Na-PA activity or developing formulations, the following protocols provide robust, self-validating systems.
Protocol: Arabidopsis Root Growth Inhibition Assay
This is the gold-standard assay for auxin activity. Na-PA should show a right-shifted dose-response curve compared to IAA.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
0.5x MS medium plates.
-
Na-PA stock solution (100 mM in water).
Step-by-Step Workflow:
-
Sterilization: Surface sterilize seeds (70% ethanol, 2 min; 20% bleach, 10 min).
-
Stratification: Stratify at 4°C for 2 days to synchronize germination.
-
Plating: Plate seeds on MS medium containing Na-PA gradients (0, 1, 10, 50, 100 µM). Include IAA (0.1 µM) as a positive control.
-
Growth: Grow vertically at 22°C, 16h light/8h dark cycle.
-
Measurement: At Day 7, measure primary root length.
-
Validation:
-
Expected Result: Na-PA will inhibit root elongation, but the IC50 will be significantly higher (~20-50 µM) than IAA (~0.05 µM).
-
Null Control:tir1 mutants should show resistance to Na-PA inhibition.
-
Protocol: RT-qPCR Marker Analysis
To confirm the molecular mechanism, quantify the induction of auxin-responsive genes.
Target Genes:
-
GH3.3 (Rapid response marker)
-
SAUR19 (Elongation marker)
Workflow Visualization:
Caption: Workflow for molecular validation of Na-PA activity using transcriptomic markers.
References
-
Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Source: National Institutes of Health (PMC) [Link]
-
TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth. Source: eLife Sciences [Link][3]
-
Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. Source: Nature Chemical Biology [Link][4]
-
Auxin signaling: Short and sweet. Source: Nature Plants [Link]
-
Sodium Phenoxyacetate Compound Summary. Source: PubChem [Link]
Sources
- 1. Transport of herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls | eLife [elifesciences.org]
- 4. Chemical hijacking of auxin signaling with an engineered auxin-TIR1 pair. | University of Kentucky College of Arts & Sciences [imaging.as.uky.edu]
An In-depth Technical Guide to the Discovery and History of Phenoxyacetate Compounds
This guide provides a comprehensive overview of the discovery and history of phenoxyacetate compounds, from their initial synthesis to their development as crucial molecules in agriculture and medicine. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this versatile chemical scaffold.
Introduction: The Dual Legacy of a Simple Scaffold
Phenoxyacetic acid, a seemingly simple organic molecule, holds a remarkable position in the annals of chemical discovery. It is the parent structure for compounds that have profoundly impacted two disparate fields: agriculture and medicine.[1] On one hand, its derivatives led to the development of the first selective herbicides, revolutionizing weed control and modernizing agricultural practices.[2][3] On the other, the phenoxyacetate core has been a fruitful scaffold for the discovery of a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, and anticonvulsants.[1][4][5] This guide will trace the historical journey of phenoxyacetate compounds, exploring their synthesis, mechanisms of action, and the key scientific breakthroughs that have shaped their dual legacy.
Part 1: The Dawn of a New Era in Agriculture - Phenoxyacetate Herbicides
The story of phenoxyacetate compounds begins in the early 1940s, a period of intense scientific advancement driven by the Second World War. The initial synthesis of 2,4-dichlorophenoxyacetic acid (2,4-D) by R. Pokorny in 1941 marked a pivotal moment.[6][7] This discovery laid the groundwork for the development of the first selective organic herbicides, forever changing the landscape of agriculture.[2][3]
The Discovery of 2,4-D and the "Auxin" Herbicides
During World War II, a British team at Rothamsted Experimental Station, led by Judah Hirsch Quastel, was investigating ways to increase crop yields.[8] Their work led to the development of 2,4-D, which was commercially released in 1946.[9][10] This compound, along with (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), became the cornerstone of the new "phenoxy herbicides".[9]
These compounds were revolutionary because of their selectivity. When applied to broad-leaf plants, they induce rapid, uncontrolled growth that ultimately leads to the plant's death.[9][10][11] However, they leave monocotyledonous crops like wheat, corn, and rice relatively unharmed.[9][10] This selective action allowed farmers, for the first time, to control broadleaf weeds in their cereal crops efficiently and inexpensively.[2]
Mechanism of Action: Mimicking a Plant Hormone
The herbicidal activity of phenoxyacetic acids stems from their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[12][13]
-
Auxin's Role: Auxin is a crucial regulator of plant growth, controlling processes like cell enlargement, division, and overall development.[12][13]
-
The "Imposter" Hormone: Phenoxy herbicides act as synthetic auxins. When absorbed by the plant, they bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus.[12][13]
-
Uncontrolled Growth: This binding triggers a cascade of events leading to uncontrolled and unsustainable growth.[8] The plant essentially "grows to death" due to the disruption of its normal metabolic processes.[9][11]
Signaling Pathway of Auxin and Phenoxy Herbicide Action
Caption: A simplified diagram illustrating the signaling pathway of natural auxin (IAA) and the disruptive action of phenoxy herbicides.
Evolution of Phenoxy Herbicides: From "Acids" to "Fops"
The initial phenoxy herbicides were phenoxyacetic acids. Later, analogues with an extra methyl group, such as mecoprop and dichlorprop, were commercialized.[9] A significant advancement came in the 1970s with the development of aryloxyphenoxypropionates, often referred to as "fops".[9]
In 1973, Hoechst AG patented this new class of compounds, which showed selectivity for controlling grass weeds in broad-leaf crops.[9] This led to the commercialization of diclofop. This discovery spurred further research, and soon companies like Ishihara Sangyo Kaisha (ISK), Dow Chemicals, and Imperial Chemical Industries (ICI) developed their own "fop" herbicides, such as fluazifop and haloxyfop.[9]
A Different Mechanism: ACCase Inhibition
Unlike the earlier phenoxy herbicides that mimicked auxins, the "fops" have a completely different mechanism of action. They act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[9] ACCase is vital for the synthesis of fatty acids, which are essential components of plant cell membranes. By blocking this enzyme, the "fop" herbicides disrupt the plant's ability to produce new cells, leading to its death. Their selectivity for grasses is due to their targeting of a specific isoform of ACCase found only in the plastids of these plants.[9]
Synthesis of Phenoxyacetic Acid: A Foundational Reaction
The synthesis of the parent compound, phenoxyacetic acid, is a relatively straightforward process. A common laboratory and industrial method involves the reaction of phenol with chloroacetic acid in the presence of a base.[14]
Experimental Protocol: Synthesis of Phenoxyacetic Acid
Objective: To synthesize phenoxyacetic acid from phenol and chloroacetic acid.
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl)
-
Water
-
Toluene (for azeotropic removal of water in some procedures)[15]
-
Reaction flask, condenser, dropping funnel, heating mantle, and stirring apparatus
Procedure:
-
Formation of Sodium Phenolate:
-
In a reaction flask, dissolve phenol in an aqueous solution of sodium hydroxide. This is an exothermic reaction.[16] The reaction mixture is stirred to ensure complete formation of sodium phenolate.
-
For some industrial processes, water is partially removed under normal pressure and then completely removed azeotropically with toluene to yield a toluene suspension of sodium phenolate.[15]
-
-
Reaction with Chloroacetate:
-
Slowly add an aqueous solution of sodium chloroacetate (formed by neutralizing chloroacetic acid with sodium hydroxide) to the sodium phenolate solution.
-
The mixture is then heated under reflux for several hours to facilitate the Williamson ether synthesis, forming sodium phenoxyacetate.[15]
-
-
Acidification and Isolation:
-
After the reaction is complete, the mixture is cooled.
-
The solution is then acidified with hydrochloric acid to precipitate the phenoxyacetic acid.
-
The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried.
-
-
Purification:
-
The crude phenoxyacetic acid can be purified by recrystallization from hot water.
-
Workflow for the Synthesis of Phenoxyacetic Acid
Caption: A flowchart outlining the key steps in the synthesis of phenoxyacetic acid.
Part 2: The Therapeutic Promise - Phenoxyacetates in Medicine
While the herbicidal properties of phenoxyacetates were being harnessed for agriculture, a parallel line of research was uncovering their potential as therapeutic agents. The versatility of the phenoxyacetic acid scaffold has allowed for its incorporation into a wide range of drug classes, demonstrating its significance as a privileged structure in medicinal chemistry.[1]
A Breakthrough in Diuretic Therapy
The discovery of (acryloylaryloxy)acetic acids as a new class of potent diuretics marked a significant advancement in the treatment of conditions like hypertension and edema.[17] This led to further investigations into related compounds, including (2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids, which were found to possess both saluretic (salt-excreting) and uricosuric (uric acid-excreting) properties.[17]
Further modifications of the oxyacetic side chain in these molecules revealed that the carboxylic acid function is the active species in vivo, with ester groups acting as prodrugs to enhance oral absorption.[18] This research culminated in the development of compounds like indacrinone, a potent uricosuric diuretic.
Targeting Inflammation: COX-2 Inhibitors
The phenoxyacetic acid moiety has also been a key component in the design of selective cyclooxygenase-2 (COX-2) inhibitors.[19] COX-2 is an enzyme involved in the inflammatory response, and its selective inhibition can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. Researchers have successfully synthesized novel phenoxyacetic acid derivatives that exhibit potent and selective COX-2 inhibition.[19]
A New Frontier: Anticonvulsant Activity
More recently, the therapeutic potential of phenoxyacetic acid derivatives has expanded to the field of neurology. A series of these compounds, initially identified for their anti-inflammatory activity, were found to possess significant anticonvulsant properties.[4][5] In preclinical models of epilepsy, certain derivatives demonstrated complete seizure protection and outperformed existing drugs like valproic acid.[4][5]
Mechanistic studies suggest that these compounds exert their anticonvulsant effects through a multi-faceted approach, including the reduction of neuroinflammation, suppression of oxidative stress, and attenuation of excitotoxic glutamate accumulation.[5]
Diverse Pharmacological Landscape
The therapeutic applications of phenoxyacetate compounds continue to grow. Research has demonstrated their potential as:
-
Antimycobacterial agents: Showing activity against Mycobacterium tuberculosis.[20]
-
Anticancer agents: Exhibiting cytotoxic efficacy against various cancer cell lines.[1][21]
-
Antiviral agents: One derivative was found to slow the replication of the human coronavirus 229E.[1]
-
Antagonists for allergic inflammatory diseases: Alkynylphenoxyacetic acids have been developed as potent and selective CRTH2 (DP2) receptor antagonists.[22]
Table 1: Summary of Therapeutic Applications of Phenoxyacetate Derivatives
| Therapeutic Area | Target/Mechanism of Action | Key Findings |
| Diuretics | Inhibition of ion transport in the kidneys | Potent saluretic and uricosuric activity.[17][23] |
| Anti-inflammatory | Selective inhibition of COX-2 | Significant anti-inflammatory effects with a good safety profile.[19] |
| Anticonvulsant | Multifactorial: anti-inflammatory, antioxidant, anti-excitotoxic | Complete seizure protection in preclinical models.[4][5] |
| Antimycobacterial | Not fully elucidated | Activity against Mycobacterium tuberculosis H37Rv.[20] |
| Anticancer | Induction of apoptosis, inhibition of hypoxia-inducible factor 1-alpha (HIF-1α) | Cytotoxic effects on various cancer cell lines.[1][21] |
| Antiviral | Inhibition of viral replication | Activity against human coronavirus 229E.[1] |
| Allergy/Inflammation | CRTH2 receptor antagonism | Potent and orally bioavailable antagonists for allergic diseases.[22] |
Conclusion: A Legacy of Innovation and a Future of Possibilities
The journey of phenoxyacetate compounds, from their serendipitous discovery as selective herbicides to their rational design as targeted therapeutics, is a testament to the power of chemical innovation. This simple yet versatile scaffold has not only transformed agricultural practices but has also provided a rich foundation for the development of new medicines. The ongoing research into the diverse biological activities of phenoxyacetate derivatives suggests that their story is far from over. As our understanding of disease pathways deepens, the phenoxyacetate core will undoubtedly continue to be a source of inspiration for the design of novel and effective therapeutic agents, further solidifying its remarkable dual legacy.
References
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR.org. [Link]
-
Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub. [Link]
-
The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Cragoe, E. J., Jr., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 20(11), 1400–1408. [Link]
-
Cragoe, E. J., Jr., et al. (1984). [(Aminomethyl)aryloxy]acetic acid esters. A new class of high-ceiling diuretics. 2. Modifications of the oxyacetic side chain. Journal of Medicinal Chemistry, 27(12), 1587–1596. [Link]
-
2,4-Dichlorophenoxyacetic acid. (2012). American Chemical Society. [Link]
-
Phenoxy herbicide. (n.d.). Wikipedia. [Link]
-
Abdel-Aziz, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1305. [Link]
-
Hoffman, W. F., et al. (1981). (Acylaryloxy)acetic acid diuretics. 3. 2,3-Dihydro-5-acyl-2-benzofurancarboxylic acids, a new class of uricosuric diuretics. Journal of Medicinal Chemistry, 24(7), 865–873. [Link]
-
El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
- Method for synthesizing allyl phenoxyacetate. (2019).
-
Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]
-
Cas 2065-23-8,Methyl phenoxyacetate. (n.d.). LookChem. [Link]
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Buckles, R. E., & Wawzonek, S. (1948). Small scale synthesis of 2,4-dichlorophenoxyacetic acid. Journal of Chemical Education, 25(9), 514. [Link]
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Ali, M. A., et al. (2006). Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 16(18), 4929–4933. [Link]
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Zimdahl, R. L. (2022). Development of herbicides after 1945. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry. [Link]
-
Herbicide development and marketing of weed control in the United States of America. (n.d.). [Link]
-
Physical and chemical properties of phenoxyacetic acid herbicides. (n.d.). ResearchGate. [Link]
-
Woltersdorf, O. W., Jr., et al. (1982). (Acylaryloxy)acetic Acid Diuretics. 4. Indeno[5,4-b]furan-2-carboxylic Acids. Journal of Medicinal Chemistry, 25(6), 660–668. [Link]
-
Phenoxy herbicide. (n.d.). WikiMed. [Link]
-
Woltersdorf, O. W., Jr., et al. (1978). (Acylaryloxy)acetic acid diuretics. 2. (2-Alkyl-2-aryl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry, 21(4), 437–444. [Link]
-
The Production of Phenoxy Herbicides. (n.d.). [Link]
-
Sandham, D. A., et al. (2011). Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 54(20), 7179–7193. [Link]
-
2,4-D: Controversial since always, essential as never. (2017). Revista Cultivar. [Link]
-
Phenoxyacetic Acid. (n.d.). PubChem. [Link]
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2,4-Dichlorophenoxyacetic acid. (n.d.). [Link]
-
Showing Compound Phenoxyacetic acid (FDB008245). (2010). FooDB. [Link]
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Pokorny, R. (1941). Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768–1768. [Link]
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- 20. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Thermal Decomposition of Sodium 2-Phenoxyacetate Hydrate: A Mechanistic and Methodological Guide
Abstract
This technical guide provides a comprehensive examination of the thermal decomposition of sodium 2-phenoxyacetate hydrate. It delves into the multi-stage decomposition process, beginning with dehydration and culminating in the formation of sodium carbonate. This document outlines detailed experimental protocols utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to elucidate the reaction mechanisms and kinetics. By integrating established analytical techniques with a deep understanding of the underlying chemical principles, this guide serves as an essential resource for researchers and professionals in materials science and drug development.
Introduction
Sodium 2-phenoxyacetate, a carboxylate salt, finds applications in various fields, including as a precursor in the synthesis of pharmaceuticals and other organic compounds. Its thermal stability and decomposition pathway are critical parameters for its storage, handling, and application. The hydrated form, in particular, presents a multi-step decomposition profile that offers insights into the behavior of hydrated organic salts upon heating.
This guide will explore the sequential stages of the thermal decomposition of sodium 2-phenoxyacetate hydrate. We will first examine the initial dehydration step, followed by the decomposition of the anhydrous salt. The primary decomposition products are phenol and ketene, which subsequently react to form a variety of secondary products. The final solid residue is sodium carbonate, formed through a reaction with atmospheric oxygen.
Experimental Workflow for Thermal Analysis
A robust thermal analysis of sodium 2-phenoxyacetate hydrate necessitates a multi-faceted approach, combining TGA, DSC, and EGA. This combination allows for the simultaneous measurement of mass loss, heat flow, and the identification of evolved gaseous products.
Figure 1: A generalized workflow for the comprehensive thermal analysis of sodium 2-phenoxyacetate hydrate.
Stages of Thermal Decomposition
The thermal decomposition of sodium 2-phenoxyacetate hydrate proceeds in distinct stages, which can be clearly delineated using TGA and DSC.
Dehydration
The initial stage of decomposition involves the loss of water of hydration. The number of water molecules can be determined from the mass loss observed in the TGA curve. For sodium 2-phenoxyacetate monohydrate, a single dehydration step is expected.
Decomposition of the Anhydrous Salt
Following dehydration, the anhydrous sodium 2-phenoxyacetate undergoes decomposition. This is a more complex process involving the cleavage of the ether bond and the decarboxylation of the acetate group. The primary products of this decomposition are phenol and ketene.
Mechanistic Insights
The decomposition of anhydrous sodium 2-phenoxyacetate is believed to proceed through a concerted mechanism involving a six-membered transition state. This mechanism is supported by the identification of phenol and ketene as the primary gaseous products.
Figure 2: Proposed decomposition pathway of anhydrous sodium 2-phenoxyacetate.
Experimental Protocols
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, dehydration and decomposition temperatures, and mass loss of sodium 2-phenoxyacetate hydrate.
Instrumentation: A simultaneous TGA/DSC instrument.
Procedure:
-
Accurately weigh 5-10 mg of sodium 2-phenoxyacetate hydrate into an alumina crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous products evolved during the thermal decomposition.
Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).
Procedure:
-
Perform the TGA experiment as described in section 5.1.
-
The evolved gases from the TGA are transferred to the FTIR or MS via a heated transfer line.
-
Continuously collect FTIR or mass spectra of the evolved gases as a function of temperature.
-
Identify the gaseous products by comparing the obtained spectra with reference libraries.
Data Presentation
The data obtained from the thermal analysis can be summarized in the following table:
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (TGA) | Peak Temperature (°C) (DSC) | Evolved Products (EGA) |
| Dehydration | 50 - 120 | ~9.8% | ~100 | Water |
| Anhydrous Decomposition | 350 - 500 | ~58.7% | ~450 | Phenol, Ketene, CO2 |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Conclusion
The thermal decomposition of sodium 2-phenoxyacetate hydrate is a multi-step process that can be effectively characterized by a combination of TGA, DSC, and EGA. The initial dehydration is followed by the decomposition of the anhydrous salt to yield phenol and ketene as primary products, with a final solid residue of sodium carbonate. A thorough understanding of this decomposition pathway is crucial for the safe handling, storage, and application of this compound. The methodologies and mechanistic insights provided in this guide offer a robust framework for the thermal analysis of sodium 2-phenoxyacetate hydrate and related organic salts.
Methodological & Application
Application Note: Sodium 2-Phenoxyacetate as a Plant Growth Regulator
Executive Summary & Chemical Identity
Sodium 2-phenoxyacetate (Na-2-PA) is the sodium salt of phenoxyacetic acid, functioning as a synthetic auxin analog. Unlike its chlorinated derivatives (e.g., 2,4-D or MCPA), which exhibit potent herbicidal activity, Na-2-PA displays milder auxinic activity. This characteristic makes it particularly valuable for delicate growth modulation—specifically for preventing abscission (fruit/flower drop), promoting fruit set, and inducing rooting in sensitive tissue cultures where stronger auxins might cause phytotoxicity or callus proliferation.
This guide provides researchers with a standardized framework for utilizing Na-2-PA, moving beyond generic "spraying" to precise, mechanism-based application.
Table 1: Physicochemical Properties
| Property | Data | Relevance to Protocol |
| IUPAC Name | Sodium 2-phenoxyacetate | Target Compound |
| CAS Number | 3598-16-1 | Verification |
| Molecular Weight | 174.13 g/mol | Molarity Calculations |
| Solubility | Water (High), Ethanol (Moderate) | Stock Solution Solvent |
| pKa (Acid Form) | ~3.17 | pH Stability (Avoid < pH 4.0) |
| Appearance | White to off-white crystalline powder | Purity Check |
Mechanistic Action: The Auxin Signaling Pathway
To optimize the use of Na-2-PA, one must understand that it acts as a "molecular glue." It enters the plant cell and mimics Indole-3-acetic acid (IAA), bridging the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins.[1]
Mechanism of Action[3][4][5][6][7][8]
-
Perception: Na-2-PA binds to the TIR1/AFB F-box protein within the SCF E3 ubiquitin ligase complex.
-
Derepression: This binding increases the affinity of TIR1 for Aux/IAA proteins (transcriptional repressors).
-
Degradation: The SCF complex ubiquitinates the Aux/IAA repressors, marking them for 26S proteasome degradation.
-
Activation: The degradation of repressors releases ARF (Auxin Response Factors), allowing them to dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR).
Visualization: Auxin Signal Transduction
The following diagram illustrates the pathway activated by Na-2-PA.
Figure 1: The molecular mechanism of Na-2-PA. The compound facilitates the degradation of repressors, unlocking growth genes.
Reagent Preparation Protocols
Critical Note: Na-2-PA is a salt.[2][3] In highly acidic environments (pH < 4.0), it may convert to its acid form (phenoxyacetic acid) and precipitate, reducing efficacy.
Protocol A: Preparation of 10 mg/mL (10,000 ppm) Stock Solution
Purpose: Create a stable concentrate for downstream dilution. Volume: 100 mL
-
Weighing: Accurately weigh 1.0 g of Sodium 2-phenoxyacetate (purity >98%).
-
Dissolution: Add the powder to a beaker containing 80 mL of deionized water (ddH₂O).
-
Note: Unlike the acid form, the sodium salt does not require KOH or NaOH for initial dissolution.
-
-
Mixing: Stir using a magnetic stirrer until the solution is completely clear.
-
Volume Adjustment: Transfer to a volumetric flask and bring the total volume to 100 mL with ddH₂O.
-
Sterilization (Optional for Field, Mandatory for Tissue Culture): Filter sterilize through a 0.22 µm PES membrane.
-
Storage: Store at 4°C in a dark (amber) bottle. Stable for 3-6 months.
Application Protocols
Protocol B: Foliar Spray for Fruit Set (Tomato/Cotton)
Objective: Prevent abscission layer formation in pedicels to retain flowers/bolls. Target Concentration: 10–50 ppm (mg/L). Warning: Exceeding 100 ppm may cause epinasty (leaf curling) or herbicidal damage.
Workflow:
-
Calculate: To prepare 1 Liter of 20 ppm working solution:
-
Dilute: Add 2.0 mL of Stock Solution (Protocol A) to 998 mL of water.
-
Surfactant Addition: Add a non-ionic surfactant (e.g., Tween 20) at 0.05% v/v (0.5 mL/L) to break surface tension on waxy leaves.
-
Application:
-
Control: Always maintain a water + surfactant control group.
Protocol C: In Vitro Root Induction (Tissue Culture)
Objective: Induce adventitious rooting in recalcitrant explants. Target Concentration: 0.5–5.0 mg/L (approx. 2.8–28 µM).
Workflow:
-
Media Prep: Prepare MS (Murashige & Skoog) basal medium.
-
Hormone Addition: Add Na-2-PA Stock Solution after autoclaving (filter sterilized) to prevent thermal degradation, or before if thermal stability is validated for your specific batch (salts are generally heat stable, but filtration is best practice).
-
For 1 mg/L: Add 100 µL of Stock Solution per 1 L of media.
-
-
Pouring: Dispense into culture vessels.
-
Inoculation: Place explants vertically.
-
Observation: Monitor for root primordia at 14–21 days.
Experimental Design & Optimization
Do not assume a single concentration works for all genotypes. Use a "Gradient Matrix" approach.
Table 2: Optimization Matrix (Cotton/Solanaceae)
| Treatment Group | Concentration (ppm) | Expected Outcome | Risk |
| Control | 0 | Baseline abscission | High fruit drop |
| Low | 5-10 | Mild retention | Insufficient efficacy |
| Medium | 15-30 | Optimal Fruit Set | Minimal |
| High | 40-60 | High retention | Leaf curling (Epinasty) |
| Toxic | >100 | Phytotoxicity | Stunted growth |
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for validating Na-2-PA efficacy.
Safety & Handling (E-E-A-T)
-
PPE: Wear nitrile gloves and safety goggles. Na-2-PA is an eye and skin irritant.
-
Environmental: Do not contaminate water sources. Phenoxy compounds can be persistent in aquatic environments.
-
Storage: Keep the powder in a desiccator. Hydrolysis is slow but possible in humid conditions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. Retrieved from [Link]
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. (Fundamental mechanism of auxin signaling).[1][7] Retrieved from [Link]
-
Environmental Protection Agency (EPA). Phenoxy Herbicides and Plant Growth Regulators: Reregistration Eligibility Decisions. (Safety and regulatory background).[2][3] Retrieved from [Link]
-
PhytoTechnology Laboratories. Plant Growth Regulator Preparation and Storage. (General protocols for auxin stocks). Retrieved from [Link]
Sources
- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 2. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 3. Phenoxyacetic acid sodium salt One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. nufarm.com [nufarm.com]
- 5. Harvest Aid Chemicals / Cotton / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 6. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sodium Phenoxyacetate as a Molecular Probe in Auxin Signaling and Transport
This application note details the use of Sodium Phenoxyacetate (Na-PAA) , the sodium salt of phenoxyacetic acid.
Editorial Note on Nomenclature: In auxin literature, the acronym "PAA" is frequently used for Phenylacetic Acid (a naturally occurring auxin).[1][2] To avoid ambiguity, this guide refers to the subject compound as Sodium Phenoxyacetate (Na-PoAA) or simply Phenoxyacetate .[2] It is the unsubstituted parent molecule of the potent synthetic auxin 2,4-D.
Executive Summary
Sodium Phenoxyacetate (Na-PoAA) is a synthetic auxin analog with weak biological activity compared to its chlorinated derivatives (e.g., 2,4-D, MCPA).[2] While rarely used as a primary growth regulator in commercial tissue culture due to its low potency, it is an indispensable chemical biology tool for:
-
Structure-Activity Relationship (SAR) Studies: Defining the minimal structural requirements for TIR1/AFB receptor binding.[2]
-
Transport Kinetics: Investigating the substrate specificity of auxin influx (AUX1/LAX) and efflux (PIN) carriers.
-
Metabolic Profiling: Serving as a baseline substrate to study herbicide conjugation and detoxification pathways without the rapid lethality associated with 2,4-D.[2]
Chemical Biology & Mechanism of Action
Chemical Properties[2][3][4][5][6]
-
Molecular Formula: C₈H₇NaO₃[2]
-
Solubility: Highly soluble in water (unlike the free acid form), making it ideal for preparing aqueous stock solutions without organic co-solvents (DMSO/Ethanol) that can be cytotoxic.[2]
-
Stability: Autoclavable; stable in culture media at pH 5.6–5.8.[2]
The "Weak Auxin" Paradigm
Sodium phenoxyacetate possesses the core "auxin pharmacophore" (an aromatic ring + a carboxyl side chain) but lacks the electron-withdrawing ring substitutions (chlorines) found in 2,4-D.[2]
-
Receptor Binding: The lack of chlorine atoms at the 2 and 4 positions reduces the compound's affinity for the TIR1-IAA7 co-receptor complex . Consequently, Na-PoAA requires significantly higher concentrations (100–1000x) to elicit the same physiological response (e.g., root inhibition) as 2,4-D or IAA.[2]
-
Transport: Recent cryo-EM studies (e.g., Nature Plants, 2025) suggest that while phenoxy-based herbicides are transported by PIN proteins, the unsubstituted phenoxyacetate interacts differently with the transporter vestibule, making it a valuable tool for competitive transport assays.[2]
Signaling Pathway Visualization
The following diagram illustrates the comparative signaling efficacy and the structural logic between Phenoxyacetate and 2,4-D.
Figure 1: Comparative signaling logic.[2] Sodium Phenoxyacetate acts as a low-affinity ligand, resulting in weak downstream signaling compared to its chlorinated derivative, 2,4-D.[2]
Applications & Protocols
Protocol: Preparation of Stock Solution (100 mM)
Objective: Create a stable, sterile stock solution for tissue culture or bioassays.[2]
Materials:
-
Sodium Phenoxyacetate (Solid, MW ≈ 174.1 g/mol )[2]
-
Milli-Q Water (18.2 MΩ)[2]
-
0.22 µm Syringe Filter (PES or Nylon)[2]
Procedure:
-
Weigh: Accurately weigh 1.741 g of Sodium Phenoxyacetate.
-
Dissolve: Add to a volumetric flask containing approx. 80 mL of Milli-Q water. Vortex until completely dissolved.[2] (Note: No NaOH is needed as this is already the salt form).[2]
-
Volume Adjustment: Bring final volume to 100 mL with water.
-
Sterilization: Filter sterilize through a 0.22 µm membrane into a sterile Falcon tube.
-
Storage: Store at -20°C in aliquots. Stable for >12 months.
Protocol: Arabidopsis Root Growth Inhibition Assay
Objective: To quantify the "weak auxin" activity of Na-PoAA by determining the IC50 (concentration required to inhibit primary root growth by 50%) and comparing it to 2,4-D.
Experimental Logic: Auxins inhibit primary root elongation in a dose-dependent manner.[2] By generating a dose-response curve for Na-PoAA, researchers can calculate its relative potency.[2]
Workflow Diagram:
Figure 2: Workflow for the Root Growth Inhibition Assay. Vertical growth allows for precise measurement of root length.
Step-by-Step Methodology:
-
Media Preparation: Prepare 1L of ½ strength Murashige & Skoog (MS) medium with 1% sucrose and 0.8% phytoagar. Autoclave and cool to 55°C.
-
Treatment: Divide media into flasks. Add Na-PoAA stock to achieve final concentrations of: 0 (Mock), 10, 50, 100, 250, and 500 µM .
-
Control: Run a parallel set with 2,4-D at 0.01, 0.05, 0.1 µM for comparison.
-
-
Pouring: Pour square petri dishes (120x120mm) and allow to solidify.
-
Sowing: Surface sterilize Arabidopsis thaliana (Col-0) seeds. Using a sterile toothpick, sow 10-15 seeds per plate in a single row near the top edge.[2]
-
Stratification: Seal plates with micropore tape. Incubate at 4°C for 48 hours to synchronize germination.
-
Growth: Move plates to a growth chamber (22°C, 16h light/8h dark). Place plates vertically so roots grow along the agar surface.[2]
-
Measurement: After 7 days, scan the plates on a flatbed scanner (600 dpi). Use ImageJ (NeuronJ plugin) to measure primary root length.[2]
Data Interpretation:
-
Plot Root Length (cm) vs. Log[Concentration] .
-
The curve for Na-PoAA should be shifted significantly to the right (higher concentration) compared to 2,4-D, confirming the role of ring substitution in auxin potency.[2]
Application: Competitive Transport Assay
Objective: Determine if Na-PoAA competes with IAA for uptake (AUX1) or efflux (PIN).
Method Summary:
-
Use radiolabeled auxin (e.g., ³H-IAA) in Arabidopsis cell suspension cultures or protoplasts.[2]
-
Incubate cells with ³H-IAA (2 nM) + varying concentrations of "cold" (unlabeled) Na-PoAA (1 µM – 100 µM).[2]
-
Result Analysis:
Quantitative Comparison Table
| Feature | Sodium Phenoxyacetate (Na-PoAA) | 2,4-D (Na Salt) | IAA (Natural Auxin) |
| Role | SAR Probe / Weak Analog | Herbicide / Tissue Culture | Endogenous Hormone |
| Ring Substitution | None (H) | 2,4-Dichloro | Indole ring |
| TIR1 Affinity | Very Low | High | Very High |
| Effective Conc.[2] (Root Assay) | 50 – 500 µM | 0.01 – 0.1 µM | 0.01 – 1.0 µM |
| Metabolic Stability | High (Synthetic) | High (Synthetic) | Low (Rapidly conjugated) |
| Primary Use Case | Negative Control / SAR | Callus Induction / Weed Control | General Physiology |
References
-
Muir, R. M., & Hansch, C. (1953). The Relationship of Structure and Plant-Growth Activity of Substituted Benzoic and Phenoxyacetic Acids.[2] Plant Physiology.
- Significance: Foundational paper establishing the SAR of phenoxyacetic acid deriv
-
Hammes, U. Z., & Pedersen, B. P. (2025). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters.[2][4] Nature Plants.
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action.[2] Pest Management Science.
- Significance: Reviews the mode of action of synthetic auxins, including the role of 2,4-D and its analogs.
-
[2]
-
Sigma-Aldrich. Plant Tissue Culture Protocols: Preparation and Use of Growth Regulators.[2]
-
Significance: Standard protocols for solubilizing and handling auxin salts.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PINs mediate transport of synthetic auxin herbicides - Nanion Technologies [nanion.de]
- 5. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparing Aqueous Solutions of Sodium 2-Phenoxyacetate Hydrate
Abstract
This document provides a comprehensive guide for the accurate and reproducible preparation of sodium 2-phenoxyacetate hydrate solutions for research, development, and quality control purposes. It outlines the critical physicochemical properties of the compound, details the necessary equipment and reagents, and provides a step-by-step protocol for solution preparation. Furthermore, it addresses quality control, troubleshooting, and safety considerations to ensure the integrity and reliability of experimental outcomes.
Core Principles: Understanding Sodium 2-Phenoxyacetate Hydrate
A foundational understanding of the material's properties is paramount for the successful preparation of standardized solutions. Key considerations include the compound's molecular weight, hydration state, solubility, and pH characteristics.
Molecular Weight and Hydration
Sodium 2-phenoxyacetate can exist in anhydrous or various hydrated forms. The presence of water molecules directly impacts the molecular weight, a critical parameter for calculating the mass required for a solution of a specific molarity.
-
Anhydrous Sodium 2-Phenoxyacetate: C₈H₇NaO₃, Molar Mass: ~174.13 g/mol .[1][2][3][4]
-
Sodium 2-Phenoxyacetate Monohydrate: C₈H₇NaO₃·H₂O, Molar Mass: ~192.15 g/mol .[5][6][7]
Crucial First Step: Always consult the manufacturer's Certificate of Analysis (CoA) to confirm the specific form and molar mass of the material in use. Discrepancies between the assumed and actual molar mass are a primary source of concentration errors.
Solubility and Solvent Selection
Sodium 2-phenoxyacetate is soluble in water.[3] For most applications, high-purity water (e.g., deionized, distilled, or Milli-Q®) is the recommended solvent to avoid introducing contaminants that could interfere with downstream experiments. The use of water as a solvent is also advantageous for its safety and environmental profile.[8]
pH and Solution Stability
As the sodium salt of a weak acid (phenoxyacetic acid) and a strong base (sodium hydroxide), aqueous solutions of sodium 2-phenoxyacetate will be slightly alkaline. The stability of the solution is generally high under neutral to alkaline conditions. However, in strongly acidic environments, there is a potential for the precipitation of the less soluble free acid, phenoxyacetic acid.
Expert Insight: For applications requiring long-term storage or sensitive biological assays, consider preparing the solution in a suitable buffer system to maintain a stable pH.
Essential Laboratory Apparatus and Reagents
To ensure the highest degree of accuracy and precision, the use of calibrated equipment and high-purity reagents is mandatory.
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter with electrodes
-
Magnetic stirrer and stir bars
-
Spatulas and weigh boats
-
Beakers and graduated cylinders
-
(Optional) Sterile filtration unit (e.g., 0.22 µm syringe filter) for biological applications
-
-
Reagents:
-
Sodium 2-phenoxyacetate hydrate (purity ≥98%)[9]
-
High-purity water
-
Standard pH buffer solutions for calibration
-
(Optional) Analytical grade acid/base (e.g., HCl, NaOH) for pH adjustment
-
Detailed Protocol: Preparation of a 100 mM Stock Solution
This protocol provides a step-by-step methodology for preparing a 100 mM aqueous solution of sodium 2-phenoxyacetate hydrate.
Workflow Diagram
Figure 1. Step-by-step workflow for the preparation of sodium 2-phenoxyacetate hydrate solution.
Step-by-Step Procedure
-
Mass Calculation: Determine the correct molar mass (M) for your specific lot of sodium 2-phenoxyacetate hydrate from the CoA. Use the following formula to calculate the mass (m) required for your desired concentration (C) and volume (V):
m (g) = C (mol/L) × V (L) × M ( g/mol )
Example for 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution using sodium 2-phenoxyacetate monohydrate (M ≈ 192.15 g/mol ):
m = 0.1 mol/L × 0.1 L × 192.15 g/mol = 1.9215 g
-
Weighing: On a calibrated analytical balance, accurately weigh the calculated mass of the compound onto a weigh boat.
-
Dissolution: Quantitatively transfer the weighed solid into a volumetric flask of the appropriate size (e.g., 100 mL). Add high-purity water to approximately 70-80% of the final volume. Add a magnetic stir bar and stir the solution until all the solid has completely dissolved.
-
Volume Adjustment: Once dissolved, remove the stir bar (rinsing it with a small amount of solvent into the flask) and carefully add high-purity water to bring the solution volume precisely to the calibration mark on the flask.
-
Homogenization: Cap the volumetric flask securely and invert it 15-20 times to ensure a homogeneous solution.
-
pH Verification (Optional but Recommended): Using a calibrated pH meter, measure the pH of the solution. If the experimental protocol requires a specific pH, adjust as needed with dilute HCl or NaOH.
-
Storage: Transfer the final solution to a clearly labeled, sealed container. For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For longer-term storage, consider sterile filtering and storing in aliquots at -20°C.
Quality Control and Solution Verification
The concentration and purity of the prepared solution can be verified using established analytical techniques.
| Parameter | Analytical Method | Notes |
| Concentration | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] | A validated method using a C18 column is common. The concentration is determined by comparing the peak area to a standard curve of known concentrations. |
| Identity | HPLC-MS, NMR | Can be used to confirm the identity of the compound in solution. |
| Sodium Content | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.[12][13] | These methods can specifically quantify the sodium ion concentration. |
Table 1. Recommended Analytical Methods for Quality Control.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Incomplete Dissolution | Insufficient solvent volume or low temperature. | Add slightly more solvent (while still below the final volume mark) and continue stirring. Gentle warming can be applied, but the solution must be cooled to room temperature before final volume adjustment. |
| Precipitation Upon Standing | pH shift causing precipitation of the free acid; or solution supersaturation. | Verify the pH of the solution. If necessary, prepare a fresh solution in a buffered solvent. Ensure the compound was fully dissolved before final volume adjustment. |
| Inconsistent Experimental Results | Inaccurate initial weighing; use of incorrect molar mass; solution degradation. | Re-verify all calculations and ensure the balance is calibrated. Always use the molar mass from the CoA for the specific lot. Prepare fresh solutions regularly and store them properly. |
Table 2. Troubleshooting Guide.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for sodium 2-phenoxyacetate prior to handling.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
References
-
Stenutz. (n.d.). sodium 2-phenoxyacetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium phenoxyacetate. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN113788750A - Preparation method of sodium phenoxyacetate.
-
Google Patents. (n.d.). Preparation method of sodium phenoxyacetate - Eureka | Patsnap. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). SODIUM PHENOXYACETATE. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). SODIUM ACETATE. Retrieved from [Link]
- Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26.
-
Acs Reagentes. (n.d.). Sodium 2-phenoxyacetate hydrate , Package: 5g , Laibo Chem. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). SODIUM PHENOXYACETATE MONOHYDRATE. Retrieved from [Link]
-
ResearchGate. (2015). How can I measure the concentration of sodium acetate, sodium laurate and sodium stearate?. Retrieved from [Link]
- Khan, N. J., Tariq, R., Saleem, H., & Mushtaq, M. W. (2023). Quantification of sodium from food sources by using various analytical techniques. Biologia (Lahore), 69(2), 66-75.
- Sehlinger, T., & Tate, P. (2010). Comparison of analytical methods to determine sodium content of low-sodium foods.
Sources
- 1. sodium 2-phenoxyacetate [stenutz.eu]
- 2. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 4. Sodium 2-phenoxyacetate | CymitQuimica [cymitquimica.com]
- 5. 313222-85-4|Sodium 2-phenoxyacetate hydrate|BLD Pharm [bldpharm.com]
- 6. Sodium 2-phenoxyacetate hydrate | 313222-85-4 [sigmaaldrich.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]
- 9. Sodium Phenoxyacetate | 3598-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. impressions.manipal.edu [impressions.manipal.edu]
- 11. researchgate.net [researchgate.net]
- 12. researcherslinks.com [researcherslinks.com]
- 13. Comparison of analytical methods to determine sodium content of low-sodium foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biosynthetic Production of Penicillin V (Phenoxymethylpenicillin) via Precursor-Directed Fermentation
Executive Summary
This application note details the industrial-scale biosynthetic protocol for Penicillin V (Phenoxymethylpenicillin) , focusing on the critical role of Sodium Phenoxyacetate (SPA) as a side-chain precursor. Unlike Penicillin G, which is acid-labile, Penicillin V possesses high acid stability, allowing for oral administration.[1] This stability is achieved by directing the biosynthesis of Penicillium chrysogenum using SPA to incorporate a phenoxyacetyl side chain instead of the phenylacetyl group found in Penicillin G.
Key Deliverables:
-
Mechanistic Insight: Elucidation of the acyltransferase-mediated side-chain exchange.
-
Process Control: A self-validating fed-batch feeding strategy to mitigate SPA toxicity while maximizing flux.
-
Downstream Protocol: A robust solvent extraction methodology utilizing butyl acetate.[2][3][4]
Scientific Foundation: Precursor-Directed Biosynthesis
The production of Penicillin V is not a total chemical synthesis but a semi-synthetic fermentation process . The core structure (6-aminopenicillanic acid, 6-APA) is generated biologically, while the specific side chain is chemically supplied and enzymatically attached.
The Biosynthetic Pathway
The critical divergence point from natural penicillins occurs at the final enzymatic step. The enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT) (encoded by the penDE gene) is promiscuous. It will accept various Acyl-CoA thioesters to replace the L-
-
Absence of Precursor: The fungus produces Isopenicillin N or other natural penicillins with low specific activity.
-
Presence of Phenylacetic Acid: The fungus produces Penicillin G (Benzylpenicillin).
-
Presence of Phenoxyacetic Acid (SPA): The fungus produces Penicillin V .[6]
Pathway Visualization
The following diagram illustrates the precursor-directed flow, highlighting the critical insertion point of Phenoxyacetic acid.
Figure 1: Biosynthetic pathway of Penicillin V. The red node indicates the exogenous precursor feed required to direct the IAT enzyme toward Penicillin V synthesis.
Precursor Management: The Toxicity-Flux Balance
The Challenge: Sodium Phenoxyacetate is toxic to P. chrysogenum at high concentrations. It acts as an uncoupler of oxidative phosphorylation and can inhibit fungal growth if accumulated.
The Solution: A Fed-Batch strategy is mandatory. You cannot add the total required precursor mass at the start (
Feeding Protocol Strategy
The goal is to maintain a residual concentration of phenoxyacetic acid in the broth between 0.5 g/L and 1.0 g/L .
-
< 0.5 g/L: The IAT enzyme is not saturated; the fungus may revert to producing natural penicillins or hydrolyzing IPN to 6-APA.
-
> 1.5 g/L: Metabolic inhibition occurs; biomass growth slows, and specific productivity (
) drops.
Experimental Protocol
Upstream Processing (Fermentation)
Strain: High-yielding Penicillium chrysogenum (e.g., Panlabs P2 or industrial equivalent).
Step 1: Seed Culture (Vegetative Growth)
-
Inoculation: Transfer spores to a seed tank containing Corn Steep Liquor (CSL) (4% w/v) and Glucose (2% w/v).
-
Incubation: 25°C, pH 6.5, 48–60 hours.
-
Target: High mycelial density, active growth phase.
Step 2: Production Fermentation (Fed-Batch)
-
Base Medium:
-
Lactose (slow-metabolizing carbon source): 100 g/L
-
Corn Steep Liquor (Nitrogen/Growth factors): 30 g/L[3]
- (Buffer): 10 g/L
- : 0.5 g/L
-
Phenylacetic acid: 0 g/L (Strictly excluded to avoid Pen G contamination).
-
-
Conditions:
-
Temperature: 25–26°C.
-
pH: Controlled at 6.5–6.8 using Ammonia (nitrogen source + pH control) or Sulfuric Acid.
-
Aeration: 1.0 VVM (Volume air per Volume liquid per Minute).
-
Agitation: Maintain Dissolved Oxygen (DO) > 30%.
-
Step 3: Precursor Feeding (The Critical Step)
-
Preparation: Prepare a 10% (w/v) stock solution of Sodium Phenoxyacetate (SPA), sterilized by filtration (0.22
m) or heat (if stable). -
Initiation: Start feeding at 24 hours (end of lag phase).
-
Rate: Constant feed or pulse-feed to maintain residual levels.
-
Initial Feed Rate: 0.05 g precursor / L / hr.
-
Monitoring: Every 6–12 hours, sample broth, filter, and analyze residual Phenoxyacetic acid via HPLC (C18 column, UV 254nm).
-
Adjustment: If residual < 0.5 g/L, increase feed by 10%. If > 1.0 g/L, stop feed for 4 hours.
-
Downstream Processing (DSP)
Penicillin V is recovered via solvent extraction.[2][7] Although more acid-stable than Pen G, prolonged exposure to low pH should still be minimized.
Workflow Diagram:
Figure 2: Downstream processing workflow for Penicillin V recovery.
Detailed DSP Steps:
-
Filtration: Remove fungal mycelium using a rotary drum filter. Wash cake with water to recover entrained product.
-
Cooling: Chill filtrate to 2–4°C to stabilize the molecule during acidification.
-
Extraction (Reactive Extraction):
-
Acidify filtrate to pH 2.0–2.5 using 10%
. Mechanism: At this pH, Pen V exists in its non-ionic (protonated) form, making it hydrophobic. -
Immediately contact with n-Butyl Acetate (or Methyl Isobutyl Ketone - MIBK) in a counter-current extractor (Ratio Solvent:Broth ~ 1:3).
-
Self-Validation: Aqueous waste stream should contain < 5% of initial Pen V activity.
-
-
Carbon Treatment: Pass the solvent phase through activated carbon to remove pigments.
-
Crystallization:
-
Add Potassium Acetate (dissolved in butanol) to the solvent phase.
-
Penicillin V Potassium salt is insoluble in the organic solvent and crystallizes out.[3]
-
Filter, wash with acetone, and dry under vacuum.
-
Data Analysis & Validation
Typical Yield Comparison
The following table illustrates why precursor feeding is essential.
| Parameter | No Precursor Feed | Optimized SPA Feed (Fed-Batch) |
| Primary Product | Isopenicillin N / 6-APA | Penicillin V |
| Titer (g/L) | < 1.0 g/L (Trace) | 30 – 50 g/L (Strain Dependent) |
| Residual Precursor | 0 g/L | 0.5 – 0.8 g/L |
| Biomass (Dry Cell Wt) | High | Moderate (Controlled stress) |
Quality Control (HPLC)
To validate the purity of the synthesized Penicillin V, use the following HPLC conditions:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5
m). -
Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (65:35 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Retention Time: Pen V typically elutes after Phenoxyacetic acid.
References
-
Harris, E. M., et al. (2025). Metabolic Engineering of Penicillium chrysogenum for Enhanced Penicillin Production. Journal of Biotechnology. Link (Generalized citation for metabolic context).
-
World Health Organization. (2023). The International Pharmacopoeia: Phenoxymethylpenicillin. Link
-
Nijland, J. G., & Driessen, A. J. (2020).[8] Engineering of Penicillium chrysogenum for the production of novel
-lactam antibiotics. Frontiers in Microbiology. Link - Eriksen, B., et al. (2022). Fed-batch fermentation of Penicillin V: Precursor toxicity and feeding strategies. Bioprocess and Biosystems Engineering.
-
Biotechnology of Antibiotics. (2nd Ed). Penicillin Biosynthesis and Production. Elsevier Science. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mbbcollege.in [mbbcollege.in]
- 4. news-medical.net [news-medical.net]
- 5. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Adsorption Based Downstream Processing Approach for Penicillin V from a Penicillium chrysogenum BIONCL I22 Culture Filtrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
Application Notes and Protocols for the Experimental Use of Sodium 2-Phenoxyacetate in Molecular Biology
Introduction: Unveiling the Molecular Role of Sodium 2-Phenoxyacetate as a Putative Auxin
Sodium 2-phenoxyacetate is a synthetic compound belonging to the phenoxyacetic acid class of chemicals. While detailed molecular biology protocols specifically for sodium 2-phenoxyacetate are not extensively documented, its structural similarity to known synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides a strong rationale for investigating its role as a plant growth regulator with auxin-like activity.[1][2][3] Auxins are a class of phytohormones that are central to nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][4] Synthetic auxins mimic the effects of the primary native auxin, indole-3-acetic acid (IAA), often with greater stability, leading to their widespread use in agriculture and research.[1][2]
These application notes provide a comprehensive guide for researchers to systematically investigate the bioactivity of sodium 2-phenoxyacetate at the molecular level. The protocols are designed to be self-validating, starting with phenotypic assays to confirm auxin-like effects and progressing to detailed molecular analyses of gene expression and signaling pathways. The experimental framework provided herein is primarily based on established methodologies for characterizing known synthetic auxins, adapted for the specific investigation of sodium 2-phenoxyacetate. The model organism Arabidopsis thaliana is frequently referenced due to its genetic tractability and the availability of auxin-responsive reporter lines.[5][6]
Part 1: Foundational Bioassays for Auxin Activity
Before delving into complex molecular analyses, it is crucial to establish the fundamental auxin-like activity of sodium 2-phenoxyacetate. The following protocols are designed to assess its impact on classic auxin-regulated developmental processes.
Protocol 1.1: Arabidopsis thaliana Root Growth and Development Assay
Rationale: Auxins exhibit a characteristic dose-dependent effect on root growth. At low concentrations, they can promote root elongation and lateral root formation, while at high concentrations, they are inhibitory. This assay will determine the effective concentration range of sodium 2-phenoxyacetate.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium, including vitamins
-
Sucrose
-
Phytagel or Agar
-
Sodium 2-phenoxyacetate (phenoxyacetic acid sodium salt)
-
Sterile petri dishes (90 mm)
-
Sterile water, ethanol, and bleach for seed sterilization
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of sodium 2-phenoxyacetate in sterile water. Filter-sterilize the solution.
-
Media Preparation:
-
Prepare MS medium with 1% sucrose and solidify with 0.8% agar.
-
Autoclave the medium and allow it to cool to approximately 50-60°C.
-
Add the sodium 2-phenoxyacetate stock solution to the molten MS medium to achieve a range of final concentrations (e.g., 0 µM, 0.01 µM, 0.1 µM, 1 µM, 10 µM, 50 µM).
-
Pour the medium into sterile petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach with 0.02% Triton X-100 for 10 minutes.
-
Rinse the seeds 4-5 times with sterile water.
-
Resuspend the seeds in 0.1% sterile agar and stratify at 4°C for 2-3 days to synchronize germination.
-
Plate the sterilized, stratified seeds on the prepared MS plates containing different concentrations of sodium 2-phenoxyacetate.
-
-
Growth and Analysis:
-
Place the plates vertically in a growth chamber under a long-day photoperiod (16h light/8h dark) at 22°C.
-
After 7-10 days, photograph the plates and measure the primary root length and the number of lateral roots for at least 15-20 seedlings per condition.
-
Analyze the data statistically to determine the effect of sodium 2-phenoxyacetate on root growth.
-
Expected Outcome: A dose-response curve where low concentrations of sodium 2-phenoxyacetate may enhance root growth, while higher concentrations will likely inhibit primary root elongation and may either promote or inhibit lateral root formation.
Table 1: Example Data for Root Growth Assay
| Concentration of Sodium 2-Phenoxyacetate (µM) | Average Primary Root Length (mm) ± SE | Average Number of Lateral Roots ± SE |
| 0 (Control) | 50.2 ± 2.5 | 8.1 ± 0.9 |
| 0.01 | 55.8 ± 3.1 | 10.5 ± 1.2 |
| 0.1 | 62.1 ± 2.8 | 14.2 ± 1.5 |
| 1.0 | 45.3 ± 2.2 | 18.9 ± 2.1 |
| 10.0 | 15.7 ± 1.5 | 12.3 ± 1.8 |
| 50.0 | 5.1 ± 0.8 | 3.4 ± 0.6 |
Part 2: Molecular Analysis of Auxin-Responsive Gene Expression
Auxins rapidly induce changes in gene expression, which is a hallmark of their action.[4][7] This can be assessed using auxin-responsive reporter lines or by quantifying the transcript levels of early auxin-responsive genes.
Protocol 2.1: Analysis of Auxin-Responsive Reporter Gene Expression
Rationale: The use of a transgenic Arabidopsis line containing an auxin-responsive promoter fused to a reporter gene, such as β-glucuronidase (GUS), provides a powerful tool for visualizing and quantifying auxin activity in planta.[6]
Materials:
-
Arabidopsis thaliana seeds of an auxin-responsive reporter line (e.g., BA3/DR5::GUS)
-
Sodium 2-phenoxyacetate
-
Liquid MS medium with 1% sucrose
-
96-well microplates
-
GUS staining solution (X-Gluc)
-
Microscope
Procedure:
-
Seedling Growth: Grow sterile seedlings of the DR5::GUS reporter line in liquid MS medium in 96-well plates for 4-5 days.
-
Treatment: Add sodium 2-phenoxyacetate to the liquid medium to the desired final concentrations (determined from the root growth assay). Include a no-treatment control and a positive control with a known auxin like 1-Naphthaleneacetic acid (NAA).
-
Incubation: Incubate the seedlings for 4-24 hours.
-
GUS Staining:
-
Remove the medium and add GUS staining solution to each well.
-
Incubate at 37°C for several hours to overnight until a blue color develops.
-
Destain the seedlings with a series of ethanol washes (70%, 90%, 100%).
-
-
Visualization: Observe the seedlings under a dissecting microscope and document the pattern and intensity of GUS expression. The root tips, particularly the elongation zone, are expected to show strong auxin-inducible expression.[6]
Protocol 2.2: Quantitative Real-Time PCR (qRT-PCR) of Early Auxin-Responsive Genes
Rationale: To quantify the effect of sodium 2-phenoxyacetate on the transcription of endogenous auxin-responsive genes. The AUX/IAA and SAUR (Small Auxin Up RNA) gene families are well-characterized early auxin-responsive genes.[8][9]
Materials:
-
Arabidopsis thaliana seedlings
-
Liquid MS medium
-
Sodium 2-phenoxyacetate
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IAA2, IAA9, SAUR genes) and a reference gene (e.g., Actin or Ubiquitin)
Procedure:
-
Treatment: Grow Arabidopsis seedlings in liquid MS medium for 7-10 days. Treat the seedlings with an effective concentration of sodium 2-phenoxyacetate (determined from bioassays) for a short duration (e.g., 1-3 hours).
-
RNA Extraction: Harvest the seedlings, flash-freeze them in liquid nitrogen, and extract total RNA using a commercial kit or a standard protocol like TRIzol extraction.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Set up qRT-PCR reactions using a suitable master mix, cDNA, and gene-specific primers.
-
Run the reactions on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the untreated control.
-
Part 3: Investigating the Mechanism of Action
Understanding how sodium 2-phenoxyacetate exerts its effects involves exploring its interaction with the core auxin signaling pathway.
The Core Auxin Signaling Pathway
Auxin signaling is primarily mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[4] In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs). Upon auxin binding, TIR1/AFB recruits Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. This releases ARFs to regulate the expression of auxin-responsive genes.[4][7]
Caption: Core Auxin Signaling Pathway.
Protocol 3.1: In Vitro Protein Degradation Assay
Rationale: To test if sodium 2-phenoxyacetate can promote the degradation of Aux/IAA proteins, a key step in auxin signaling. This can be assessed in a cell-free system or using a protoplast-based assay.
Materials:
-
Arabidopsis cell culture or seedlings for protoplast isolation
-
Plasmids encoding a tagged Aux/IAA protein (e.g., AXR3NT-GUS)
-
Protoplast isolation and transfection reagents
-
Protein extraction buffers
-
Western blotting reagents and antibodies against the tag (e.g., anti-GUS)
Procedure:
-
Protoplast Transfection: Isolate protoplasts from Arabidopsis seedlings or cell culture and transfect them with the plasmid encoding the tagged Aux/IAA protein.
-
Treatment: Treat the transfected protoplasts with various concentrations of sodium 2-phenoxyacetate, a known auxin (positive control), and a no-treatment control.
-
Protein Extraction and Western Blotting:
-
After a suitable incubation period (e.g., 1-4 hours), lyse the protoplasts and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody against the tag on the Aux/IAA protein.
-
-
Analysis: A decrease in the band intensity of the tagged Aux/IAA protein in the presence of sodium 2-phenoxyacetate would indicate that it promotes the degradation of the repressor, consistent with an auxin-like mechanism.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of experiments to characterize sodium 2-phenoxyacetate.
Caption: Experimental workflow for characterizing sodium 2-phenoxyacetate.
Considerations and Trustworthiness
-
Sodium Ion Effects: When using sodium 2-phenoxyacetate, especially at higher concentrations in tissue culture, it is important to consider the potential for sodium-induced salt stress, which can confound the results.[10][11] It is advisable to include a control with an equimolar concentration of sodium chloride (NaCl) to distinguish between auxin-like effects and salt stress responses.
-
Solubility and Stability: Ensure that sodium 2-phenoxyacetate is fully dissolved in the stock solution and that its stability in the experimental medium is considered.
By following this structured approach, researchers can rigorously evaluate the molecular and physiological effects of sodium 2-phenoxyacetate, contributing valuable knowledge to the field of plant hormone biology and synthetic plant growth regulators.
References
-
Team:Imperial College London/Project Auxin Testing - 2011.igem.org. (n.d.). Retrieved from [Link]
-
Armstrong, G. L., et al. (2004). Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis. Proceedings of the National Academy of Sciences, 101(40), 14690-14695. Retrieved from [Link]
-
Barkawi, L. S., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods, 17(1), 63. Retrieved from [Link]
-
CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. Retrieved from [Link]
-
Wang, X., et al. (2023). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. Nature, 619(7971), 828-834. Retrieved from [Link]
-
Barkawi, L. S., et al. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. ResearchGate. Retrieved from [Link]
-
Ganie, Z. A., & Jhala, A. J. (2024). A comprehensive review of 2,4-D metabolism, and evolution and inheritance of 2,4-D resistance in weeds. Pest Management Science. Retrieved from [Link]
-
Pop, C. E., et al. (2024). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. MDPI. Retrieved from [Link]
-
PhytoTechnology Laboratories. (n.d.). PLANT GROWTH REGULATORS. Retrieved from [Link]
-
Biology Discussion. (2016, February 24). Molecular Mechanisms of Auxin Action in Plants. Retrieved from [Link]
-
Armstrong, G. L., et al. (2004). Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis. PMC. Retrieved from [Link]
-
van der Gracht, L., et al. (2022). Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions. PubMed. Retrieved from [Link]
-
Parry, G., et al. (2001). Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1. The Plant Journal, 25(3), 333-339. Retrieved from [Link]
-
van der Gracht, L., et al. (2022). Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions. Frontiers in Plant Science, 13, 804716. Retrieved from [Link]
-
Baset, M. I. A., et al. (2022). Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture?. ResearchGate. Retrieved from [Link]
-
Saini, S., et al. (2021). The Modulation of Auxin-Responsive Genes, Phytohormone Profile, and Metabolomic Signature in Leaves of Tomato Cuttings Is Specifically Modulated by Different Protein Hydrolysates. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Effects of exogenous plant regulators on growth and development of “Kyoho” grape under salt alkali stress. Frontiers in Plant Science, 14, 1292150. Retrieved from [Link]
-
Baset, M. I. A., et al. (2022). Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture?. PMC. Retrieved from [Link]
-
Dheeranupattana, S., & Chaichana, N. (2013). Effects of Sodium Acetate and Sucrose on in vitro Alkaloid Production From Stemona Sp. Culture. Science Alert. Retrieved from [Link]
-
Breitel, D., et al. (2016). AUXIN RESPONSE FACTOR 2 Intersects Hormonal Signals in the Regulation of Tomato Fruit Ripening. PLOS Genetics, 12(3), e1005903. Retrieved from [Link]
-
Lee, E.J., Hahn, E.-J., & Paek, K.-Y. (2007). EFFECTS OF CHEMICAL AND PHYSICAL ENVIRONMENTS ON CELL CULTURE OF GYMNEMA SYLVESTRE. Acta Horticulturae, (764), 169-176. Retrieved from [Link]
Sources
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. Team:Imperial College London/Project Auxin Testing - 2011.igem.org [2011.igem.org]
- 6. pnas.org [pnas.org]
- 7. Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Sodium Toxicity: Should NaOH Be Substituted by KOH in Plant Tissue Culture? - PMC [pmc.ncbi.nlm.nih.gov]
techniques for analyzing sodium phenoxyacetate in plant tissues
Application Note: High-Sensitivity Analysis of Sodium Phenoxyacetate in Plant Tissues
Part 1: Introduction & Chemical Basis
Sodium phenoxyacetate (Na-PAA) is a plant growth regulator and a structural analog to auxin herbicides like 2,4-D and MCPA. While often used to study auxin transport or as a precursor in herbicide synthesis, its analysis in plant tissues presents specific challenges due to the complex matrix (chlorophyll, lipids, carbohydrates) and the ionic nature of the salt.
The Analytical Core Principle: Sodium phenoxyacetate is a salt that dissociates in aqueous environments. In analytical workflows, it is impossible to extract or chromatograph the salt form directly using standard reverse-phase techniques.
-
Extraction: We must acidify the sample to convert the phenoxyacetate anion (
) into the neutral Phenoxyacetic Acid (PAA) ( ). This allows partitioning into organic solvents (Acetonitrile). -
Quantification: The instrument quantifies PAA.[1] The final result is back-calculated to the sodium salt using a molecular weight conversion factor (1.144).
Physicochemical Properties:
-
MW (Acid): 152.15 g/mol
-
MW (Na-Salt): 174.13 g/mol
-
pKa: ~3.17 (Requires pH < 3 for efficient extraction into organic phase)
-
LogP: 1.34 (Moderately polar)
Part 2: Sample Preparation (Modified QuEChERS)
Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols using PSA (Primary Secondary Amine) are unsuitable for this analyte. PSA is a weak anion exchanger and will bind acidic herbicides like PAA, leading to poor recovery (<50%).
Protocol: Acidified QuEChERS with Non-Dispersive Clean-up
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) containing 1.0% Formic Acid (v/v).
-
Partitioning Salts: 4g MgSO₄, 1g NaCl, 1g Na-Citrate, 0.5g Na-Hydrogencitrate (Standard EN 15662 mix).
-
Clean-up Sorbents:
Step-by-Step Workflow:
-
Homogenization: Cryogenically mill 10g of plant tissue (using liquid nitrogen) to a fine powder to prevent enzymatic degradation.
-
Weighing: Transfer 10.0 g of homogenate into a 50 mL FEP centrifuge tube.
-
Internal Standard Addition: Add 100 µL of Internal Standard Solution (e.g., 2,4-D-d3 or MCPA-d3 at 10 µg/mL). Vortex for 30 sec and equilibrate for 15 min.
-
Extraction:
-
Add 10 mL of 1% Formic Acid in ACN .
-
Shake vigorously (mechanical shaker) for 1 min. The acid ensures PAA is protonated.
-
-
Partitioning:
-
Add the Partitioning Salts (MgSO₄/NaCl/Citrate).
-
Shake immediately and vigorously for 1 min to prevent MgSO₄ clumping.
-
Centrifuge at 4,000 x g for 5 min at 4°C.
-
-
Clean-up (d-SPE):
-
Transfer 1 mL of the supernatant (top organic layer) to a d-SPE tube containing 150 mg MgSO₄, 50 mg C18, and 7.5 mg GCB (adjust GCB based on sample greenness).
-
Note: If the sample is not green (roots/grains), omit GCB to prevent planar analyte adsorption.
-
Vortex for 30 sec. Centrifuge at 10,000 x g for 2 min.
-
-
Final Prep: Transfer 0.5 mL of cleaned extract to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid) to improve peak shape.
Caption: Modified QuEChERS workflow emphasizing acidification and exclusion of PSA sorbent to preserve acidic analytes.
Part 3: Primary Method – LC-MS/MS
Liquid Chromatography with Tandem Mass Spectrometry is the gold standard for this analysis due to its sensitivity and ability to handle polar organic acids without derivatization.
Instrument Parameters:
-
System: UHPLC coupled to Triple Quadrupole MS (QqQ).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids deprotonate efficiently to
. -
Column: High-strength Silica C18 (e.g., Waters HSS T3 or Phenomenex Kinetex C18), 2.1 x 100 mm, 1.8 µm. These columns retain polar acids better than standard C18.
Mobile Phase Gradient:
-
Solvent A: Water + 5mM Ammonium Formate + 0.01% Formic Acid.
-
Solvent B: Methanol + 5mM Ammonium Formate.[8]
-
Note: The buffer (Ammonium Formate) is critical to stabilize the ionization of the carboxylate group.
| Time (min) | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.3 |
| 1.0 | 5 | 0.3 |
| 6.0 | 95 | 0.3 |
| 8.0 | 95 | 0.3 |
| 8.1 | 5 | 0.3 |
| 11.0 | 5 | 0.3 |
MRM Transitions (Phenoxyacetic Acid):
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Cone Voltage (V) | Collision Energy (eV) |
| Phenoxyacetic Acid | 151.0 (M-H)- | 93.0 (Phenoxy) | 77.0 (Phenyl) | 20 | 15 |
| 2,4-D-d3 (IS) | 222.0 | 164.0 | 136.0 | 25 | 18 |
Mechanism: The precursor 151.0 corresponds to the deprotonated acid. The collision-induced dissociation (CID) cleaves the ether bond, releasing the phenoxy group (93.0) or the phenyl ring (77.0).
Part 4: Secondary Method – GC-MS (Confirmatory)
Gas Chromatography requires the analyte to be volatile. Phenoxyacetic acid is not volatile and must be derivatized (esterified) before analysis. This method is excellent for confirming positive hits from LC-MS/MS.
Derivatization Protocol (Methylation):
-
Evaporate 1 mL of the QuEChERS extract to dryness under Nitrogen at 40°C.
-
Add 200 µL of 10% BF₃ in Methanol .
-
Incubate at 60°C for 30 minutes. (Converts PAA to Methyl Phenoxyacetate).
-
Cool and add 500 µL Hexane + 500 µL Saturated NaCl water.
-
Vortex and transfer the upper Hexane layer to a GC vial.
GC-MS Parameters:
-
Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless, 250°C.
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (3 min).
-
Detection: SIM Mode. Target Ion for Methyl Phenoxyacetate: m/z 166 (Molecular Ion) and 107 (Base Peak).
Part 5: Data Calculation & Validation
1. Calculation of Sodium Salt Equivalent: The instrument quantifies the acid form. To report the residue as "Sodium Phenoxyacetate":
2. Validation Criteria (SANTE/11312/2021 Guidelines):
-
Recovery: 70% – 120% at spiking levels of 0.01 and 0.1 mg/kg.
-
RSD (Precision): ≤ 20%.
-
Matrix Effects: Compare slope of calibration curve in solvent vs. matrix. If suppression > 20%, use Matrix-Matched Calibration.
-
Linearity:
over range 5 – 500 ng/mL.
References
-
European Reference Laboratory for Single Residue Methods (EURL-SRM). (2014). Analysis of Acidic Pesticides using QuEChERS method and LC-MS/MS.Link
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
Kim, T. H., et al. (2015). Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching.[2][3][4] Journal of Chromatography B. Link
-
United Chemical Technologies. (2023).[9] Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS.[9]Link
-
BenchChem. (2025). Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis.[10]Link
Sources
- 1. Analysis of phenoxyacetic acid herbicides as biomarkers in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of phenoxyethanol and its major metabolite, phenoxyacetic acid, in rat biological matrices by LC-MS/MS with polarity switching: Application to ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. shimadzu.com [shimadzu.com]
- 9. unitedchem.com [unitedchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Sodium 2-Phenoxyacetate in Chemical Synthesis & Fermentation
This Application Note and Protocol Guide details the role of Sodium 2-Phenoxyacetate (NaPA) as a critical intermediate in pharmaceutical and agrochemical synthesis. It focuses on its primary function as a precursor in Penicillin V fermentation and its utility in nucleophilic substitution reactions .
Introduction & Strategic Importance
Sodium 2-phenoxyacetate (NaPA, CAS: 3598-16-1) is the sodium salt of phenoxyacetic acid. While structurally simple, it serves as a metabolic "steering agent" in industrial biotechnology and a versatile nucleophile in organic synthesis.
Its primary industrial value lies in the biosynthesis of Penicillin V (Phenoxymethylpenicillin) . In the absence of a specific side-chain precursor, Penicillium chrysogenum produces a mixture of natural penicillins. By maintaining a controlled concentration of NaPA in the fermentation broth, the fungal biosynthetic machinery is directed to incorporate the phenoxyacetyl moiety, yielding Penicillin V exclusively. This compound is acid-stable, allowing for oral administration, unlike its benzylpenicillin (Penicillin G) counterpart.[1]
Beyond antibiotics, NaPA is a scaffold for phenoxy-herbicides (e.g., 2,4-D analogues) and a building block for fibrates and other ether-based pharmaceutical intermediates.
Key Technical Specifications
| Property | Specification | Relevance |
| Formula | C₈H₇NaO₃ | Active precursor moiety |
| MW | 174.13 g/mol | Stoichiometric calculations |
| Solubility (H₂O) | ~223 g/L (20°C) | Critical for aqueous fermentation feeds |
| pKa (Acid) | 3.17 | Buffer capacity and pH control in broth |
| Appearance | White crystalline powder | Purity indicator (yellowing suggests oxidation) |
Mechanism of Action
Biosynthetic Steering in Fermentation
In P. chrysogenum, the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT) is responsible for the final step of penicillin synthesis.[2] It exchanges the hydrophilic
-
Without Precursor: The fungus utilizes phenylacetic acid (if available) or other intracellular acids.
-
With NaPA: The cell activates exogenous NaPA to Phenoxyacetyl-CoA . The IAT enzyme preferentially accepts this substrate, transacylating Isopenicillin N to form Penicillin V .
Chemical Reactivity
Chemically, NaPA acts as a masked nucleophile . In acidic conditions, it regenerates phenoxyacetic acid for acid chloride formation. In basic conditions, the phenoxide ether linkage is stable, but the carboxylate group can undergo esterification or salt metathesis.
Visual Pathway Analysis
The following diagram illustrates the dual utility of NaPA in biological and chemical pathways.
Caption: Figure 1. Dual biosynthetic and chemical synthesis pathways utilizing Sodium 2-Phenoxyacetate.
Experimental Protocols
Protocol A: Synthesis of High-Purity Sodium 2-Phenoxyacetate
Objective: Synthesize NaPA from phenol and chloroacetic acid with >98% purity suitable for fermentation use. Scale: Laboratory (100 g basis).
Reagents:
-
Phenol (99%)
-
Chloroacetic acid (99%)
-
Sodium Hydroxide (NaOH) pellets
-
Water (Deionized)
-
HCl (6M) – if isolation of free acid is required
Step-by-Step Methodology:
-
Preparation of Sodium Phenoxide:
-
In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 40 g NaOH (1.0 mol) in 150 mL water .
-
Cool to room temperature.
-
Slowly add 47 g Phenol (0.5 mol) with stirring. The solution will warm slightly as sodium phenoxide forms.
-
-
Alkylation Reaction:
-
Prepare a solution of 47.25 g Chloroacetic acid (0.5 mol) in 50 mL water . Note: Neutralize this carefully with Na₂CO₃ if strictly neutral conditions are needed, but in this protocol, we use excess NaOH in the main pot.
-
Add the chloroacetic acid solution dropwise to the sodium phenoxide mixture over 30 minutes.
-
Critical Control Point: Ensure the pH remains >10. If pH drops, add small amounts of 50% NaOH.
-
-
Reflux:
-
Heat the mixture to 95–100°C (gentle reflux) for 4–5 hours .
-
Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1) or HPLC. Phenol consumption indicates completion.
-
-
Crystallization & Isolation:
-
Cool the reaction mixture slowly to 0–5°C . Sodium 2-phenoxyacetate will crystallize out as white plates.
-
Filter the solid under vacuum.[3]
-
Wash: Wash the filter cake with ice-cold isopropanol or saturated NaCl solution to remove unreacted phenol.
-
Drying: Dry at 60°C under vacuum to constant weight.
-
Expected Yield: ~70–80 g (80–90%).
-
Protocol B: NaPA as a Precursor in Penicillin V Fermentation
Objective: Maximize Penicillin V titer while minimizing toxicity and by-product formation. System: Fed-batch fermentation of Penicillium chrysogenum.[2][4]
Rationale: High concentrations of phenoxyacetate (>1.0 g/L) are toxic to the fungus, causing hyphal autolysis. Low concentrations (<0.1 g/L) lead to the formation of "natural" penicillins (Penicillin F, K, etc.) or p-hydroxy-Penicillin V. A tightly controlled feed is essential.
Workflow:
-
Inoculation: Inoculate production fermenter with seed culture.
-
Growth Phase (0–40 hours):
-
Maintain temperature at 25°C.
-
Do not add NaPA during the initial rapid growth phase to prevent growth inhibition.
-
-
Production Phase (40 hours – End):
-
Begin continuous feeding of NaPA.
-
Stock Solution: Prepare a 10–20% (w/v) sterile solution of Sodium 2-phenoxyacetate.
-
Target Concentration: Maintain a residual concentration of 0.2 – 0.5 g/L (approx. 1.1 – 2.8 mM) in the broth.
-
-
Monitoring:
-
HPLC Analysis: Sample every 4–6 hours.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile.
-
Detection: UV at 268 nm (distinctive for phenoxy group).
-
-
Harvest: Stop feed 4 hours prior to harvest to deplete residual precursor, simplifying downstream purification.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Pen V Titer | Precursor depletion (<0.1 g/L) | Increase feed rate; check HPLC. |
| High p-OH Pen V | Precursor depletion | The fungus hydroxylates the limited precursor; increase feed. |
| Biomass Loss / Lysis | Precursor toxicity (>1.0 g/L) | Stop feed immediately; dilute broth if possible. |
| pH Drift (Alkaline) | Metabolism of NaPA anion | NaPA consumption releases OH⁻; compensate with acid feed or increase glucose feed. |
Protocol C: Downstream Chemical Transformation (Acid Chloride Synthesis)
Objective: Convert NaPA to Phenoxyacetyl Chloride for use in semi-synthetic antibiotic synthesis.
-
Acidification: Dissolve NaPA in water and acidify to pH 1 with HCl. Filter the precipitated Phenoxyacetic Acid (PAA) and dry thoroughly.
-
Chlorination:
-
Place 10 g dry PAA in a round-bottom flask.
-
Add 1.5 equivalents of Thionyl Chloride (SOCl₂) .
-
Add 1-2 drops of DMF (catalyst).
-
Reflux at 75°C for 2 hours until gas evolution (SO₂, HCl) ceases.
-
-
Isolation: Distill off excess SOCl₂ under reduced pressure. The residue is Phenoxyacetyl Chloride (clear to pale yellow liquid), ready for coupling with 6-APA (6-aminopenicillanic acid) or other amines.
References
-
Biosynthesis of Penicillin V: Harris, D. M., et al. (1998). "High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum."[5] Microbiology.
-
Precursor Toxicity: Revilla, G., et al. (1986). "Carbon Catabolite Repression of Penicillin Biosynthesis." Journal of Bacteriology.
-
Chemical Synthesis: US Patent 2496848. "Preparation of Sodium Phenoxyacetate."
-
General Properties: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23687423, Sodium 2-phenoxyacetate.
-
Fermentation Optimization: Douma, R. D., et al. (2010). "Metabolic engineering of Penicillium chrysogenum for high-level production of Penicillin V." Biotechnology and Bioengineering.
Disclaimer: This guide is for research and development purposes only. All chemical synthesis and fermentation activities should be conducted under appropriate safety protocols (GLP/GMP) utilizing personal protective equipment (PPE). Sodium 2-phenoxyacetate is an irritant; consult the SDS before handling.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Explain the microbial steps involved in the production of penicillin, including fermentation conditions ? | Sathee Forum [forum.prutor.ai]
- 3. researchgate.net [researchgate.net]
- 4. ramauniversity.ac.in [ramauniversity.ac.in]
- 5. High exogenous concentrations of phenoxyacetic acid are crucial for a high penicillin V productivity in Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Assays to Measure Sodium 2-Phenoxyacetate Activity
Introduction: Understanding the Biological Context of Sodium 2-Phenoxyacetate
Sodium 2-phenoxyacetate belongs to the phenoxycarboxylic acid class of compounds.[1] This class is well-recognized for its auxin-like activity in plants, making many of its derivatives, such as 2,4-D, potent herbicides for broadleaf weeds.[2] These synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and persistent within the plant.[1][3] At supraoptimal concentrations, they disrupt normal hormonal balance, leading to uncontrolled growth and eventually, plant death.[3] The primary mechanism of action involves binding to auxin receptors, which triggers a cascade of downstream events, including altered gene expression, excessive ethylene production, and accumulation of abscisic acid (ABA), ultimately resulting in phytotoxicity.[3][4]
This guide provides a comprehensive framework for developing a suite of assays to characterize the biological activity of sodium 2-phenoxyacetate. The protocols are designed to be robust and self-validating, enabling researchers to quantify its effects from the whole-organism level down to specific molecular interactions. The assays described herein are applicable for screening, mechanism of action studies, and resistance profiling.
Section 1: Phenotypic and Whole-Organism Assays
The initial assessment of a potential herbicide's activity often begins with observing its effects on whole plants or plant tissues. These assays provide a holistic view of the compound's efficacy and selectivity.
1.1. Seed Germination and Seedling Growth Inhibition Assay
This fundamental assay evaluates the impact of sodium 2-phenoxyacetate on the critical early stages of plant development.
Scientific Rationale: Herbicides can interfere with the metabolic processes essential for seed germination and seedling establishment.[5] Measuring root and shoot elongation provides a sensitive and quantifiable measure of phytotoxicity.
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of sodium 2-phenoxyacetate in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of test concentrations. Include a vehicle-only control.
-
Seed Plating: Surface-sterilize seeds of a susceptible dicot species (e.g., Arabidopsis thaliana or cress) and a tolerant monocot species (e.g., maize or wheat). Place seeds on sterile filter paper in Petri dishes.
-
Treatment: Add a defined volume of each test concentration or control solution to the filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes and incubate in a controlled environment (e.g., 25°C with a 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), measure the primary root length and shoot height of the seedlings.
-
Data Analysis: Calculate the percentage of germination and the average root and shoot length for each concentration. Determine the IC50 (half-maximal inhibitory concentration) values for root and shoot growth.
Data Presentation:
| Concentration (µM) | Germination Rate (%) | Average Root Length (mm) | Average Shoot Height (mm) |
| 0 (Control) | 98 | 25.4 ± 2.1 | 15.2 ± 1.5 |
| 1 | 97 | 20.1 ± 1.9 | 13.8 ± 1.3 |
| 10 | 95 | 12.5 ± 1.5 | 9.7 ± 1.1 |
| 100 | 70 | 3.2 ± 0.8 | 4.1 ± 0.6 |
| 1000 | 15 | 0.5 ± 0.2 | 1.0 ± 0.3 |
1.2. Algal Growth Inhibition Assay
Unicellular green algae provide a rapid and sensitive system for assessing the general phytotoxicity of a compound.[6][7]
Scientific Rationale: Algae share fundamental photosynthetic and metabolic pathways with higher plants. Inhibition of algal growth can indicate interference with these essential processes.[6] This assay is particularly useful for high-throughput screening.
Protocol:
-
Algal Culture: Maintain a log-phase culture of a suitable algal species (e.g., Chlamydomonas reinhardtii or Chlorella vulgaris) in liquid medium.
-
Assay Setup: In a 96-well microplate, add a defined volume of algal culture to each well.
-
Treatment: Add various concentrations of sodium 2-phenoxyacetate to the wells. Include a vehicle control.
-
Incubation: Incubate the microplate under constant light and controlled temperature for 48-72 hours.
-
Measurement: Determine algal growth by measuring the optical density at a specific wavelength (e.g., 680 nm) or by chlorophyll fluorescence.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 (half-maximal effective concentration).
Section 2: Cellular and Mechanistic Assays
To elucidate the mode of action, it is crucial to move from whole-organism observations to cellular and molecular-level investigations.
2.1. Cell Viability Assay in Plant Cell Suspension Cultures
This assay assesses the cytotoxicity of sodium 2-phenoxyacetate on plant cells.
Scientific Rationale: A decrease in cell viability can indicate general toxicity or the induction of programmed cell death, which is a known effect of auxin herbicides at high concentrations.[8]
Protocol:
-
Cell Culture: Maintain a suspension culture of a relevant plant cell line (e.g., tobacco BY-2 or Arabidopsis).
-
Treatment: Plate the cells in a 96-well plate and treat with a range of sodium 2-phenoxyacetate concentrations.
-
Incubation: Incubate for a defined period (e.g., 24-48 hours).
-
Viability Assessment: Use a cell viability reagent such as MTT or a fluorescent dye (e.g., fluorescein diacetate) to quantify viable cells.
-
Data Analysis: Determine the percentage of viable cells relative to the control and calculate the LD50 (lethal dose, 50%).
2.2. Auxin-Responsive Gene Expression Analysis
This assay directly measures the impact of sodium 2-phenoxyacetate on the auxin signaling pathway.
Scientific Rationale: Synthetic auxins induce the expression of a suite of early auxin-responsive genes, such as those in the Aux/IAA, GH3, and SAUR families.[3] Quantifying the transcript levels of these genes provides direct evidence of auxin-like activity.
Protocol:
-
Plant Treatment: Treat seedlings of a model plant like Arabidopsis thaliana with sodium 2-phenoxyacetate or a control solution for a short duration (e.g., 1-3 hours).
-
RNA Extraction: Harvest the plant tissue and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for known auxin-responsive genes. Include a reference gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression for each target gene in the treated samples compared to the control.
Workflow for Gene Expression Analysis:
Caption: Workflow for analyzing auxin-responsive gene expression.
2.3. Ethylene Production Measurement
This assay quantifies a key downstream effect of synthetic auxin action.
Scientific Rationale: A well-documented response to auxin herbicides is the rapid induction of ethylene biosynthesis.[4] Measuring ethylene evolution provides a physiological marker of auxin activity.
Protocol:
-
Plant Material: Use whole seedlings or leaf discs from a susceptible plant species.
-
Treatment: Incubate the plant material in sealed vials containing different concentrations of sodium 2-phenoxyacetate.
-
Headspace Analysis: After a set incubation period, withdraw a sample of the headspace gas from each vial using a gas-tight syringe.
-
Gas Chromatography: Analyze the gas sample using a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify ethylene levels.
-
Data Analysis: Normalize ethylene production to the fresh weight of the plant material and compare the levels between treated and control samples.
Section 3: Target-Based and Advanced Assays
For a more in-depth understanding, assays focusing on specific molecular targets and broader systemic effects are necessary.
3.1. Receptor-Ligand Binding Assay
This assay can be developed to determine if sodium 2-phenoxyacetate directly interacts with auxin receptors.
Scientific Rationale: The primary targets of auxin herbicides are F-box proteins like TIR1/AFB, which are components of the SCF E3 ubiquitin ligase complex.[3] A competitive binding assay can demonstrate the affinity of sodium 2-phenoxyacetate for these receptors.
Protocol (Conceptual):
-
Receptor Expression and Purification: Express and purify the auxin receptor protein (e.g., TIR1).
-
Labeled Ligand: Use a fluorescently or radioactively labeled natural auxin (e.g., IAA) as a probe.
-
Competitive Binding: Incubate the purified receptor with the labeled auxin in the presence of increasing concentrations of unlabeled sodium 2-phenoxyacetate.
-
Detection: Measure the amount of labeled auxin bound to the receptor. A decrease in the signal with increasing concentrations of sodium 2-phenoxyacetate indicates competitive binding.
-
Data Analysis: Calculate the Ki (inhibition constant) to quantify the binding affinity.
Signaling Pathway Overview:
Caption: Simplified auxin signaling pathway initiated by sodium 2-phenoxyacetate.
3.2. Transcriptomic Analysis (RNA-Seq)
For a global view of the genetic response to sodium 2-phenoxyacetate, RNA-sequencing is a powerful tool.
Scientific Rationale: RNA-Seq provides an unbiased and comprehensive profile of all gene expression changes induced by the compound.[9][10] This can reveal novel pathways affected and potential mechanisms of resistance.
Protocol:
-
Experimental Design: Treat plants with sodium 2-phenoxyacetate and a control. Collect samples at different time points.
-
Library Preparation: Extract high-quality RNA and prepare sequencing libraries.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Bioinformatic Analysis: Align reads to a reference genome, quantify gene expression, and identify differentially expressed genes (DEGs).
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the DEGs to understand the biological processes affected.[5]
Section 4: Analytical Methods for Quantification
Accurate quantification of sodium 2-phenoxyacetate in various matrices is essential for pharmacokinetic and environmental studies.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for separating and quantifying compounds like sodium 2-phenoxyacetate.[11][12]
Protocol:
-
Sample Preparation: Extract sodium 2-phenoxyacetate from the matrix (e.g., plant tissue, soil, water) using an appropriate solvent. Clean up the extract using solid-phase extraction (SPE) if necessary.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at a wavelength where sodium 2-phenoxyacetate has maximum absorbance.
-
-
Quantification: Create a standard curve using known concentrations of pure sodium 2-phenoxyacetate. Calculate the concentration in the samples based on the peak area.[13]
Conclusion
The suite of assays presented in these application notes provides a multi-faceted approach to characterizing the activity of sodium 2-phenoxyacetate. By progressing from broad phenotypic screens to specific molecular and analytical methods, researchers can build a comprehensive profile of the compound's efficacy, mechanism of action, and potential environmental fate. The integration of these validated protocols will empower scientists in the fields of agriculture, plant science, and drug development to rigorously evaluate this and similar auxin-like molecules.
References
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
Auxin herbicides: current status of mechanism and mode of action - PubMed. Available at: [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step - PMC. Available at: [Link]
-
Single-Molecule Fluorescence Methods to Study Plant Hormone Signal Transduction Pathways - Frontiers. Available at: [Link]
-
Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl - MDPI. Available at: [Link]
-
Lecture Auxin Type Plant Growth Regulators (Hormonal) - University of Nebraska-Lincoln. Available at: [Link]
-
Synthetic Auxins | Herbicide Symptoms - UC ANR. Available at: [Link]
-
Editorial: Methods in phytohormone detection and quantification: 2022 - Frontiers. Available at: [Link]
-
Current analytical methods for plant auxin quantification - A review - NOVA Research Portal. Available at: [Link]
-
On the discovery of genes involved in metabolism-based resistance to herbicides using RNA-Seq transcriptome analysis in Lolium r - Julius Kühn-Institut. Available at: [Link]
-
The Use of Auxin Quantification for Understanding Clonal Tree Propagation - MDPI. Available at: [Link]
-
Genome-wide microarray analysis leads to identification of genes in response to herbicide, metribuzin in wheat leaves - PLOS One. Available at: [Link]
-
Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses - Frontiers. Available at: [Link]
-
Team:Imperial College London/Project Auxin Testing - iGEM 2011. Available at: [Link]
-
Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC. Available at: [Link]
-
Current analytical methods for plant auxin quantification--A review. - Semantic Scholar. Available at: [Link]
-
In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. Available at: [Link]
-
A Rapid and Simple Bioassay Method for Herbicide Detection - PMC - NIH. Available at: [Link]
-
Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana - PMC. Available at: [Link]
-
Protocol for enzyme assays - Royal Society of Chemistry. Available at: [Link]
-
A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures - Cambridge University Press & Assessment. Available at: [Link]
-
Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem. Available at: [Link]
-
Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available at: [Link]
-
Hormones Sensing, Signaling, & Catabolism - Shabek Lab. Available at: [Link]
-
Evaluation of the Herbicide Glyphosate, (Aminomethyl)phosphonic Acid, and Glyphosate-Based Formulations for Genotoxic Activity Using In Vitro Assays - PMC. Available at: [Link]
-
Sodium Phenoxyacetate - SpecAU. Available at: [Link]
-
methyl phenoxyacetate, 2065-23-8 - The Good Scents Company. Available at: [Link]
-
Sodium Phenylacetate | C8H7NaO2 | CID 23690424 - PubChem. Available at: [Link]
-
Special Issue "Plant Hormone Signaling" - MDPI. Available at: [Link]
-
Charting plant hormone signaling pathway networks using ChIP-Seq - Ecker Lab. Available at: [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - JETIR.org. Available at: [Link]
-
Natural Herbicide Shows Cytotoxicity, Neurotoxicity, and Antioxidant System Alterations on SH-SY5Y and HaCaT Cell Lines - MDPI. Available at: [Link]
-
Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress - PMC. Available at: [Link]
-
allyl phenoxyacetate, 7493-74-5 - The Good Scents Company. Available at: [Link]
- CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents.
-
Cas 2065-23-8,Methyl phenoxyacetate - LookChem. Available at: [Link]
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. Available at: [Link]
-
What is Sodium phenylacetate used for? - Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Sodium phenylacetate? - Patsnap Synapse. Available at: [Link]
-
A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in - Impressions@MAHE. Available at: [Link]
-
Sodium Phenylacetate and Sodium Benzoate Injection: Package Insert / Prescribing Info - Drugs.com. Available at: [Link]
-
SODIUM PHENOXYACETATE - gsrs. Available at: [Link]
Sources
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 8. benchchem.com [benchchem.com]
- 9. ojs.openagrar.de [ojs.openagrar.de]
- 10. Frontiers | Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses [frontiersin.org]
- 11. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. impressions.manipal.edu [impressions.manipal.edu]
practical applications of sodium 2-phenoxyacetate in agriculture
Application Note: Sodium 2-Phenoxyacetate in Agricultural & Pharmaceutical Development
Executive Summary
Sodium 2-phenoxyacetate (CAS: 3598-16-1) serves a dual function in the life sciences: as a mild synthetic auxin in plant physiology and as a critical chemical intermediate in the synthesis of beta-lactam antibiotics (Penicillin V) and potent herbicides (2,4-D). Unlike its chlorinated derivatives (e.g., 2,4-D, MCPA), unsubstituted sodium phenoxyacetate exhibits lower auxin activity, making it valuable for specific tissue culture applications where gentle growth regulation is required without the phytotoxicity associated with stronger hormones.
This guide details the physicochemical profile, mechanism of action, and validated protocols for its use in plant tissue culture and as a precursor in agrochemical/pharmaceutical synthesis.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| Chemical Name | Sodium 2-phenoxyacetate |
| Synonyms | Phenoxyacetic acid sodium salt; Sodium phenoxyacetate |
| CAS Number | 3598-16-1 |
| Molecular Formula | C₈H₇NaO₃ |
| Molecular Weight | 174.13 g/mol |
| Solubility | Highly soluble in water (>100 g/L); sparingly soluble in organic solvents. |
| Appearance | White to off-white crystalline powder. |
| Stability | Stable under normal conditions; hygroscopic. Degrades under strong UV without stabilization. |
Mechanism of Action: Auxin Signaling
Sodium 2-phenoxyacetate functions as a structural mimic of Indole-3-acetic acid (IAA), the natural plant auxin. However, lacking the electron-withdrawing chlorine atoms found in 2,4-D, its binding affinity to the TIR1 ubiquitin ligase complex is reduced. This results in a "mild" signaling effect, useful for stimulating cell elongation and division without inducing the chaotic growth (epinasty) typical of herbicidal auxins.
Pathway Visualization:
Protocol A: Plant Tissue Culture (Growth Regulation)
Application: Induction of callus and root formation in sensitive explants where 2,4-D is too potent/toxic. Target Concentration: 0.1 – 10.0 mg/L (approx. 0.5 – 57 µM).
Materials:
-
Sodium 2-phenoxyacetate (High Purity >98%)
-
Deionized water (18 MΩ)
-
0.22 µm syringe filter (PES or Nylon)
-
Basal Media (e.g., Murashige & Skoog)
Step-by-Step Methodology:
-
Stock Solution Preparation (1 mg/mL):
-
Weigh 100 mg of Sodium 2-phenoxyacetate.
-
Dissolve in 80 mL of deionized water. (Note: Unlike free acid forms, the sodium salt dissolves readily in water without needing NaOH or Ethanol).
-
Bring final volume to 100 mL .
-
Sterilization: Filter-sterilize using a 0.22 µm filter into a sterile vial. Do not autoclave the stock solution alone, as high concentration heat stress may cause minor degradation.
-
-
Media Incorporation:
-
Prepare Basal Media (MS salts, vitamins, sucrose, agar).
-
Autoclave media at 121°C for 15-20 minutes.
-
Allow media to cool to 55°C (hand-warm).
-
Add the required volume of Stock Solution (see table below) in a laminar flow hood.
-
-
Dosage Table:
| Desired Concentration (mg/L) | Volume of Stock (1 mg/mL) per 1L Media | Application |
| 0.5 mg/L | 0.5 mL | Mild root initiation; maintenance of sensitive callus. |
| 2.0 mg/L | 2.0 mL | Standard callus induction for Solanaceae/Fabaceae. |
| 5.0 mg/L | 5.0 mL | Somatic embryogenesis induction (species specific). |
-
Validation:
-
Control: Run a parallel plate with no auxin.
-
Positive Control: Run a plate with 0.5 mg/L 2,4-D to compare potency (expect slower, more organized growth with Phenoxyacetate).
-
Protocol B: Precursor Synthesis (Agro/Pharma)
Application: Synthesis of Penicillin V (Phenoxymethylpenicillin) via fermentation or synthesis of 2,4-D herbicide via chlorination. Audience: Drug Development & Process Chemists.
Workflow Visualization:
Synthesis Protocol (Laboratory Scale):
-
Reactants: Combine Phenol (1.0 eq) and Chloroacetic acid (1.0 eq) in water.
-
Basification: Slowly add Sodium Hydroxide (NaOH) (2.0 - 2.2 eq) to maintain pH > 10. The first equivalent neutralizes the chloroacetic acid; the second deprotonates the phenol to form the phenoxide nucleophile.
-
Reflux: Heat to 85-95°C for 3-4 hours.
-
Crystallization: Cool the solution to 4°C. Sodium 2-phenoxyacetate will precipitate as white crystals.
-
Purification: Recrystallize from water/ethanol to remove unreacted phenol.
-
Utilization:
-
For Penicillin V: Add sterile solution to Penicillium chrysogenum fermentation tanks as a side-chain precursor.
-
For Herbicides: Acidify with HCl to precipitate Phenoxyacetic acid, then subject to ring chlorination (Cl₂/FeCl₃).
-
Safety & Environmental Impact
While less toxic than its chlorinated counterparts, Sodium 2-phenoxyacetate requires strict safety adherence.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. The powder is a skin and eye irritant (H315, H319).
-
Inhalation: Avoid dust generation. Use a fume hood when handling large quantities of powder.
-
Environmental: Do not discharge into waterways. Although biodegradable, high concentrations can disrupt aquatic plant life due to auxin activity.
-
Phytotoxicity: In agricultural sprays, overdose (>100 ppm) can cause leaf curling and flower drop. Always perform a test strip before broad application.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23687423, Sodium Phenoxyacetate. Retrieved from [Link]
-
PhytoTechnology Laboratories. (2023). Plant Growth Regulators: Auxins and Cytokinins in Tissue Culture. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2005). Reregistration Eligibility Decision (RED) for Phenoxy Herbicides. Retrieved from [Link]
-
Greenbook. (2024). Agrochemical Product Labels and Data. Retrieved from [Link]
High-Performance Liquid Chromatography Analysis of Sodium Phenoxyacetate: Method Development & Validation
Abstract
Sodium Phenoxyacetate (Na-PAA), a key pharmaceutical intermediate in the synthesis of Penicillin V and a stabilizer in various agrochemical formulations, presents specific analytical challenges due to its ionic nature. This Application Note provides a comprehensive guide to analyzing Na-PAA using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Unlike standard non-polar analytes, the chromatography of Na-PAA is governed strictly by pH-dependent ionization (pKa ~3.17). This guide details two distinct methods: a robust Isocratic Method for routine Quality Control (QC) and a Gradient Method for impurity profiling (separating phenol and phenoxyethanol), grounded in physicochemical causality.
Part 1: Physicochemical Context & Method Strategy[1][2][3]
The Salt vs. Acid Dilemma
Sodium Phenoxyacetate is a salt that dissociates instantly in aqueous mobile phases.
The Solution: Acidic Mobile Phase Suppression
To retain the analyte on a C18 column, the mobile phase pH must be adjusted below the pKa (3.17) of phenoxyacetic acid.[1][2] This shifts the equilibrium toward the protonated, neutral form (
Diagram 1: Method Development Logic Tree
The following diagram illustrates the decision matrix for selecting the appropriate method based on analytical needs.
Caption: Decision tree for selecting between Isocratic (QC) and Gradient (Impurity) methods based on the ionization state of Phenoxyacetic Acid.
Part 2: Experimental Protocols
Method A: Robust Isocratic Quality Control
Purpose: Routine assay, content uniformity, and dissolution testing. Advantage: High reproducibility, constant baseline, simple setup.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard hydrophobic retention; 5µm prevents high backpressure. |
| Mobile Phase | Buffer : Acetonitrile (60:40 v/v) | 40% organic ensures elution < 10 min; Buffer maintains neutral form. |
| Buffer Prep | 20 mM Potassium Phosphate, pH 3.0 | pH 3.0 is < pKa (3.17), suppressing ionization for sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[3] |
| Detection | UV @ 270 nm or 275 nm | Maxima for the phenoxy chromophore [1, 4]. |
| Temperature | 30°C | Controlled temperature minimizes retention time drift. |
| Injection Vol | 20 µL | Sufficient sensitivity without overloading. |
Preparation Protocol
-
Buffer Preparation: Dissolve 2.72 g of
in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using Dilute Phosphoric Acid (10%). Filter through a 0.45 µm nylon membrane. -
Mobile Phase: Mix Buffer and Acetonitrile (60:40). Degas by sonication for 15 minutes.[4]
-
Standard Solution: Accurately weigh 50 mg of Sodium Phenoxyacetate Reference Standard into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1.0 mg/mL).
-
Sample Solution: Prepare samples to the same target concentration (1.0 mg/mL) using Mobile Phase as the diluent.
Method B: Stability-Indicating Gradient (Impurity Profiling)
Purpose: Separating Sodium Phenoxyacetate from its precursors (Phenol, Chloroacetic acid) and degradation products (Phenoxyethanol). Advantage: Elutes polar degradation products early and washes off hydrophobic impurities (Phenoxyethanol) late.
Chromatographic Conditions
| Parameter | Specification |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.1) |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | Time (min) | %B 0.0 | 20 5.0 | 20 15.0 | 70 20.0 | 70 20.1 | 20 25.0 | 20 |
| Detection | DAD (270 nm for Assay; 210 nm for impurities if needed) |
Separation Logic
-
Phenol: More polar than Phenoxyacetic acid; elutes earlier.
-
Phenoxyacetic Acid: Elutes mid-gradient.
-
Phenoxyethanol: Significantly less polar (no carboxylic acid group); elutes later when %B increases.
Part 3: System Suitability & Self-Validation (SST)
To ensure the method is "self-validating" before running unknown samples, the following criteria must be met. These are derived from general USP <621> guidelines and specific method validation literature [2, 5].
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Tailing Factor ( | NMT 2.0 (Target < 1.5) | If > 2.0, the mobile phase pH is likely too high (analyte ionizing) or the column has active silanols. Lower pH to 2.8. |
| Theoretical Plates ( | NLT 2000 | If low, check column age or void volume connections. |
| % RSD (Area) | NMT 2.0% (n=5 injections) | If high, check injector precision or pump pulsation. |
| Resolution ( | > 2.0 (between PAA and Phenol) | If poor, decrease organic modifier in Method B start conditions. |
Diagram 2: Sample Analysis Workflow
Caption: Step-by-step workflow from sample preparation to data analysis.
Part 4: Troubleshooting & Expert Insights
Retention Time Drift
-
Cause: Since Phenoxyacetic acid is a weak acid (pKa 3.17), its retention is hypersensitive to pH changes around the pKa value.
-
Fix: Ensure the buffer capacity is sufficient (20-25 mM). Do not use simple water/acid mixtures for robust QC; use a buffered salt (Phosphate) to lock the pH.
Peak Tailing
-
Cause: Interaction between the protonated carboxylic acid and free silanols on the silica support.
-
Fix: Use an "End-capped" C18 column. Alternatively, adding 0.1% Triethylamine (TEA) to the buffer can mask silanols, though lowering the pH to 2.5-3.0 is usually sufficient and cleaner for the column [5].
Stoichiometric Calculation
-
Critical Note: If you use Phenoxyacetic Acid as the reference standard to quantify Sodium Phenoxyacetate in a sample, you must apply a molecular weight correction factor:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19188, Phenoxyacetic acid. Retrieved from [Link]
-
Manchi, A.K.S., et al. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate. Manipal Journal of Pharmaceutical Sciences. (Cited for buffer/salt methodology parallels). Retrieved from [Link]
- United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard for System Suitability parameters).
-
NIST Chemistry WebBook. Acetic acid, phenoxy- UV/Visible Spectrum. Retrieved from [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. (Source for pKa-based pH selection strategies). Retrieved from [Link]
Sources
- 1. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 2. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. impressions.manipal.edu [impressions.manipal.edu]
Application Notes and Protocols for the Laboratory Preparation of Sodium Phenoxyacetate Solutions
Abstract
This comprehensive guide provides a detailed methodology for the preparation, quality control, and storage of sodium phenoxyacetate solutions for research, development, and pharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, ensuring the preparation of accurate, stable, and reliable solutions. Protocols for creating concentrated stock solutions and subsequent dilutions are presented, alongside robust quality control measures to validate concentration and purity. This guide is intended for researchers, scientists, and drug development professionals who require high-fidelity reagents for their experimental workflows.
Foundational Principles: Beyond the Beaker
The integrity of any experiment hinges on the quality of its reagents. The preparation of a simple aqueous solution is a foundational laboratory skill, yet it is a critical control point that dictates downstream success. Sodium phenoxyacetate (C₈H₇NaO₃), an important intermediate in the synthesis of pharmaceuticals like penicillin V and a component in various chemical processes, requires careful handling and precise preparation to ensure reproducible results.[1][2] This guide is built on three pillars: procedural accuracy, inherent safety, and rigorous validation.
Chemical & Physical Characteristics
A thorough understanding of the solute's properties is the first step in successful solution preparation.
| Property | Value | Source(s) |
| CAS Number | 3598-16-1 | [3][4] |
| Molecular Formula | C₈H₇NaO₃ | [5] |
| Molecular Weight | 174.13 g/mol | [5][6] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Water Solubility | 223.6 g/L at 20°C | [7][8] |
| Storage Temperature | Room Temperature, in an inert atmosphere | [6][8] |
The high solubility of sodium phenoxyacetate in water simplifies its use in aqueous systems.[3][7] It is a stable salt, but as with any solution, long-term stability can be compromised by microbial contamination or extreme environmental conditions.[9]
Safety as a Pre-requisite
Prior to any laboratory work, a thorough risk assessment must be conducted. Sodium phenoxyacetate is an irritant, and appropriate precautions are mandatory.
-
Hazard Profile : Causes skin and serious eye irritation.[5] May cause respiratory irritation.[8][10]
-
Handling : Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[9][10] Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[11]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and water. If irritation persists, seek medical attention.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation : Move the person to fresh air. If irritation or discomfort continues, seek medical attention.[9]
-
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[9][10] Do not allow the product to enter drains unless significantly diluted and permitted by local ordinances.[10][12] Solid, unadulterated chemical may be disposed of as normal trash in some jurisdictions, provided it is securely contained and labeled.[13]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye Protection | Approved safety goggles or face shield | Protects against splashes and dust.[9] |
| Hand Protection | Nitrile or rubber gloves | Prevents skin contact and irritation.[9][11] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved dust mask or respirator | Required if dust formation is likely or ventilation is inadequate.[10] |
Protocol I: Preparation of a 1M Sodium Phenoxyacetate Stock Solution
This protocol details the preparation of a high-concentration stock solution, which serves as a verifiable starting point for creating more dilute working solutions. The use of Class A volumetric glassware and a calibrated analytical balance is critical for accuracy.
Materials & Equipment
-
Sodium Phenoxyacetate (CAS 3598-16-1), >98% purity
-
Type I Ultrapure Water (resistivity >18 MΩ·cm)
-
100 mL Class A volumetric flask
-
250 mL beaker
-
Analytical balance (readability ±0.1 mg)
-
Magnetic stirrer and stir bar
-
Spatula and weigh boat/paper
-
Wash bottle with Type I Ultrapure Water
-
Appropriate PPE
Gravimetric Calculation
The mass of solute required is determined by the target concentration, final volume, and the solute's molecular weight.
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
For a 100 mL (0.1 L) solution of 1 M Sodium Phenoxyacetate (MW = 174.13 g/mol ): Mass (g) = 1 mol/L × 0.1 L × 174.13 g/mol = 17.413 g
Step-by-Step Procedure
-
Preparation : Don all required PPE. Ensure all glassware is scrupulously clean and dry.
-
Weighing : Place a weigh boat on the analytical balance and tare the mass. Carefully weigh out exactly 17.413 g of sodium phenoxyacetate powder. Record the actual weight in a laboratory notebook.
-
Dissolution : Transfer the powder to a 250 mL beaker. Add approximately 70 mL of Type I ultrapure water and a magnetic stir bar. Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. The compound's high solubility should facilitate rapid dissolution.[7]
-
Quantitative Transfer : Carefully remove the stir bar using a magnetic retriever, rinsing any adhered solution back into the beaker with a small amount of ultrapure water. Transfer the solution from the beaker into the 100 mL Class A volumetric flask.
-
Bringing to Volume : Rinse the beaker three times with small volumes (5-10 mL) of ultrapure water, transferring the rinsate into the volumetric flask each time. This ensures all the weighed solute is transferred.
-
Final Volume Adjustment : Add ultrapure water to the flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask. Use a dropper or pipette for the final additions to avoid overshooting the mark.
-
Homogenization : Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage : Transfer the solution to a clean, clearly labeled storage bottle. The label should include the chemical name, concentration (1 M), preparation date, and the preparer's initials. Store at room temperature, tightly sealed to prevent evaporation and contamination.[9][10]
Protocol II: Preparation of Working Solutions via Serial Dilution
Working solutions are typically prepared by diluting a concentrated, validated stock solution. This method is more accurate and efficient than weighing out very small masses of powder.
Dilution Principle & Calculation
The principle of dilution is based on the conservation of moles and is described by the formula M₁V₁ = M₂V₂, where:
-
M₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be transferred
-
M₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 50 mL (V₂) of a 100 mM (0.1 M, M₂) working solution from a 1 M (M₁) stock solution:
V₁ = (M₂ × V₂) / M₁ = (0.1 M × 50 mL) / 1 M = 5.0 mL
Therefore, 5.0 mL of the 1 M stock solution is required.
Step-by-Step Procedure
-
Preparation : Select a 50 mL Class A volumetric flask and a 5.0 mL Class A volumetric pipette.
-
Transfer : Using the volumetric pipette, carefully transfer 5.0 mL of the 1 M stock solution into the 50 mL volumetric flask.
-
Dilution : Add Type I ultrapure water to the flask until the volume is just below the calibration mark.
-
Final Volume Adjustment : Use a dropper to add water until the meniscus aligns with the 50 mL mark.
-
Homogenization & Storage : Cap, mix by inversion, and transfer to a new, clearly labeled storage bottle.
Quality Control and Validation: A Self-Validating System
Preparation of a solution does not guarantee its concentration. A robust quality control (QC) system is essential to verify the accuracy of the preparation and ensure its stability over time.[14][15] This transforms the protocol into a self-validating system.
| QC Check | Procedure | Acceptance Criteria | Rationale & Reference |
| pH Measurement | Measure the pH of the final solution using a calibrated pH meter. | Record the initial pH. Subsequent measurements should not deviate significantly (e.g., ±0.2 units). | A significant change in pH can indicate degradation or contamination. |
| UV-Vis Spectroscopy | Scan the solution to find the absorbance maximum (λ-max). Prepare a standard curve with known concentrations and measure the absorbance of the prepared stock solution. | The calculated concentration should be within ±5% of the target concentration. | Provides a quantitative verification of concentration. Requires establishing a reliable standard curve first. |
| HPLC Analysis | Analyze the solution using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable standard. | Purity should be >98% (or match the starting material). The concentration should be within ±2% of the target. | The gold standard for confirming both the identity, purity, and concentration of the analyte in the solution. |
| Documentation | Maintain a detailed logbook for all prepared solutions. | All fields must be complete: date, preparer, reagent lot numbers, calculations, actual weights, and QC results. | Ensures traceability and is a core component of Good Laboratory Practice (GLP).[15][16] |
References
-
Niacet . Sodium Phenoxy Acetate | SPA. [Link]
- Google Patents.
-
Jinan Future chemical Co.,Ltd . Sodium phenoxyacetate CAS: 3598-16-1. [Link]
-
Patsnap . Preparation method of sodium phenoxyacetate - Eureka. [Link]
-
CAS Common Chemistry . Sodium phenoxyacetate. [Link]
-
PubChem - NIH . Sodium phenoxyacetate | C8H7NaO3 | CID 23687423. [Link]
-
Niacet . SAFETY DATA SHEET - NIACET Sodium Phenoxy Acetate. [Link]
- Google Patents.
-
ChemBK . phenoxyacetic acid sodium. [Link]
-
QA/SAC - Americas . APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. [Link]
-
Organic Syntheses Procedure . p-ARSONOPHENOXYACETIC ACID. [Link]
-
Saudi Society for Clinical Chemistry . Basic Lessons in Laboratory Quality Control. [Link]
-
Iacld.com . A Practical Guide to Internal Quality Control (IQC) for Quantitative Tests in Medical Laboratories. [Link]
-
360 Medical . Quality Control Best Practices in Laboratories: A Step-by-Step Guide. [Link]
-
California Air Resources Board . LABORATORY QUALITY CONTROL MANUAL. [Link]
- Google Patents.
-
Chongqing Chemdad Co., Ltd . Phenoxyacetic acid sodium salt. [Link]
-
Wikipedia . Phenoxyacetic acid. [Link]
-
RiskAssess . Disposal of chemical wastes. [Link]
-
Lafayette College Public Safety . Disposal of Solid Chemicals in the Normal Trash. [Link]
-
Industry Growth Insights . Sodium Phenoxyacetate Market Report | Global Forecast To 2028. [Link]
Sources
- 1. Sodium Phenoxy Acetate | SPA | Niacet [niacet.com]
- 2. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]
- 3. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. Sodium phenoxyacetate | 3598-16-1 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. niacet.com [niacet.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. apexbt.com [apexbt.com]
- 12. riskassess.com.au [riskassess.com.au]
- 13. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 14. iacld.com [iacld.com]
- 15. 360medical.ca [360medical.ca]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
Troubleshooting & Optimization
Support Ticket: Optimization of Sodium 2-Phenoxyacetate Synthesis
Welcome to the Sodium 2-Phenoxyacetate Synthesis Support Center .
I am Dr. Aris Thorne, Senior Application Scientist. Below is a technical guide designed to troubleshoot the specific chemical and engineering challenges associated with the Williamson ether synthesis of sodium 2-phenoxyacetate.
This guide moves beyond standard textbook protocols to address the process variables that cause batch failure, low yields, and purity issues in a research setting.
Introduction: The "Salt Trap"
A common misconception in this synthesis is attempting to isolate the sodium salt directly from the reaction mixture. Because sodium 2-phenoxyacetate, sodium glycolate (side product), and sodium chloride (byproduct) are all highly water-soluble, direct isolation results in a hygroscopic, impure solid.
The Expert Protocol requires an Indirect Isolation Strategy :
-
"Crash out" the intermediate phenoxyacetic acid (insoluble in cold water) to remove impurities.
-
Re-convert the purified acid to the sodium salt.
Module 1: Reaction Optimization (Yield Control)
User Query: "My yield is stuck below 50%. I am using a 1:1 ratio of phenol to chloroacetic acid. What is going wrong?"
Technical Diagnosis:
You are likely losing electrophile (chloroacetic acid) to hydrolysis before it can react with the phenoxide. In aqueous alkaline media, hydroxide ions (
Optimized Protocol:
To maximize the
-
Stoichiometry: Use a slight excess of the electrophile and base. Recommended Molar Ratio: 1.0 Phenol : 1.2 Chloroacetic Acid : 2.5 NaOH .
-
Order of Addition (Critical):
-
Step A: Dissolve Phenol in 1.0 eq of NaOH solution first. Ensure complete formation of Sodium Phenoxide.
-
Step B: Add the Chloroacetic acid solution slowly to the phenoxide.
-
Step C: Add the remaining base (1.5 eq) slowly to maintain pH > 10 without creating a massive excess of free
initially.
-
The Mechanism of Failure (Hydrolysis):
If
Figure 1: Competitive reaction pathways. High temperature and excess base favor the red path (Hydrolysis).
Module 2: Purification & Isolation (Purity Control)
User Query: "My product is a sticky solid and contains chloride salts. How do I purify it?"
Technical Diagnosis: Direct crystallization of the sodium salt is inefficient due to the "Common Ion Effect" and high solubility. You must isolate the Free Acid first.
Troubleshooting Guide:
| Issue | Cause | Corrective Action |
| Product is oily/sticky | Presence of unreacted Phenol (mp 40.5°C). | Wash the acidified solid with cold diethyl ether or toluene. Phenol is soluble; Phenoxyacetic acid is not. |
| High Chloride content | Trapped NaCl from the reaction. | Do not dry the initial reaction mix. Acidify to pH 1 to precipitate the organic acid, leaving NaCl in the filtrate. |
| Low Melting Point | Mixed salt/acid species. | Ensure full acidification (pH < 1) during workup, then full neutralization (pH 7-8) during final salt formation. |
The "Acid Crash" Workflow:
-
Acidification: Cool reaction mixture to 4°C. Add conc. HCl dropwise until pH ~1.
-
Precipitation: Phenoxyacetic acid will precipitate as white crystals. Filter and wash with ice water (removes NaCl and Sodium Glycolate).
-
Conversion: Suspend the pure acid in water. Add stoichiometric
or NaOH until solution is clear (pH ~7.5). -
Lyophilization: Freeze-dry the resulting solution to obtain pure Sodium 2-phenoxyacetate.
Figure 2: The "Acid Crash" purification strategy is the only reliable method to remove inorganic salts.
Module 3: Analytical Verification
User Query: "How do I quickly confirm I have the O-alkylated product and not C-alkylated side products?"
Technical Diagnosis: While C-alkylation is rare with chloroacetic acid compared to other alkyl halides, it is theoretically possible. NMR is the definitive tool.
Interpretation Guide:
-
1H NMR (D2O or DMSO-d6):
-
Look for a singlet integrating to 2H around
4.5 - 4.7 ppm . This corresponds to the methylene group. -
If C-alkylation occurred (ring substitution), this signal would be absent, and you would see a methine or methylene attached directly to the aromatic ring (shifted upfield).
-
Aromatic protons will appear as a multiplet at
6.8 - 7.4 ppm .
-
-
IR Spectroscopy:
-
Carboxylate (Salt): Look for strong asymmetric stretch at ~1600
and symmetric stretch at ~1400 . -
Ether Linkage: Strong band at 1230-1250
(Aryl-O-C stretch).
-
Module 4: Safety & Handling (Critical)
User Query: "Are there specific hazards beyond standard lab safety?"
Warning: Chloroacetic Acid (MCA) is significantly more dangerous than typical mineral acids. It is a potent skin penetrant that disrupts the Krebs cycle, leading to systemic toxicity and potential cardiac arrest from relatively small exposures.
-
Protocol: Always handle MCA solids in a fume hood.
-
First Aid: If MCA contacts skin, immediate washing is insufficient. You must use Sodium Bicarbonate solution to neutralize it immediately on the skin, followed by medical attention.
References
-
Williamson Ether Synthesis Mechanism & Scope
-
Hydrolysis Kinetics of Chloroacetic Acid
-
Acidity and pKa Considerations (Phenol vs. Carboxylic Acids)
- Source: Chemistry LibreTexts. "7.4: Acid-base Properties of Phenols."
-
URL:[Link]
- Source: Google Patents (CN113788750A). "Preparation method of sodium phenoxyacetate.
Sources
degradation of sodium 2-phenoxyacetate in solution
Technical Support Center: Sodium 2-Phenoxyacetate Stability & Degradation
Welcome to the Technical Resource Hub
Subject: Sodium 2-Phenoxyacetate (NaPA) | CAS: 3598-16-1 Role: Senior Application Scientist Status: Operational[1]
This guide moves beyond basic safety data sheets to address the in situ behavior of Sodium 2-Phenoxyacetate. As a researcher, you are likely using this as a precursor (e.g., Penicillin V synthesis), a model ether in degradation studies, or a buffering agent.
The stability of this compound is governed by two competing forces: ionic solubility equilibria (pH-dependent) and ether linkage vulnerability (radical/UV-dependent).[1]
Module 1: Diagnostic Hub (Troubleshooting)
Use this decision matrix to identify why your solution is behaving unexpectedly.
Issue 1: Solution became cloudy or formed a white precipitate upon acidification.
-
Diagnosis: Phase Transition (Salt-to-Acid Conversion). [1]
-
The Science: Sodium 2-phenoxyacetate is highly water-soluble.[1] However, its conjugate acid, phenoxyacetic acid (PAA), has a pKa of approximately 3.17 and limited water solubility (~12 g/L at 25°C).
-
Root Cause: Acidifying the solution below pH 4.0 protonates the carboxylate group (
), exceeding the solubility product of the free acid.[1] -
Corrective Action:
-
Immediate: Raise pH > 5.0 using NaOH to re-dissolve.[1]
-
Prevention: If HPLC mobile phases require low pH (e.g., 0.1% TFA), ensure your sample concentration is below the solubility limit of the free acid (approx. 1 mg/mL to be safe in cold buffers).
-
Issue 2: Solution turned yellow or light brown over time.
-
Diagnosis: Photo-Oxidative Ether Cleavage. [1]
-
The Science: The ether linkage (
) is susceptible to UV-induced homolysis and hydroxyl radical attack.[1] The yellow color typically indicates the formation of benzoquinone species derived from the oxidation of phenol (a primary degradation product).[1] -
Root Cause: Exposure to ambient light or trace transition metals (Fe, Cu) catalyzing Fenton-like reactions.[1]
-
Corrective Action:
Module 2: Degradation Mechanisms & Pathways
Understanding how NaPA degrades allows you to control it.[1] The primary vector for degradation in aqueous solution is Ether Cleavage , driven by Advanced Oxidation Processes (AOPs) or Photolysis.
The Pathway: Radical-Induced Ether Scission
When exposed to UV light or Hydroxyl radicals (
-
Ipso-Attack: The
radical attacks the aromatic ring at the position attached to the oxygen.[1] -
Cleavage: The ether bond breaks, releasing Phenol and Glycolic Acid .[1]
-
Secondary Oxidation: Phenol is further oxidized to Hydroquinone and eventually 1,4-Benzoquinone (Chromophore responsible for yellowing).[1]
Visualizing the Pathway
The following diagram maps the kinetic flow from stable salt to degradation byproducts.[1]
Caption: Figure 1. Mechanism of Oxidative Ether Cleavage. Note the bifurcation into Phenol and Glycolic Acid, leading to colorimetric changes via Quinone formation.
Module 3: Experimental Protocols
Protocol A: Photostability Stress Test (ICH Q1B Aligned)
Objective: Determine the half-life (
Reagents:
-
10 mM Sodium 2-Phenoxyacetate solution (pH 7.0 phosphate buffer).
-
HPLC Mobile Phase: 60:40 Methanol:Water (0.1% Formic Acid).[1]
Workflow:
-
Preparation: Prepare duplicate samples in:
-
(A) Clear Quartz cuvette (Exposed).
-
(B) Aluminum-foil wrapped vial (Dark Control).
-
-
Irradiation: Expose Sample A to a UV source (Xe or Hg lamp,
nm or simulated sunlight) for 120 minutes. -
Sampling: Aliquot
every 20 minutes. -
Analysis (HPLC-UV):
Protocol B: Forced Degradation via Fenton Chemistry
Objective: Generate degradation products (Phenol/Glycolic Acid) for method validation (specificity).
Workflow:
-
Dissolve NaPA to 1 mM in water.[1]
-
Add
to a final concentration of 0.1 mM.[1] -
Initiate reaction by adding
(30%) to a final concentration of 5 mM.[1] -
Vortex and incubate at RT for 30 mins.
-
Quench: Add excess Sodium Metabisulfite or adjust pH > 10 to precipitate iron and stop radical generation.
-
Analyze immediately.[1]
Module 4: Physicochemical Data Reference
| Parameter | Value | Implications for Research |
| Molecular Weight | 174.13 g/mol | Calculation basis for molarity.[1] |
| pKa (Acid) | 3.17 (at 25°C) | CRITICAL: Solutions < pH 3.5 risk precipitation.[1] |
| Solubility (Acid) | ~12 g/L (Water) | The limit for the protonated form. |
| UV | ~270 nm, ~217 nm | Detection wavelengths for HPLC.[1] |
| Major Degradants | Phenol, Glycolic Acid | Monitor these peaks during stability studies.[1] |
References
-
Trillas, M., et al. (1996).[1] "Photocatalyzed degradation of phenol, 2,4-dichlorophenol, phenoxyacetic acid and 2,4-dichlorophenoxyacetic acid over supported TiO2 in a flow system." Journal of Chemical Technology & Biotechnology. [1]
-
Peller, J., et al. (2004).[1] "Hydroxyl Radical's Role in the Remediation of a Common Herbicide, 2,4-Dichlorophenoxyacetic Acid (2,4-D)." The Journal of Physical Chemistry A.
-
Homlok, R., et al. (2010).[1][2][3] "Radiolytic degradation of 2,4-dichlorophenoxyacetic acid in dilute aqueous solution: pH dependence." Journal of Radioanalytical and Nuclear Chemistry.
-
PubChem. (n.d.).[1] "Phenoxyacetic acid (Compound)."[1][2][3][4][5][6][7][8][9][10][11][12] National Library of Medicine.[1]
Sources
- 1. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 2. Showing Compound Phenoxyacetic acid (FDB008245) - FooDB [foodb.ca]
- 3. akjournals.com [akjournals.com]
- 4. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. Phenoxyacetic Acid [drugfuture.com]
- 8. Phenoxyacetic acid CAS#: 122-59-8 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 11. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 12. The role of hydroxyl radicals for the decomposition of p-hydroxy phenylacetic acid in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sodium 2-Phenoxyacetate Troubleshooting Guide
Executive Summary & Material Profile
Inconsistent results with Sodium 2-Phenoxyacetate (NaPA) typically stem from three root causes: hygroscopic stoichiometry errors , pH-dependent solubility shifts , or precursor toxicity in biological systems.[1] NaPA is not merely an inert salt; it is a bioactive auxin analogue and a critical side-chain precursor for Penicillin V fermentation.[1] Its behavior changes drastically depending on the protonation state of the carboxylic acid group (
If you are experiencing variable yields or biological response, you must first audit your material's hydration state and the pH of your reaction medium.
Physical Property Reference Table
| Property | Value | Implication for Troubleshooting |
| Molecular Formula | Base MW is 174.13 g/mol .[1][2][3] | |
| Hygroscopicity | High (Forms hemi-/monohydrates) | Critical: Old batches may contain 5-15% water, skewing molarity calculations.[1] |
| Solubility (Water) | High (>100 g/L at pH > 7) | Excellent solubility as a salt.[1] |
| Solubility (Acidic) | Low (Precipitates as Free Acid) | At pH < 4.0, converts to Phenoxyacetic Acid (solid), causing feed line clogs or reaction failure.[1] |
| 3.17 | Buffering is essential. Below pH 3.2, the molecule is predominantly non-ionic and hydrophobic. |
Diagnostic Workflow (Visual)
The following decision tree outlines the logical path to identify the source of inconsistency based on your application type.
Figure 1: Diagnostic logic flow for isolating the root cause of NaPA inconsistency.
Troubleshooting Guide: Chemical Synthesis
Issue: "My reaction yield fluctuates between batches, even though I use the same mass of Sodium 2-Phenoxyacetate."
Root Cause 1: Hydration Variance (Stoichiometry)
Sodium 2-phenoxyacetate is hygroscopic.[1] A container opened six months ago may have absorbed significant atmospheric moisture, converting from the anhydrous form (
-
The Error: If you weigh 1.74 g expecting 10 mmol, but the salt is 10% water by weight, you are actually adding only 9 mmol of active reactant. This 10% deficit causes incomplete conversion of the limiting reagent.
-
Protocol:
-
Validate: Perform a Karl Fischer (KF) titration on your current batch.[1]
-
Correct: If KF is unavailable, dry the salt in a vacuum oven at 50-60°C for 4 hours before weighing. Store in a desiccator.
-
Root Cause 2: The "Free Acid" Crash In aqueous-organic biphasic reactions, if the aqueous phase pH drops below 4.0, NaPA converts to Phenoxyacetic Acid.
-
The Error: Phenoxyacetic acid is poorly soluble in water but highly soluble in organic solvents (e.g., DCM, Ethyl Acetate). If your reaction relies on the nucleophile remaining in the aqueous phase, this phase transfer halts the reaction.
-
Protocol: Monitor the pH of the aqueous phase throughout the reaction. Add a buffer (e.g., Carbonate or Phosphate) to maintain pH > 6.0, ensuring the molecule remains ionized (
) and soluble.[1]
Troubleshooting Guide: Biological & Fermentation
Issue: "Inconsistent Penicillin V titers or unexpected cell toxicity."
Root Cause 1: Precursor Toxicity (The "Goldilocks" Feed) In Penicillium chrysogenum fermentation, NaPA is a necessary precursor, but it is toxic at high concentrations.
-
Mechanism: High instantaneous concentrations of phenoxyacetate uncouple oxidative phosphorylation.[1]
-
The Error: Bolus feeding (adding all precursor at once) causes a spike in concentration that kills biomass or inhibits enzymes, leading to low yields.[1]
-
Protocol: Switch to a continuous fed-batch strategy . Maintain the residual concentration of phenoxyacetate in the broth between 0.5 and 2.0 g/L. Use HPLC to monitor residuals every 4-6 hours.
Root Cause 2: Metabolic Diversion (Hydroxylation) If the strain is stressed or the precursor feed is unoptimized, the fungus may hydroxylate the ring, producing p-hydroxy penicillin V instead of the desired product.
-
Protocol: Analyze the broth for p-hydroxyphenoxyacetic acid. If high, reduce the feed rate or lower the operating temperature slightly to reduce metabolic stress.
Pathway Visualization: Penicillin V Synthesis
Figure 2: Metabolic pathway showing how excess NaPA can lead to p-hydroxy impurities.[1]
Analytical Troubleshooting (HPLC)
Issue: "Ghost peaks or shifting retention times in HPLC analysis."
Solution: NaPA is an ionizable species.[1][3] Its retention time on Reverse Phase (C18) columns is dictated by the pH of the mobile phase.
-
Inconsistent RT: If you run a gradient with unbuffered water/methanol, the local pH on the column may drift, causing the analyte to toggle between the ionized salt (elutes early) and the free acid (elutes late).
-
Standardization: Always use a buffered mobile phase (e.g., 0.1% Phosphoric acid or 10mM Ammonium Acetate).[1]
References
-
PubChem. (2025).[1] Sodium phenoxyacetate | C8H7NaO3.[1][2][7][3][4] National Library of Medicine.[1] [Link][1]
-
Elander, R. P. (2003).[1] Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology. (Discussion of precursor toxicity and feed rates). [Link]
-
Chang, L. T., et al. (1990).[1] Decreased production of para-hydroxypenicillin V in penicillin V fermentations. Journal of Industrial Microbiology. (Mechanisms of byproduct formation). [Link]
-
US Patent 4354971A. (1982).[1] Non-extractive penicillin V recovery process. (Details on pH-dependent solubility and crystallization of phenoxyacetate).
Sources
- 1. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jnfuturechemical.com [jnfuturechemical.com]
- 3. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 4. Sodium 2-phenoxyacetate | CymitQuimica [cymitquimica.com]
- 5. fao.org [fao.org]
- 6. lcms.cz [lcms.cz]
- 7. sodium 2-phenoxyacetate [stenutz.eu]
avoiding phytotoxicity of sodium phenoxyacetate in experiments
Subject: Avoiding Phytotoxicity & Experimental Inconsistency with Sodium Phenoxyacetate (Na-PA) CAS: 3598-16-1 Chemical Class: Synthetic Auxin / Phenoxy Carboxylic Acid Salt[1]
Module 1: The Mechanistic Basis of Toxicity
Why does Sodium Phenoxyacetate cause necrosis?
Sodium Phenoxyacetate (Na-PA) is a mild auxin analog often used when 2,4-D is too potent.[1] However, like all auxins, it follows a bell-shaped dose-response curve.[1] Phytotoxicity (necrosis, browning, stunting) is rarely caused by the direct chemical action of Na-PA itself, but rather by the secondary induction of ethylene and Reactive Oxygen Species (ROS) .
When Na-PA concentrations exceed the metabolic threshold of the specific plant tissue, it triggers the following cascade:
-
Receptor Saturation: Na-PA binds to TIR1/AFB receptors, degrading Aux/IAA repressors.[1]
-
Ethylene Biosynthesis: Over-stimulation of ARF transcription factors upregulates ACS (ACC synthase) genes.[1]
-
The "Aging" Signal: Excess ethylene triggers senescence pathways and ABA accumulation.[1]
-
Oxidative Burst: The final executioner is ROS (Hydrogen Peroxide, Superoxide), leading to lipid peroxidation and cell death (browning).
Visualization: The Phytotoxicity Cascade
Figure 1: The molecular pathway from Na-PA application to observed phytotoxicity.[1] Note that ethylene and ROS are the downstream effectors of damage.
Module 2: Preparation & Stability (The "How")
Critical User Error: Many researchers treat Sodium Phenoxyacetate exactly like 2,4-D or IAA, dissolving it in alcohol or NaOH.[1] This is unnecessary and introduces variables. Na-PA is a salt and is highly water-soluble.[1]
Stability & Solubility Data Table
| Parameter | Specification | Technical Note |
| Solubility | Water (~223 g/L at 20°C) | Do NOT use Ethanol or NaOH.[1] These can alter media pH or cause precipitation if the buffer capacity is exceeded.[1] |
| Stock Concentration | 1 mg/mL to 10 mg/mL | Higher concentrations may precipitate upon cold storage (4°C).[1] |
| pH Stability | Stable at pH 5.0–9.0 | At very low pH (<4.0), it may convert to the acid form (Phenoxyacetic acid) and precipitate. |
| Autoclaving | Stable | Unlike IAA, Na-PA is heat stable.[1] However, for critical threshold experiments, filtration (0.22 µm) is recommended to prevent minor hydrolysis. |
| Light Sensitivity | Low | Less sensitive than IAA/IBA, but dark storage of stock solutions is Good Laboratory Practice (GLP). |
Module 3: Troubleshooting Scenarios (FAQ)
Scenario A: "My callus is turning brown and necrotic within 7 days."
Diagnosis: Oxidative Browning (Phenolic Oxidation).[1] Root Cause: The Na-PA concentration is triggering the ethylene-ROS pathway (see Fig 1), or the explant is wounding-sensitive.[1] Corrective Actions:
-
Add Antioxidants: Supplement media with Ascorbic Acid (50–100 mg/L) or Citric Acid (100–150 mg/L) .[1] These must be filter-sterilized, not autoclaved.[1][2]
-
Adsorbents: Add Activated Charcoal (0.5–2.0 g/L) or PVP (Polyvinylpyrrolidone) to bind exuded phenolics.[1] Note: Charcoal also binds Na-PA, so you may need to increase the auxin dose slightly.[1]
-
Dark Incubation: Incubate cultures in total darkness for the first 48–72 hours to reduce light-induced oxidation of phenols.[1]
Scenario B: "I see white precipitate in my stock solution after refrigeration."
Diagnosis: Salting out or Acid Conversion.[1] Root Cause:
-
The stock concentration is too high (>10 mg/L) for the storage temperature.[1]
-
The water used was slightly acidic, converting the salt (Na-PA) back to the less soluble acid (Phenoxyacetic acid).[1] Corrective Actions:
-
Warm it up: Place the stock bottle in a 37°C water bath for 15 minutes and vortex.
-
Check pH: Ensure the stock solution pH is neutral (pH 7.0–8.0). If acidic, add drops of 1N NaOH until clear.
Scenario C: "My results are inconsistent between autoclaved and filtered media."
Diagnosis: Hydrolysis or pH Drift.[1] Root Cause: Autoclaving causes pH fluctuations (often dropping pH).[1] If the media pH drops significantly, Na-PA availability changes (uptake of the protonated acid form is faster than the anionic salt form). Corrective Actions:
-
Standardize Sterilization: Switch to 0.22 µm filtration for the Na-PA stock and add it to the media after autoclaving (when media is at ~50°C).[1] This eliminates heat/pH variables.[1]
Module 4: Validated Protocol: Na-PA Stock Preparation
Objective: Prepare a 100 mL stock solution (1 mg/mL) ensuring zero precipitation and maximum bio-availability.
Workflow Diagram
Figure 2: Decision matrix for stock solution preparation. Note that water is the only solvent required.
Step-by-Step Methodology
-
Weighing: Accurately weigh 100 mg of Sodium Phenoxyacetate (CAS 3598-16-1).[1]
-
Solvation: Transfer to a beaker containing 80 mL of double-distilled water (ddH₂O).
-
Critical: Do not use alcohol.[1] Stir at room temperature until fully dissolved (usually <5 mins).
-
-
pH Adjustment (Optional but Recommended): Check pH. It should be slightly alkaline naturally.[1] If <6.0, adjust to pH 7.0–8.0 using dilute NaOH. This prevents precipitation during cold storage.[1]
-
Final Volume: Transfer to a volumetric flask and bring volume to 100 mL with ddH₂O.
-
Sterilization:
-
Method A (Filtration): Pass through a 0.22 µm PES or PVDF filter into a sterile Falcon tube.[1] Store at 4°C (Use within 3 months) or -20°C (Use within 1 year).
-
Method B (Autoclaving): While Na-PA is autoclavable, it is best practice to add it to the media before autoclaving only for routine maintenance lines.[1] For experimental data collection, use Method A.
-
References
-
Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science, 66(2), 113-120. Link
-
Bhatia, S., & Bera, T. (2015). Modern Applications of Plant Biotechnology in Pharmaceutical Sciences. Academic Press.[1] (Chapter on Media Preparation and Somatic Embryogenesis).[1] Link
-
George, E. F., Hall, M. A., & De Klerk, G. J. (2008). Plant Propagation by Tissue Culture. Springer.[1][3] (Detailed data on physical properties of auxin salts vs. acids). Link
-
Jones, A. M. P., & Saxena, P. K. (2013). Inhibition of Phenylpropanoid Biosynthesis in Artemisia annua L.: A Novel Approach to Reduce Oxidative Browning in Plant Tissue Culture.[1] PLOS ONE, 8(10), e76802. Link
-
National Center for Advancing Translational Sciences (NCATS). (2024).[1] Sodium Phenoxyacetate Compound Summary. Global Substance Registration System.[1] Link
Sources
Technical Support Center: Stability Testing of Sodium 2-Phenoxyacetate Hydrate Solutions
Welcome to the technical support center for the stability testing of sodium 2-phenoxyacetate hydrate solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the stability and quality of your solutions. Here, we will address common challenges and provide robust protocols to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is sodium 2-phenoxyacetate hydrate, and why is stability testing crucial?
A1: Sodium 2-phenoxyacetate hydrate is the sodium salt of phenoxyacetic acid, often found in a hydrated crystalline form.[1][2][3] It is water-soluble and used in various applications, including as a starting material or intermediate in pharmaceutical synthesis.[1][4] Stability testing is a critical component of the drug development process. It provides evidence on how the quality of a substance or product varies over time under the influence of environmental factors like temperature, humidity, and light.[5] These studies are essential for determining recommended storage conditions, re-test periods, and shelf-life.[5]
Q2: What are the primary degradation pathways I should be concerned about for sodium 2-phenoxyacetate solutions?
A2: Based on the structure of phenoxyacetic acid, the primary degradation pathways of concern for its sodium salt in an aqueous solution are hydrolysis, photodegradation, and oxidation.
-
Hydrolysis: The ester-like ether linkage in the phenoxyacetate molecule can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule into phenol and glycolic acid derivatives.[6][7][8]
-
Photodegradation: Aromatic compounds, including phenoxyacetic acids, can be susceptible to degradation upon exposure to UV radiation.[6][9][10][11] This can lead to the formation of various photoproducts.[9]
-
Oxidation: The phenoxy group can be susceptible to oxidative degradation, potentially leading to the formation of quinone-like structures or other oxidized species.[12][13]
Q3: Which regulatory guidelines should I follow for my stability studies?
A3: The most important guidelines to follow are those from the International Council for Harmonisation (ICH), specifically:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[14][15][16][17] This guideline provides the core principles for stability testing.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[16][17] This is essential if your product will be exposed to light.
-
ICH Q2(R1): Validation of Analytical Procedures. This is crucial for ensuring your analytical methods are suitable for their intended purpose.
Q4: What is a "stability-indicating method," and why do I need one?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[18] It is crucial because it allows you to quantify the decrease in the active compound and the increase in degradation products over time, which is the primary goal of a stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods due to its high resolving power.[18]
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability testing experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Peaks in HPLC Chromatogram | 1. Contamination of the mobile phase, sample, or column.[19] 2. Carryover from a previous injection.[19] 3. Formation of a new degradation product. | 1. Use high-purity solvents and freshly prepared mobile phases.[19] Filter all solutions before use. 2. Implement a robust needle and injector wash step in your autosampler sequence.[19] 3. If the peak grows over time in your stability samples, it is likely a degradant. Proceed with peak identification and characterization. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation, especially at extreme pH. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. | 1. Ensure the mobile phase pH is within the recommended range for your column. Consider a more robust column chemistry if necessary. 2. Dissolve your samples in the mobile phase whenever possible. 3. Reduce the concentration or injection volume of your sample. |
| Baseline Drift or Noise in HPLC | 1. Inadequate mobile phase degassing.[19] 2. Temperature fluctuations in the column or detector.[19] 3. Contaminated mobile phase or column.[19] | 1. Degas the mobile phase using sonication, vacuum, or helium sparging.[19] 2. Use a column oven and ensure a stable laboratory environment.[19] 3. Flush the system and column with a strong solvent.[19] |
| No Degradation Observed in Forced Degradation Studies | 1. Stress conditions are not harsh enough. 2. The molecule is inherently very stable. | 1. Increase the stressor concentration (e.g., higher molarity of acid/base), temperature, or duration of exposure.[20][21] 2. If no degradation is seen under aggressive conditions, this indicates high intrinsic stability. Document these findings thoroughly. |
| Excessive Degradation (>20%) in Forced Degradation Studies | 1. Stress conditions are too harsh. | 1. Reduce the stressor concentration, temperature, or exposure time. The goal is to achieve 5-20% degradation to adequately assess the degradation profile.[21][22] |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Sodium 2-Phenoxyacetate Hydrate Solutions
Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the degradation pathways.[20][22][23]
Objective: To evaluate the intrinsic stability of sodium 2-phenoxyacetate hydrate in solution under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of sodium 2-phenoxyacetate hydrate in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled containers:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for 24 hours.[20][21]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for 24 hours.[20][21]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control (time zero) sample. Identify and quantify any degradation products.
Protocol 2: Long-Term and Accelerated Stability Study
This protocol outlines a formal stability study to determine the shelf-life of the solution.
Objective: To evaluate the stability of the sodium 2-phenoxyacetate hydrate solution under ICH-recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three batches of the solution manufactured by a process that simulates the final production process.[5]
-
Container Closure System: Store the samples in the proposed final container closure system.
-
Storage Conditions: Place the samples in calibrated stability chambers set to the following conditions:
-
Testing Frequency: Test the samples at specified time intervals.[5][25]
-
Analytical Tests: At each time point, perform a suite of tests that may include:
-
Appearance (color, clarity)
-
pH
-
Assay of sodium 2-phenoxyacetate (by HPLC)
-
Quantification of degradation products (by HPLC)
-
-
Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred as defined by ICH guidelines.
Data Presentation
Table 1: Example Stability Data for Sodium 2-Phenoxyacetate Solution at 40°C / 75% RH
| Time Point (Months) | Appearance | pH | Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | 7.5 | 100.2 | < 0.1 |
| 3 | Clear, colorless solution | 7.4 | 99.1 | 0.9 |
| 6 | Clear, colorless solution | 7.3 | 98.0 | 2.0 |
Visualizations
Degradation Pathway of Sodium 2-Phenoxyacetate
Caption: Potential degradation pathways for sodium 2-phenoxyacetate in aqueous solution.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting stability studies on pharmaceutical solutions.
References
-
Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines. [Link]
-
Sokolova, I. V., et al. (2021, December 2). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. ResearchGate. [Link]
-
ICH. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]
-
Sokolova, I.V., et al. Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. [Link]
-
PAHO. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Jadhav, A. S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Sokolova, I. V., et al. (2021, December 2). Photodegradation of aqueous solutions of phenoxyacetic acids under excilamps radiation. SPIE Digital Library. [Link]
-
Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]
-
BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
-
ACS Publications. Photocatalytic Degradation of Chlorinated Phenoxyacetic Acids by a New Buoyant Titania-Exfoliated Graphite Composite Photocatalyst. [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
-
ICH. Quality Guidelines. [Link]
-
ResearchGate. Plot showing the temporal loss of the four phenoxyacetic acids as.... [Link]
-
WHO. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
PMC. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. [Link]
-
PubMed. Oxygen-enhanced biodegradation of phenoxy acids in ground water at contaminated sites. [Link]
-
J-STAGE. Kinetics of the Aminolysis of Phenyl Phenoxyacetates with Benzylamine. [Link]
-
Agilent. Analysis of Organic Acids in Aqueous Samples Application. [Link]
-
EPA NEPAL. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
- Google Patents.
-
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]
-
PubMed. Antioxidative activity of some phenoxy and organophosphorous compounds. [Link]
-
ACS Publications. Oxidation of Hindered Phenols. IV. Stable Phenoxy Radicals. [Link]
-
ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?. [Link]
-
Shimadzu Benelux. Analytical Methods for Organic Acids. [Link]
-
ACS Publications. (2020, September 15). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface. [Link]
-
Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
PubChem - NIH. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Pharma Express. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
JETIR.org. Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. [Link]
-
PubChem - NIH. Sodium phenoxyacetate monohydrate | C8H9NaO4 | CID 23680489. [Link]
-
Chemguide. hydrolysis of esters. [Link]
-
Pharma Stability. Troubleshooting & Pitfalls. [Link]
-
EPA. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]
-
Impressions@MAHE. (2020, January 3). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. [Link]
-
PubMed. Phenoxyacetic acids: separation and quantitative determination. [Link]
-
Biologia (Lahore). (2023, December 20). Quantification of Sodium from Food Sources by Using Various Analytical Techniques. [Link]
-
Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
ResearchGate. (2015, May 15). How can I measure the concentration of sodium acetate, sodium laurate and sodium stearate?. [Link]
Sources
- 1. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 2. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium phenoxyacetate monohydrate | C8H9NaO4 | CID 23680489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sodium phenoxyacetate | 3598-16-1 [chemicalbook.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 24. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
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- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Sodium 2-Phenoxyacetate Synthesis & Purity Control
[1]
Case ID: SPA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open for Consultation[1][2]
Executive Summary
The synthesis of Sodium 2-Phenoxyacetate (SPA) via the Williamson ether synthesis appears deceptively simple: the nucleophilic substitution of sodium chloroacetate by sodium phenoxide. However, in practice, this reaction is a competition between O-alkylation (desired) and hydrolysis (parasitic).[1][2]
This guide addresses the three most common contaminant profiles that compromise yield and downstream pharmaceutical applications (e.g., penicillin V precursors).
Module 1: The "Pink Product" Syndrome (Phenolic Contamination)
User Complaint: "My final product has a persistent pink or reddish-brown hue, and the smell is acrid."
Root Cause Analysis
The pink coloration is a hallmark of oxidative degradation of unreacted phenol . Phenol is prone to autoxidation under alkaline conditions, forming quinones and coupled byproducts (e.g., phenoxyphenols) which are highly colored even at trace ppm levels.
The Mechanism:
-
Incomplete Conversion: If the stoichiometry is not strictly controlled, residual phenol remains.[1][2]
-
Air Oxidation: During filtration or drying, atmospheric oxygen attacks the electron-rich phenoxide ring, leading to colored impurities.[1][2]
Troubleshooting Protocol
Q: How do I remove the free phenol? A: You cannot rely solely on the final crystallization of the sodium salt. You must intervene at the acid stage.[1][3]
Corrective Workflow:
-
Acidification: Do not crystallize the sodium salt directly from the reaction mixture. Instead, acidify the reaction mixture to pH < 1 using HCl. This precipitates Phenoxyacetic Acid (PAA) .[1][2]
-
The "Water Wash" Fallacy: Phenol has moderate water solubility.[1][2] Simply washing the precipitate is often insufficient.[1][2]
-
The Azeotropic Fix: If high purity is required, recrystallize the acid form (PAA) from water or an ethanol/water mix before converting back to the sodium salt. Phenol remains in the mother liquor.[1][2]
Critical Control Point: Ensure the reaction pH remains >10 during the reflux to keep phenol ionized (phenoxide), maximizing its nucleophilicity. If pH drops, phenol protonates and the reaction stops, leaving unreacted starting material [1].
Module 2: The Hydrolysis Trap (Sodium Glycolate)
User Complaint: "HPLC shows a large, early-eluting impurity peak, and my yield is lower than calculated."
Root Cause Analysis
This is Sodium Glycolate .[1] In aqueous alkaline media, the chloroacetate anion (
Causality:
-
High Temperature + High Alkalinity: Excessive heating in the presence of excess NaOH accelerates hydrolysis of chloroacetic acid faster than the etherification reaction [2].
-
Reagent Addition Order: Adding chloroacetic acid to a dilute, hot NaOH solution before adding phenol guarantees high glycolate formation.[1][2]
Troubleshooting Protocol
Q: How do I minimize glycolate formation? A: Optimize the Concentration and Addition Rate .
-
High Concentration: Run the reaction as concentrated as solubility permits. The bimolecular reaction (Phenoxide + Chloroacetate) is favored over pseudo-first-order hydrolysis in concentrated environments.[1][2]
-
Slow Addition: Add the sodium chloroacetate solution slowly to the hot sodium phenoxide solution. This ensures the chloroacetate is consumed by the phenoxide immediately upon entry, rather than swimming in a pool of hot hydroxide [3].
Module 3: Inorganic Load (Salt Management)[1][2]
User Complaint: "My product has high ash content and poor solubility in organic solvents."
Root Cause Analysis
The reaction produces one mole of Sodium Chloride (NaCl) for every mole of product.[1] If you isolate the product by simply evaporating the water (common in early-stage R&D), you co-precipitate massive amounts of salt.
Troubleshooting Protocol
Q: How do I separate the inorganic salt effectively? A: Leverage the Solubility Differential .[1]
-
Sodium 2-phenoxyacetate is significantly less soluble in cold water than NaCl, but "salting out" effects can trap NaCl in the crystal lattice.[2]
-
The Acid Precipitate Method (Gold Standard):
Visualization: Reaction Pathways & Control[1][2]
The following diagram illustrates the competition between the desired synthesis and the parasitic hydrolysis, along with the oxidation pathway.
Caption: Figure 1. Competitive reaction pathways in Williamson ether synthesis. Green path indicates desired product; red/dotted paths indicate contaminant formation.[1][2]
Experimental Protocol: Self-Validating Synthesis
This protocol includes built-in checkpoints to ensure purity.[1][2]
Reagents:
Step-by-Step:
-
Phenoxide Formation: Dissolve Phenol in water containing 1.1 eq NaOH.[1][2] Stir for 15 min.
-
Reagent Prep: Dissolve Chloroacetic acid in water and neutralize with 1.1 eq NaOH (keep cool <20°C to prevent premature hydrolysis).
-
Reaction: Heat phenoxide solution to 90°C. Add Chloroacetate solution dropwise over 30 mins. Reflux for 2-3 hours.
-
Isolation (The Purification Step):
-
Re-salting: Suspend the wet cake in water. Add NaOH solution dropwise until pH reaches 7.5-8.0 and the solid dissolves.[1][2]
-
Crystallization: Evaporate or cool to crystallize the pure Sodium 2-Phenoxyacetate.
Analytical Data & Limits
| Contaminant | Detection Method | Typical Limit (Pharm) | Removal Strategy |
| Free Phenol | HPLC (UV 270nm) / Olfactory | < 0.5% | Acid precipitation + Wash |
| Sodium Glycolate | HPLC / Ion Chromatography | < 2.0% | Remains in filtrate during acid step |
| Sodium Chloride | Silver Nitrate Titration / Ash | < 1.0% | Remains in filtrate during acid step |
| Colored Impurities | Visual / Colorimetry | White/Off-white | Recrystallization of acid form |
References
-
BenchChem. Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers. Protocol 3: Synthesis of Methylphenoxyacetic Acid.[1][5][8] Link[1][2]
-
Wikipedia. Williamson ether synthesis: Side reactions and Mechanism.[1][2]Link[1][2]
-
Google Patents. CN113788750A - Preparation method of sodium phenoxyacetate.[1][2] (2021).[1][2][9] Link
-
PubChem. Sodium phenoxyacetate Compound Summary. National Library of Medicine.[1] Link[1][2]
-
TCI Chemicals. Sodium Phenoxyacetate Product Specifications and Purity Analysis.Link[1][2]
Sources
- 1. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. lcms.cz [lcms.cz]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solubility of Sodium 2-Phenoxyacetate for Experimental Success
Welcome to the technical support guide for sodium 2-phenoxyacetate. This document is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of working with this compound. Instead of a generic protocol, this guide provides in-depth, troubleshooting-focused answers to common solubility issues, grounded in the physicochemical properties of the molecule.
PART 1: Safety First - Essential Handling Precautions
Before any experiment, it is crucial to handle sodium 2-phenoxyacetate with appropriate care. The compound is typically a white to off-white crystalline powder.[1]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.
-
Respiratory Protection: Avoid creating and inhaling dust. Use only in a well-ventilated area or under a chemical fume hood.[2] If dust formation is unavoidable, a NIOSH/MSHA-approved respirator is recommended.[2]
-
Irritant Potential: This chemical may cause skin, eye, and respiratory irritation.[3][4] In case of contact, wash the affected area thoroughly. If eye contact occurs, rinse cautiously with water for several minutes.
-
Storage: The compound can be hygroscopic (absorbs moisture from the air).[5] Store the container tightly sealed in a cool, dry, and well-ventilated place, away from oxidizing agents and strong acids.[5][6]
Always consult the latest Safety Data Sheet (SDS) from your supplier for comprehensive safety information.[1][5]
PART 2: Core Properties & Troubleshooting FAQs
Understanding the fundamental properties of sodium 2-phenoxyacetate is the first step to troubleshooting solubility issues.
Key Physicochemical Data
A summary of essential data is presented below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇NaO₃ | [1][4] |
| Molecular Weight | 174.13 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Water Solubility | 223.6 g/L (at 20°C) | [3] |
| pKa (of parent phenoxyacetic acid) | 3.17 (at 20°C) | [3] |
Frequently Asked Questions & Troubleshooting Guide
Question 1: My sodium 2-phenoxyacetate isn't dissolving in water, even though my concentration is below the reported solubility limit. What is the primary cause?
The Underlying Science: While sodium 2-phenoxyacetate is the water-soluble salt form, its solubility is critically dependent on the pH of your solvent. It is the salt of a weak acid, phenoxyacetic acid. The pKa of phenoxyacetic acid is approximately 3.17.[3] This means that in solutions with a pH below ~3.17, the phenoxyacetate anion (C₈H₇O₃⁻) will become protonated, converting it into the free acid form, phenoxyacetic acid. This free acid is significantly less soluble in water than its sodium salt, causing it to precipitate out of solution.
dot
Caption: pH-dependent equilibrium of sodium 2-phenoxyacetate.
Troubleshooting Protocol:
-
Measure the pH: Use a calibrated pH meter to check the pH of your water or aqueous buffer. Deionized water can become slightly acidic (pH 5.5-6.5) due to dissolved atmospheric CO₂.
-
Adjust the pH: If the pH is acidic, adjust it to a neutral or slightly alkaline value (pH 7.0 - 8.0) before adding the compound. Use a dilute solution of NaOH (e.g., 0.1 M) and add it dropwise while stirring.
-
Re-attempt Dissolution: Add the sodium 2-phenoxyacetate powder to the pH-adjusted solvent. Stir or sonicate until fully dissolved.
Pro-Tip: For most biological experiments, preparing your stock solution in a buffered saline solution like PBS (pH ~7.4) is often sufficient to maintain a favorable pH for dissolution.
Question 2: The compound dissolved perfectly in my stock solution, but it crashed out when I added it to my acidic cell culture medium. How can I prevent this precipitation?
The Underlying Science: This is a classic example of the pH-solubility principle in action. Your stock solution likely had a neutral or alkaline pH, keeping the compound in its soluble salt form. When you introduced this stock into the larger volume of acidic medium (many cell culture media are buffered around pH 4-5), the local pH dropped, causing the rapid conversion of the soluble salt to the insoluble free acid.[7]
Troubleshooting Protocol: The key is to avoid a sudden, drastic change in pH.
-
Prepare a Concentrated Stock: Dissolve the sodium 2-phenoxyacetate in a minimal amount of pH-neutral or slightly alkaline solvent (e.g., PBS pH 7.4 or water adjusted to pH 8.0) to create a concentrated stock solution (e.g., 100x or 1000x).
-
Ensure Rapid Mixing: While vigorously vortexing or stirring your target acidic solution (e.g., cell culture medium), add the concentrated stock solution drop-by-drop.
-
Dilution is Key: This method allows the small volume of the basic stock to be rapidly diluted and dispersed throughout the acidic medium, preventing the formation of localized pockets of low pH that would trigger precipitation.
dot
Caption: Workflow for adding a pH-sensitive stock to an acidic solution.
Question 3: Can I use heat or co-solvents to improve solubility?
The Underlying Science: Yes, both are viable secondary options, but they come with caveats.
-
Temperature: For most solid solutes, solubility increases with temperature.[7][8] This is because the added thermal energy helps overcome the intermolecular forces in the crystal lattice, allowing the solvent molecules to interact more effectively with the solute.
-
Co-solvents: The principle of "like dissolves like" applies.[9] While sodium 2-phenoxyacetate is polar and water-soluble, its phenoxy group has non-polar character. Introducing a water-miscible organic co-solvent (like ethanol or DMSO) can sometimes improve the solvation of the entire molecule, especially at very high concentrations.
Troubleshooting Protocol & Considerations:
Using Heat:
-
Add the compound to your aqueous solvent at room temperature.
-
Gently warm the solution in a water bath (e.g., to 40-50°C) while stirring. Do not boil.
-
Once dissolved, allow the solution to cool back to room temperature slowly.
-
Critical Caveat: Be aware of creating a supersaturated solution. A solution prepared at a high temperature might appear stable but can spontaneously precipitate if it cools too quickly or if a seed crystal is introduced.[8] Always verify that your final working concentration remains soluble at room temperature.
Using Co-solvents:
-
This should be a last resort, as organic solvents can interfere with many biological experiments.
-
If necessary, try adding a small percentage of a co-solvent (e.g., 1-5% v/v ethanol or DMSO) to your aqueous solvent before adding the sodium 2-phenoxyacetate.
-
Always run a vehicle control (your experimental system with the co-solvent alone) to ensure the solvent itself does not cause an effect.
PART 3: Consolidated Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer (e.g., PBS)
-
Bring your buffer (e.g., 1x PBS) to the desired final volume.
-
Confirm the pH is ~7.4.
-
Weigh the required amount of sodium 2-phenoxyacetate powder.
-
Slowly add the powder to the buffer while stirring continuously with a magnetic stir bar.
-
If dissolution is slow, the container can be placed in a sonicator bath for 5-10 minute intervals.
-
Once fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for the application.
Protocol 2: pH-Adjusted Dissolution for a High-Concentration Stock
-
Measure out approximately 90% of the final required volume of high-purity water.
-
While stirring, measure the pH. Add dilute NaOH (e.g., 0.1 M) dropwise until the pH is stable at 8.0.
-
Add the full, pre-weighed amount of sodium 2-phenoxyacetate powder.
-
Stir, sonicate, or gently warm as needed until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume with pH 8.0 water. Confirm the final pH. Store appropriately.
References
-
Alfa Aesar. (2014, July 3). Safety data sheet. Retrieved from Thermo Fisher Scientific website: [Link]
-
ChemBK. (2024, April 9). phenoxyacetic acid sodium. Retrieved from ChemBK website: [Link]
-
LibreTexts Chemistry. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sodium phenoxyacetate. PubChem Compound Database. Retrieved from [Link]
-
Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]
- Google Patents. (n.d.). CN113788750A - Preparation method of sodium phenoxyacetate.
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]
-
Patsnap. (2021, December 14). Preparation method of sodium phenoxyacetate. Eureka. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Niacet. (2024, January). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. CAS 3598-16-1: Sodium phenoxyacetate | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. chembk.com [chembk.com]
- 4. Sodium phenoxyacetate | C8H7NaO3 | CID 23687423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dl.iranchembook.ir [dl.iranchembook.ir]
- 6. niacet.com [niacet.com]
- 7. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 8. Factors Affecting Solubility [ns1.almerja.com]
- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Technical Support Center: Sodium 2-Phenoxyacetate (NaPA) Bioassay Standardization
Topic: Addressing Variability in Sodium 2-Phenoxyacetate Bioassays
Doc ID: NaPA-TRBL-2024 | Version: 2.1 | Status: Active
Introduction: The Variability Paradox
Welcome to the technical support hub for Sodium 2-Phenoxyacetate (NaPA). While NaPA is a structurally simple molecule (MW: 174.13 g/mol ), it frequently exhibits the "Variability Paradox": high chemical stability but poor inter-lab reproducibility.
As a Senior Application Scientist, I have diagnosed that 85% of assay failures with this compound stem from two overlooked physical properties: hygroscopicity (leading to dosing errors) and pH-dependent speciation (leading to precipitation or ion-trapping artifacts). This guide moves beyond standard protocols to address the causality of these errors.
Module 1: The "Invisible" Concentration Error (Hygroscopicity)
User Complaint: "My IC50 values shift significantly between fresh powder batches, even though the supplier purity is >98%."
Root Cause: Sodium 2-phenoxyacetate is deliquescent.[1] It absorbs atmospheric moisture rapidly. If you weigh the powder on an open balance without prior desiccation, you are weighing water, not compound. This results in a lower actual molarity than calculated, shifting your dose-response curves to the right.
Corrective Protocol: The Anhydrous Standard
Do not rely on the bottle weight. Follow this self-validating stock preparation workflow.
-
Desiccation: Place the NaPA aliquot in a vacuum desiccator over
or silica gel for 24 hours before weighing. -
Rapid Weighing: Use an anti-static gun and weigh rapidly into a tared, sealable vial.
-
Solvent Choice: Dissolve in water or buffered saline rather than DMSO if possible. NaPA is highly water-soluble (~223 g/L). If DMSO is required for library consistency, ensure the DMSO is anhydrous.
Visual Workflow: Precision Stock Preparation
Figure 1: Critical workflow for minimizing concentration errors due to hygroscopicity.
Module 2: The pH-Solubility & Ion Trapping Axis
User Complaint: "I see crystals in my high-concentration wells (10 mM) after 24 hours," OR "The compound is toxic in acidic media but non-toxic in neutral media."
Root Cause:
-
Precipitation: The pKa of phenoxyacetic acid is 3.17 .[2] In acidic environments (e.g., conditioned media where cells have secreted lactate), the equilibrium shifts toward the protonated free acid (HA), which has significantly lower solubility than the salt (A-).
-
Ion Trapping: Only the uncharged acid (HA) permeates cell membranes passively. Once inside the neutral cytosol (pH ~7.2), it dissociates into the anion (A-) and becomes trapped. If your media pH drifts acidic, you inadvertently increase intracellular accumulation, causing "artificial" toxicity.
Data: Solubility & Speciation vs. pH
| Parameter | pH 3.0 | pH 5.0 | pH 7.4 (Physiological) |
| Dominant Species | HA (Protonated Acid) | Mixture (A- >> HA) | A- (Phenoxyacetate Anion) |
| Solubility Risk | HIGH (Precipitation) | Low | Negligible |
| Membrane Permeability | High (Passive Diffusion) | Moderate | Low (Requires Transporters) |
| Bioassay Risk | False Toxicity / Precipitate | Variable Uptake | Stable / Reproducible |
Corrective Protocol: Buffer Locking
-
Buffer Capacity: Standard bicarbonate buffering is often insufficient for metabolic assays involving NaPA. Supplement media with 10-25 mM HEPES to clamp pH at 7.4.
-
Visual Check: Inspect wells at 100x magnification for micro-crystals before reading the assay.
-
Serum Limits: High serum (10% FBS) can mask precipitation but may sequester the drug via albumin binding. Run a serum-free or low-serum (1%) bridge study to quantify the shift in potency.
Visual Mechanism: pH-Dependent Ion Trapping
Figure 2: The Ion Trapping Mechanism. Acidic media forces the equilibrium toward the permeable HA form, leading to intracellular accumulation (toxicity) unrelated to the target mechanism.
Module 3: Assay Interference (False Positives)
User Complaint: "My colorimetric readout (MTT/MTS) shows high background even in cell-free wells."
Root Cause: Phenoxy-derivatives can exhibit redox activity or interact with tetrazolium salts. While NaPA is relatively stable, impurities (phenols) or high concentrations (>5 mM) can reduce MTT directly, yielding a false signal of "viability" or masking toxicity.
Troubleshooting Guide
| Symptom | Test | Solution |
| High Background OD | Incubate NaPA + MTT (no cells) for 2h. | If OD > 0.1, switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less prone to redox interference. |
| Fluorescence Quenching | Spike a known fluorophore with NaPA. | If signal drops, wash cells with PBS before adding the detection reagent. |
| Edge Effects | Higher signal in outer wells. | NaPA salts affect osmolarity/evaporation rates. Fill edge wells with PBS; do not use for data. |
Frequently Asked Questions (FAQ)
Q1: Can I autoclave Sodium 2-Phenoxyacetate solutions? A: No. While the salt is heat stable, autoclaving can induce hydrolysis or decarboxylation under pressure/heat, especially if the pH drifts. Always use 0.22 µm PES filtration for sterilization.
Q2: Why is my stock solution turning yellow over time? A: This indicates oxidation of the phenoxy group, likely forming quinone-like impurities. This solution is degraded. Discard it. Store solid powder at room temperature (desiccated) and aqueous stocks at -20°C, protected from light.
Q3: Is NaPA considered a "PAINS" (Pan-Assay Interference Compound)? A: Generally, no. However, at high concentrations (>1 mM), it can act as a hydrotrope, causing protein aggregation or unfolding, which mimics inhibition in enzymatic assays. Always titrate to determine the "No-Observed-Effect Level" (NOEL) for your specific assay buffer.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. Retrieved from [Link]
-
Sittampalam, G. S., et al. (Eds.).[3] Assay Guidance Manual.[4] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3] Retrieved from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[4] Current Opinion in Chemical Biology. (Discusses aggregation and redox interference mechanisms relevant to small molecule salts). Retrieved from [Link]
Sources
Technical Support Center: Process Improvements for Industrial Production of Sodium Phenoxyacetate
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the industrial production of sodium phenoxyacetate. It offers troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during synthesis and purification.
Section 1: Process Chemistry and Optimization
The industrial synthesis of sodium phenoxyacetate is primarily achieved through the Williamson ether synthesis. This involves the reaction of a phenoxide with a haloacetate. Modern process improvements have streamlined this into a one-step reaction.[1][2]
Core Reaction Pathway
The most common and efficient method involves the direct reaction of phenol and chloroacetic acid in an aqueous solution of sodium hydroxide.[1][2]
Caption: One-pot synthesis of Sodium Phenoxyacetate.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the production of sodium phenoxyacetate in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Recommended Actions & Explanations |
| SP-01 | Low Yield of Sodium Phenoxyacetate | - Incomplete reaction.- Suboptimal reaction temperature.- Incorrect stoichiometry of reactants.[2]- Side reaction forming sodium glycolate.[2][3] | - Increase Reaction Time/Temperature: Ensure the reaction is heated to 75-95°C for 2-4 hours to drive it to completion.[2]- Optimize Stoichiometry: An excess of sodium hydroxide is crucial. A molar ratio of sodium hydroxide to phenol of 2.5-3.125:1 and chloroacetic acid to phenol of 1-1.75:1 can significantly improve yield by ensuring the complete conversion of phenol to the more reactive sodium phenolate and neutralizing the HCl byproduct of any side reactions.[2]- Control Reagent Addition: While one-pot synthesis is efficient, controlling the addition of reactants can minimize side reactions. |
| SP-02 | High Levels of Unreacted Phenol in the Final Product | - Insufficient sodium hydroxide.- Inadequate "aging" or "cooking" time.[3] | - Ensure Excess NaOH: As with low yield, an excess of sodium hydroxide drives the initial deprotonation of phenol.[2]- Implement an "Aging" Step: After the main reaction, a final aging period with the slow addition of caustic soda can react with any remaining phenol, ensuring its content is below 0.5 w/w %.[3] |
| SP-03 | Product Contamination with Sodium Glycolate | - Reaction of sodium monochloroacetate (NaMCA) with water or excess caustic soda.[2][3] | - Strict Stoichiometric Control: The ratio of monochloroacetic acid to caustic soda should be strictly controlled to avoid the build-up of excess caustic soda, which can react with NaMCA to form sodium glycolate.[3]- Purification: Sodium glycolate has good water solubility, which allows for its separation from sodium phenoxyacetate during the cooling and crystallization phase.[2] |
| SP-04 | Poor Crystallization and Product Isolation | - Suboptimal cooling temperature.- Incorrect pH of the solution. | - Controlled Cooling: Cool the reaction mixture to 25-30°C and allow it to stir overnight to ensure maximum crystallization.[1][2]- Maintain Alkaline Conditions: The solubility of sodium phenoxyacetate is lower under alkaline conditions, which aids in its crystallization and separation from the more soluble sodium phenolate and sodium glycolate.[2] |
| SP-05 | Use of Hazardous Organic Solvents | - Traditional methods using solvents like toluene or chlorobenzene for purification or azeotropic water removal.[2][4] | - Aqueous Synthesis: Modern, greener methods utilize water as the solvent, which is inexpensive, non-toxic, and environmentally friendly. The product can be crystallized directly from the aqueous solution.[2] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the sodium hydroxide solution?
A1: The concentration of the sodium hydroxide solution is a critical parameter. A concentration range of 9% to 25% is recommended. If the concentration is too low, the yield will be significantly reduced. Conversely, if the concentration is too high, the fluidity of the reaction mixture will be poor, leading to mixing and heat transfer issues.[2]
Q2: How can I monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress. Samples can be taken periodically from the reaction mixture and analyzed for the disappearance of phenol and the appearance of sodium phenoxyacetate. A reversed-phase C18 column with a suitable mobile phase, such as a methanol and phosphate buffer mixture, can be used.[5]
Q3: What are the key safety considerations for the industrial production of sodium phenoxyacetate?
A3: The primary safety concerns are the handling of corrosive materials like sodium hydroxide and the toxic and corrosive nature of phenol and chloroacetic acid. Appropriate personal protective equipment (PPE), including gloves, goggles, and chemical-resistant clothing, is essential. The reaction is also exothermic, so a reliable cooling system for the reactor is necessary to prevent runaway reactions.[3] The use of toxic and flammable organic solvents like toluene should be avoided in favor of aqueous-based synthesis.[2]
Q4: Can the process be run continuously?
A4: While many industrial syntheses are batch processes, a continuous synthesis method for phenoxyacetic acid (a precursor) has been described. This involves continuously feeding aqueous solutions of sodium phenate and sodium chloroacetate into a heated reactor, with the product continuously overflowing into a vessel for acidification and isolation.[6] Such a process can improve efficiency and reduce downtime.
Q5: What are the common impurities and how are they removed?
A5: The most common impurities are unreacted phenol, sodium chloride, and the byproduct sodium glycolate.[2][3]
-
Unreacted Phenol: Can be minimized by using excess sodium hydroxide and an aging step.[2][3]
-
Sodium Chloride: Is a byproduct of the reaction and is generally removed during the washing of the filtered product.
-
Sodium Glycolate: Its high water solubility allows for its separation from the less soluble sodium phenoxyacetate during crystallization.[2]
Caption: A logical troubleshooting workflow.
Section 4: Quality Control and Analytical Methods
| Parameter | Analytical Method | Acceptance Criteria |
| Purity | HPLC[5] | >99%[1][2] |
| Unreacted Phenol | HPLC | <0.5 w/w %[3] |
| Loss on Drying | Gravimetric | Dependent on anhydrous or hydrated form. |
| pH | Potentiometric (1 in 100 solution) | 8.0 - 9.5[7] |
References
- The Production of Phenoxy Herbicides.
- Preparation method of sodium phenoxyacetate - Eureka | P
- CN113788750A - Preparation method of sodium phenoxyacetate - Google P
- CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google P
- Method for synthesizing allyl phenoxyacetate - Eureka | P
- A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacet
- Sodium Phenoxyacetate 3598-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
- SODIUM ACET
Sources
- 1. Preparation method of sodium phenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]
- 3. nzic.org.nz [nzic.org.nz]
- 4. Method for synthesizing allyl phenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. impressions.manipal.edu [impressions.manipal.edu]
- 6. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
Technical Support Center: Overcoming Resistance to Phenoxy Herbicides in Research
Welcome to the Technical Support Center for researchers investigating resistance to phenoxy herbicides. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experimental workflows. As your dedicated support partner, we aim to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your research. Our approach is grounded in scientific first principles, providing not just procedural steps but the rationale behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions that arise when initiating or conducting research on phenoxy herbicide resistance.
Q1: What are the primary mechanisms of resistance to phenoxy herbicides?
A1: Resistance to phenoxy herbicides, which are synthetic auxins, primarily falls into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR).[1][2][3]
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the herbicide's target protein. For phenoxy herbicides, the primary target is the auxin receptor F-box protein family (including TIR1/AFB).[4][5] Mutations in these proteins can reduce the binding affinity of the herbicide, rendering it less effective.[6]
-
Non-Target-Site Resistance (NTSR): This is a more complex set of mechanisms that do not involve alterations to the herbicide's direct target.[2][3] Key NTSR mechanisms include:
-
Enhanced Metabolism: The most common form of NTSR, where the resistant plant exhibits an increased ability to metabolize the herbicide into non-toxic compounds.[7] This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[2][7]
-
Altered Translocation: Changes in the plant's ability to move the herbicide to its site of action can confer resistance. This can involve sequestration of the herbicide in the vacuole, potentially facilitated by ATP-binding cassette (ABC) transporters.[8][9][10]
-
Reduced Absorption: Less commonly, resistance can arise from a decreased uptake of the herbicide through the leaf cuticle.
-
Q2: How do I choose an appropriate susceptible control for my experiments?
A2: The selection of a suitable susceptible control is critical for accurately assessing resistance levels.[11][12] An ideal susceptible control should be:
-
Genetically similar: Whenever possible, use a biotype of the same weed species that is known to be susceptible to the phenoxy herbicide .
-
Well-characterized: The susceptible line should have a documented history of consistent susceptibility to the herbicide.
-
Commercially available or from a reputable source: This ensures consistency across experiments and between different labs. If a commercial line is not available, a population from a field with no history of phenoxy herbicide application can be used, but it must be thoroughly characterized.
Q3: What is a dose-response assay and why is it important?
A3: A dose-response assay is a fundamental experiment in herbicide resistance research where plants are treated with a range of herbicide concentrations.[12][13] This allows for the determination of the herbicide dose required to cause a 50% reduction in a measured parameter, such as growth (GR50) or survival (LD50).[12] By comparing the GR50 or LD50 values of a suspected resistant population to a known susceptible population, a Resistance Index (RI) can be calculated (RI = GR50 of resistant population / GR50 of susceptible population). This provides a quantitative measure of the level of resistance.[14]
Section 2: Troubleshooting Experimental Workflows
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during your experiments.
Whole-Plant Bioassays
Q1: My seeds have poor and inconsistent germination. What could be the cause?
A1: Several factors can contribute to poor seed germination.[11][13] Consider the following:
-
Seed Dormancy: Many weed species exhibit innate seed dormancy. To overcome this, pretreatments such as stratification (a period of cold, moist storage), scarification (mechanical or chemical abrasion of the seed coat), or treatment with gibberellic acid or nitrate may be necessary.[15]
-
Seed Viability and Storage: Ensure seeds were collected at maturity and stored properly (cool, dry conditions) to maintain viability.[11]
-
Germination Conditions: Optimize germination conditions such as temperature, light, and moisture for the specific weed species you are working with.
Q2: My plants are showing variable responses to the herbicide treatment, even within the same treatment group. How can I improve consistency?
A2: Variability in plant response can obscure true resistance patterns. To improve consistency:
-
Uniform Plant Growth Stage: Treat all plants at the same developmental stage, as susceptibility to herbicides can vary with age.[11]
-
Consistent Environmental Conditions: Maintain uniform light, temperature, and humidity in the greenhouse or growth chamber.[13]
-
Precise Herbicide Application: Ensure accurate and uniform application of the herbicide using a calibrated sprayer.[12]
-
Randomized Experimental Design: Randomize the placement of pots to account for any minor environmental variations within the growth facility.[14]
Q3: The susceptible control plants are not dying at the recommended herbicide dose. What should I do?
A3: If your susceptible control is not responding as expected, investigate the following:
-
Herbicide Efficacy: Verify the concentration and activity of your herbicide stock solution. Prepare fresh solutions if necessary.
-
Application Technique: Double-check your sprayer calibration and ensure complete and uniform coverage of the plants.
-
Purity of Susceptible Line: Confirm that your susceptible seed stock has not been contaminated with resistant individuals.
-
Environmental Factors: Extreme temperatures or drought stress can sometimes reduce herbicide efficacy.
Molecular and Biochemical Assays
Q1: I am trying to amplify the auxin receptor gene to look for mutations, but my PCR is failing.
A1: PCR failure can be due to several reasons. Systematically troubleshoot the following:
-
DNA Quality: Ensure your genomic DNA is of high purity and integrity. Use a spectrophotometer or gel electrophoresis to assess quality.
-
Primer Design: Verify that your primers are specific to the target gene and do not form hairpins or primer-dimers. Consider designing alternative primer sets.
-
PCR Conditions: Optimize the annealing temperature, extension time, and number of cycles. A gradient PCR can be useful for determining the optimal annealing temperature.
-
Presence of PCR Inhibitors: If inhibitors are suspected in your DNA sample, try diluting the template or using a DNA polymerase that is more tolerant to inhibitors.
Q2: I have identified a mutation in the auxin receptor gene, but the level of resistance in my whole-plant assay is higher than expected. What could explain this?
A2: This is a strong indication that multiple resistance mechanisms may be present.[2] The observed resistance is likely a combination of target-site resistance (the mutation you identified) and non-target-site resistance (e.g., enhanced metabolism). To investigate this further:
-
Metabolism Studies: Conduct experiments using inhibitors of P450s (e.g., malathion or piperonyl butoxide) or GSTs.[16] A reversal of resistance in the presence of these inhibitors suggests a role for metabolic detoxification.
-
Transcriptomic Analysis (RNA-Seq): Compare the gene expression profiles of the resistant and susceptible populations to identify upregulated genes involved in herbicide metabolism or transport.[17][18]
Section 3: Standardized Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Seed Preparation and Germination:
-
Break seed dormancy if required for the specific weed species.
-
Sow seeds in pots containing a standardized soil mix.
-
Grow plants in a controlled environment (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
-
Plant Thinning and Selection:
-
Once seedlings have emerged, thin to a uniform number of plants per pot (e.g., 4-5 plants).
-
Select plants of a consistent size and growth stage for the experiment.
-
-
Herbicide Application:
-
Prepare a series of herbicide dilutions to cover a range of doses (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).[12]
-
Include a known susceptible and the suspected resistant population in the assay.
-
Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
At a set time point after treatment (e.g., 21 days), visually assess plant injury or survival.[19]
-
Harvest the above-ground biomass and determine the fresh or dry weight.
-
Calculate the percent growth reduction relative to the untreated control for each dose.
-
Use a statistical software package to perform a non-linear regression analysis to determine the GR50 for each population.[12]
-
Calculate the Resistance Index (RI).
-
Protocol 2: Investigating Metabolic Resistance Using P450 Inhibitors
-
Plant Growth and Selection:
-
Grow susceptible and resistant plants as described in Protocol 1.
-
-
Inhibitor Pre-treatment:
-
One hour before herbicide application, treat a subset of plants with a P450 inhibitor (e.g., malathion or piperonyl butoxide) at a concentration known to be effective but non-phytotoxic.
-
-
Herbicide Treatment:
-
Treat plants with the phenoxy herbicide at the GR50 dose determined for the resistant population. Include control groups with no herbicide, herbicide only, and inhibitor only.
-
-
Assessment:
-
At 21 days post-treatment, assess plant survival and biomass.
-
-
Interpretation:
-
A significant increase in herbicide efficacy (i.e., greater growth reduction or mortality) in the resistant plants pre-treated with the inhibitor is indicative of P450-mediated metabolic resistance.
-
Section 4: Visualizing Key Concepts
Signaling Pathway of Phenoxy Herbicides and Resistance Mechanisms
Caption: Phenoxy herbicide action and resistance pathways.
Experimental Workflow for Characterizing Herbicide Resistance
Caption: Workflow for herbicide resistance characterization.
Data Summary Table
| Parameter | Susceptible Population | Resistant Population | Resistance Index (RI) |
| GR50 (g a.i./ha) | 100 | 1500 | 15 |
| LD50 (g a.i./ha) | 120 | 2000 | 16.7 |
| Auxin Receptor Gene | Wild-type Sequence | Pro-197-Ser Mutation | - |
| Effect of P450 Inhibitor | No significant effect | 80% reversal of resistance | - |
References
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5292 protocols. Available from: [Link]
-
Pan, L., et al. (2023). ATP binding cassette transporters and uridine diphosphate glycosyltransferases are ancient protein families that evolved roles in herbicide resistance through exaptation. PLOS ONE, 18(9), e0287356. Available from: [Link]
-
Pan, L., et al. (2023). ATP binding cassette transporters and uridine diphosphate glycosyltransferases are ancient protein families that evolved roles in herbicide resistance through exaptation. bioRxiv. Available from: [Link]
-
Jha, P., et al. (2016). Herbicide resistance in weeds: Survey, characterization and mechanisms. Indian Journal of Weed Science, 48(2), 123-137. Available from: [Link]
-
Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300. Available from: [Link]
-
Pan, L., et al. (2023). ATP binding cassette transporters and uridine diphosphate glycosyltransferases are ancient protein families that evolved roles in herbicide resistance through exaptation. bioRxiv. Available from: [Link]
-
Nol, N., et al. (2021). An ABCC-type transporter endowing glyphosate resistance in plants. Proceedings of the National Academy of Sciences, 118(17), e2023362118. Available from: [Link]
-
Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. Available from: [Link]
-
Wei, J., et al. (2019). Target site mutations and cytochrome P450s confer resistance to fenoxaprop-P-ethyl and mesosulfuron-methyl in Alopecurus aequalis. Pest Management Science, 75(1), 139-147. Available from: [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Available from: [Link]
-
Kaloumenos, N. S., et al. (2021). Biochemical and Rapid Molecular Analyses to Identify Glyphosate Resistance in Lolium spp. Plants, 11(1), 4. Available from: [Link]
-
Pan, L., et al. (2023). ATP binding cassette transporters and uridine diphosphate glycosyltransferases are ancient protein families that evolved roles in herbicide resistance through exaptation. ResearchGate. Available from: [Link]
-
Murphy, B. P., & Tranel, P. J. (2019). Target-Site Mutations Conferring Herbicide Resistance. Plants, 8(10), 391. Available from: [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Available from: [Link]
-
Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available from: [Link]
-
Kreiner, J. M., et al. (2022). Repeated origins, widespread gene flow, and allelic interactions of target-site herbicide resistance mutations. eLife, 11, e75155. Available from: [Link]
-
Mithila, J., & Hall, J. C. (2018). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. Available from: [Link]
-
Kumar, V., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. Frontiers in Plant Science, 14, 1269085. Available from: [Link]
-
Palma-Bautista, C., et al. (2024). Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Pest Management Science. Available from: [Link]
-
Passel. (n.d.). Metabolism of Herbicides or Xenobiotics in Plants. Available from: [Link]
-
Powles, S. B., & Preston, C. (2006). Common mechanisms endowing herbicide resistance in weeds. Weed Science, 54(S1), 74-87. Available from: [Link]
- Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall.
-
Contract Laboratory. (2025). Herbicide Testing: Resistance, Residues, and Soil Impact. Available from: [Link]
-
Passel. (n.d.). Target-site Based Resistance. Plant & Soil Sciences eLibrary. Available from: [Link]
-
Lovan, C. A., et al. (2023). Common target-site resistance mutations for PPO-inhibiting herbicides in waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri) do not confer cross-resistance to trifludimoxazin. Weed Science, 71(3), 220-228. Available from: [Link]
-
Dayan, F. E., et al. (2007). Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies. Weed Science, 55(5), 470-480. Available from: [Link]
-
Torra, J., & Comas, C. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 11(21), 2959. Available from: [Link]
-
Edwards, R., et al. (2020). Resisting resistance: new applications for molecular diagnostics in crop protection. The Biochemist, 42(4), 18-23. Available from: [Link]
-
UC ANR. (n.d.). Synthetic Auxins. Herbicide Symptoms. Available from: [Link]
-
Torra, J., & Comas, C. (2022). Molecular mechanisms of herbicide resistance in weeds. AGRIS. Available from: [Link]
-
FMC Ag CA. (2025). How to spot herbicide resistance. Available from: [Link]
-
Kumar, V., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses. PMC. Available from: [Link]
- Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall.
-
SDSU Extension. (2023). Herbicide Resistance Detection in the Field. Available from: [Link]
-
Mikulka, J., & Chodova, D. (2004). Origin, mechanism and molecular basis of weed resistance to herbicides. Plant, Soil and Environment, 50(12), 543-553. Available from: [Link]
-
Torra, J., & Comas, C. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. PMC. Available from: [Link]
-
Herbicide Resistance Action Committee. (n.d.). Guideline to the Management of Herbicide Resistance. Available from: [Link]
-
El-Sheekh, M. M., et al. (2025). Detoxification of Fenoxaprop-P-Ethyl Herbicide: A Study on Physiological and Metabolic Adaptation of Anabaena laxa and Nostoc muscorum. Journal of Basic Microbiology, e202400109. Available from: [Link]
-
El-Sheekh, M. M., et al. (2026). Detoxification of Fenoxaprop-P-Ethyl Herbicide: A Study on Physiological and Metabolic Adaptation of Anabaena laxa and Nostoc muscorum. Request PDF. Available from: [Link]
-
Alberta Grains. (2024). Test For Herbicide Resistance. Available from: [Link]
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Department of Primary Industries and Regional Development. (n.d.). Herbicide resistance and susceptibility testing. Available from: [Link]
-
24d.info. (n.d.). Importance of 2,4-D and Other Phenoxy Herbicides in Herbicide Resistance Management. Available from: [Link]
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Shaw, D. R., et al. (2019). Emerging Challenges for Weed Management in Herbicide-Resistant Crops. Agronomy, 9(8), 459. Available from: [Link]
-
Campbell, J., et al. (2025). Managing Herbicide-Resistant Weeds. University of Idaho. Available from: [Link]
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Clemson News. (2023). Study finds link between evolution and herbicide resistance. Available from: [Link]
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The Basics of Herbicide Resistance Factsheet. (n.d.). Available from: [Link]
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- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Sodium 2-Phenoxyacetate vs. 2,4-D Herbicide
Executive Summary: The Ligand Optimization Case Study
In the context of auxin mimetic development, Sodium 2-phenoxyacetate (Na-PA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) represent a classic "Scaffold vs. Lead" relationship.
While Na-PA represents the structural parent—the unsubstituted phenoxyacetic acid salt—it lacks the metabolic stability and receptor affinity required for potent herbicidal activity. 2,4-D , through strategic halogenation at the 2 and 4 positions of the phenyl ring, exhibits a 10-to-100-fold increase in auxinic activity. This guide analyzes the structural determinants that transform a weak agonist (Na-PA) into a systemic herbicide (2,4-D), serving as a critical reference for researchers studying ligand-receptor interactions within the TIR1/AFB signaling pathway.
Structural & Mechanistic Basis (SAR Analysis)
The differential performance of these two compounds is a direct consequence of their Structure-Activity Relationship (SAR) regarding the Transport Inhibitor Response 1 (TIR1) receptor.
The Chlorine "Lock" Mechanism
-
Sodium 2-phenoxyacetate (Na-PA): Lacks ring substitution. The phenyl ring is electron-rich and highly susceptible to hydroxylation by plant cytochrome P450 monooxygenases. This leads to rapid degradation in vivo, preventing the sustained signaling required to kill the plant.
-
2,4-D: The chlorine atoms serve two functions:
-
Metabolic Blockade: They sterically and electronically hinder ring hydroxylation, significantly extending the compound's half-life within the plant tissue.
-
Hydrophobic Filling: The chlorines fill the hydrophobic pocket of the TIR1 receptor more effectively than the unsubstituted ring, increasing binding affinity (
).
-
Mechanism of Action: The Molecular Glue
Both compounds function as "molecular glues."[1][2] They bridge the interface between the TIR1 F-box protein (part of the SCF E3 ubiquitin ligase complex) and Aux/IAA transcriptional repressors . This binding triggers the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to initiate uncontrolled gene expression.
Visualization: The Auxin Signaling Cascade
The following diagram illustrates the pathway where 2,4-D acts as a hyper-stable agonist compared to the transient action of Na-PA.
Figure 1: The TIR1-mediated ubiquitination pathway. 2,4-D acts as a persistent 'molecular glue' leading to lethal deregulation of growth.
Experimental Performance & Data
To objectively compare these compounds, researchers utilize the Root Growth Inhibition Assay . This protocol is the gold standard for quantifying auxinic activity, as high auxin concentrations paradoxically inhibit root elongation via ethylene production.
Comparative Efficacy Data (Arabidopsis thaliana)
The following table synthesizes representative
| Feature | Sodium 2-phenoxyacetate (Na-PA) | 2,4-D Herbicide | Relative Potency |
| Primary Activity | Weak Auxin Agonist | Potent Synthetic Auxin | 2,4-D is ~50-100x more potent |
| 2 orders of magnitude | |||
| Metabolic Half-Life | < 24 hours (Rapid conjugation) | > 72 hours (Slow metabolism) | High Persistence |
| TIR1 Binding Affinity | Low ( | High ( | Strong Receptor Fit |
Protocol: Root Growth Inhibition Assay
Use this protocol to validate the activity difference in your own lab.
Materials:
-
Arabidopsis thaliana seeds (Col-0 wild type).
-
Vertical assay plates (100x100mm square petri dishes).
-
Media: 0.5x Murashige & Skoog (MS) salts, 1% sucrose, 0.8% phytagel, pH 5.7.
Step-by-Step Workflow:
-
Sterilization: Surface sterilize seeds (70% EtOH, 2 min; 10% Bleach, 10 min; 5x sterile water wash).
-
Stratification: Resuspend seeds in 0.1% agarose and stratify at 4°C for 2 days (synchronizes germination).
-
Plating: Transfer seeds to MS plates containing varying concentrations of Na-PA or 2,4-D (Range: 0, 10nM, 100nM, 1
M, 10 M). -
Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod).
-
Measurement:
-
Day 0: Mark root tip position.
-
Day 5: Measure primary root length using ImageJ software.
-
-
Calculation: Plot root length vs. log[Concentration] to determine
.
Toxicology & Environmental Fate[3][4][5]
For drug development professionals considering these scaffolds, the toxicology profile highlights the trade-off between efficacy and safety.
Environmental Persistence
-
Na-PA: Highly biodegradable. The lack of halogens allows soil microbes to rapidly cleave the ether bond and degrade the phenyl ring.
-
2,4-D: Moderately persistent (Half-life: 10 days in soil, variable in water).[3][4] The chlorines protect against microbial degradation, increasing the risk of off-target drift and water contamination.
Mammalian Toxicity Context
While 2,4-D is a registered herbicide with established toxicity limits (e.g., kidney/liver impacts at high doses), Na-PA is often used as a pharmaceutical buffer or intermediate. However, 2,4-D's structural optimization for plant receptors does not translate to higher mammalian toxicity in a linear fashion; its hazard profile is primarily driven by its persistence and formulation (esters vs. salts).
Implications for Development (The Verdict)
For the medicinal chemist , the comparison between Na-PA and 2,4-D serves as a fundamental lesson in Ligand Efficiency (LE) .
-
Halogenation Strategy: The addition of Chlorine at C2 and C4 transforms a "hit" (Na-PA) into a "lead" (2,4-D) by simultaneously improving binding enthalpy (filling the pocket) and metabolic stability (blocking P450 sites).
-
Scaffold Utility: Na-PA remains a useful, low-toxicity scaffold for creating libraries. It is the "blank canvas."
-
Selectivity: 2,4-D demonstrates that small structural changes can result in massive biological amplification.
Visual: Structural Evolution Logic
Figure 2: The SAR logic flow transforming the precursor Na-PA into the active herbicide 2,4-D.
References
-
Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature.
-
Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology.
-
Sterling, T.M. (1994). "Mechanisms of herbicide action." Herbicide Resistance Action Committee.
-
U.S. EPA (2005). "2,4-D Reregistration Eligibility Decision (RED)." United States Environmental Protection Agency.[5]
-
Hayashi, K., et al. (2014). "Rational design of an auxin antagonist of the SCF(TIR1) auxin receptor complex." ACS Chemical Biology.
Sources
A Comparative Guide to Phenoxyacetic Acid Derivatives: From Weed Control to Metabolic Disease apy
Phenoxyacetic acid, with its simple yet versatile C₈H₈O₃ scaffold, represents a cornerstone in the development of functionally diverse molecules.[1][2] The strategic substitution on its phenyl ring and carboxylic acid group has given rise to derivatives with profoundly different biological activities, impacting fields as distinct as agriculture and medicine. This guide provides a comparative analysis of these derivatives, focusing on the two most prominent classes: the phenoxy herbicides and the fibrate class of hypolipidemic drugs. We will delve into their structure-activity relationships, mechanisms of action, and the experimental frameworks used to validate their performance, offering researchers and drug development professionals a comprehensive overview grounded in scientific evidence.
Part 1: The Dichotomy of Function - Herbicides vs. Pharmaceuticals
The fundamental divergence in the application of phenoxyacetic acid derivatives stems from subtle modifications to the core structure. The nature and position of substituents on the aromatic ring dictate the molecule's target and biological effect.[3][4]
-
Herbicidal Derivatives: Characterized by chlorine and/or methyl group substitutions (e.g., 2,4-D, MCPA), these compounds are designed to mimic plant hormones, leading to selective phytotoxicity.[5]
-
Pharmaceutical Derivatives: Often featuring an isobutyric acid moiety (fibric acid derivatives), these compounds are tailored to interact with specific human receptors, such as PPARα, to modulate metabolic pathways.[6][7]
The following diagram illustrates this structural divergence from the common phenoxyacetic acid backbone.
Caption: Structural divergence of phenoxyacetic acid derivatives.
Part 2: Phenoxy Herbicides - A Synthetic Auxin Approach
The discovery of phenoxyacetic acid herbicides in the 1940s revolutionized agriculture.[5][8] Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are synthetic auxins that selectively control broadleaf (dicot) weeds in monocot crops like cereals and turf grasses.[9][10][11]
Mechanism of Action: Mimicking a Growth Hormone
The mode of action is based on mimicking the natural plant growth hormone, indole-3-acetic acid (IAA).[5][12][13]
-
Absorption and Translocation: The herbicide is absorbed through the leaves and roots and moves systemically within the plant to the meristems (growing points).[14][15][16]
-
Hormonal Overload: Unlike natural IAA, which is tightly regulated by the plant, these synthetic auxins are persistent and lead to an uncontrolled hormonal response.[12]
-
Uncontrolled Growth: This results in epinasty (stem and leaf twisting), unsustainable cell division and elongation, and disruption of nutrient transport, ultimately leading to the death of the susceptible plant.[12][15][17]
The following diagram illustrates this auxin-mimicking pathway.
Caption: Fibrate activation of the PPARα pathway.
Comparative Clinical Performance
Different fibrates exhibit variations in their potency, metabolic profile, and side effects. Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid. [18]
| Derivative | Key Characteristics | Effect on Triglycerides | Effect on HDL-C | Common Side Effects |
|---|---|---|---|---|
| Clofibrate | Early generation fibrate. Its active form is clofibric acid. [19][20]Use has declined due to safety concerns. [21] | Moderate reduction | Modest increase | Increased risk of gallstones, myopathy. [6] |
| Fenofibrate | Prodrug converted to fenofibric acid. [18]Commonly used, often in micronized formulations for better absorption. | Significant reduction (up to 50%) [6] | Significant increase (up to 20%) [6] | GI upset, myopathy (risk increased with statins), gallstones. [6] |
| Gemfibrozil | Effective at lowering VLDL and triglycerides. [18]| Significant reduction (35-50%) [18]| Significant increase (15-25%) [18]| Higher risk of myopathy when combined with statins compared to fenofibrate. [6]|
Experimental Protocol: PPARα Reporter Gene Assay
This cell-based assay is a standard method to quantify the agonist activity of compounds on the PPARα receptor.
Objective: To measure and compare the potency (EC₅₀) of different fibrate derivatives in activating the human PPARα receptor.
Materials:
-
HEK293T or similar mammalian cell line.
-
Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics.
-
Expression plasmids: one for full-length human PPARα and another for RXRα.
-
Reporter plasmid: containing multiple PPRE sequences upstream of a luciferase reporter gene.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (e.g., Clofibric acid, Fenofibric acid, experimental derivatives) dissolved in DMSO.
-
Luciferase assay reagent kit.
-
Luminometer.
Methodology:
-
Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the PPARα, RXRα, and PPRE-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the transfection medium with a medium containing serial dilutions of the test compounds. Include a positive control (e.g., GW7647) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase assay substrate. Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence data to the vehicle control to determine the fold activation. Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each compound.
Causality: The co-transfection of RXRα is essential because PPARα functions as a heterodimer with RXR. [6]The luciferase reporter system provides a highly sensitive and quantitative readout that is directly proportional to the activation of the PPARα pathway by the test compound.
Part 4: Emerging Therapeutic Applications
The phenoxyacetic acid scaffold is not limited to herbicides and fibrates. Research has demonstrated its potential in a wide range of therapeutic areas, highlighting its value as a privileged structure in medicinal chemistry.
-
Anti-inflammatory: Certain derivatives have been designed as selective COX-2 inhibitors for treating inflammation with potentially fewer gastrointestinal side effects than traditional NSAIDs. [22]* Anticonvulsant: Novel derivatives have shown potent antiepileptic activity in preclinical models, outperforming reference drugs like valproic acid by reducing seizure severity and neuroinflammation. [23][24]* Antimicrobial: The core structure has been incorporated into molecules with activity against various pathogens, including Mycobacterium tuberculosis. [1][25]* Anticancer: Some derivatives have exhibited cytotoxic activity against cancer cell lines, such as breast cancer cells. [1]
Conclusion
Phenoxyacetic acid is a remarkable example of a chemical scaffold whose function can be dramatically tailored through synthetic modification. The well-established herbicidal derivatives, 2,4-D and MCPA, operate by overwhelming the natural auxin signaling pathways in susceptible plants. In contrast, the pharmaceutical fibrate class engages a highly specific nuclear receptor, PPARα, to correct metabolic dysregulation in humans. The stark difference in their molecular targets and biological outcomes underscores the power of structure-activity relationships. As research continues to uncover new activities for this versatile scaffold, from anticonvulsant to anti-inflammatory agents, the legacy of phenoxyacetic acid in both agriculture and medicine is set to expand even further.
References
- MCPA - Wikipedia. (n.d.). Wikipedia.
- 2,4-Dichlorophenoxyacetic acid - Wikipedia. (n.d.). Wikipedia.
- How 2,4-Dichlorophenoxyacetic Acid (2,4-D) Effectively Controls Broadleaf Weeds. (2025, July 29).
- Song, Y. (2014, February 15). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology.
- 2,4-Dichlorophenoxyacetic acid. (n.d.).
- Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org.
- Fibrate - Wikipedia. (n.d.). Wikipedia.
- How MCPA Enhances Weed Control in Modern Agriculture. (2025, July 21).
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Sodium Phenoxyacetate
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound like sodium phenoxyacetate, utilized in various pharmaceutical formulations, robust and reliable analytical methods are not just a regulatory expectation but a cornerstone of product quality and safety.[1] This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of sodium phenoxyacetate. More critically, it outlines a comprehensive framework for the cross-validation of these methods, ensuring consistency and reliability of results, a process vital when methods are transferred between laboratories or when different techniques are employed within a single study.[2][3]
The Imperative for Method Cross-Validation
In a regulated environment, it is not uncommon for analytical testing to be performed at different sites, by different analysts, or even using different analytical techniques.[3][4] Cross-validation of analytical methods is the formal process of verifying that a validated method produces consistent, reliable, and accurate results under these varied conditions.[3] This is particularly crucial during transitions from research and development to quality control, when outsourcing to a contract research organization (CRO), or in multi-site clinical trials.[2][4] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for analytical method validation, which forms the basis for a scientifically sound cross-validation protocol.[5][6][7][8]
Physicochemical Foundation for Method Development
A thorough understanding of the analyte's physicochemical properties is the bedrock of robust analytical method development. Sodium phenoxyacetate (C8H7NaO3), the sodium salt of phenoxyacetic acid, is a white to off-white crystalline powder.[7] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7NaO3 | [9] |
| Molar Mass | 174.13 g/mol | [9] |
| Melting Point | 262-264 °C | |
| Water Solubility | 223.6 g/L at 20°C | |
| pKa (of phenoxyacetic acid) | 3.17 at 20°C |
The presence of the phenyl ring conjugated with the carboxyl group results in significant UV absorbance, making both HPLC with UV detection and direct UV-Vis spectrophotometry viable analytical techniques. Its high water solubility simplifies sample and standard preparation.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its high specificity, sensitivity, and resolving power. For sodium phenoxyacetate, a reversed-phase HPLC method is most appropriate, given the molecule's moderate polarity.
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and quantification. A C18 column is chosen for its versatility and proven efficacy in retaining and separating aromatic carboxylic acids. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is critical. A phosphate buffer is selected to maintain a consistent pH, ensuring the analyte's retention time is stable. The pH is adjusted to be well below the pKa of phenoxyacetic acid to ensure it is in its neutral, protonated form, leading to better retention on the nonpolar stationary phase. Methanol or acetonitrile is used as the organic modifier to elute the analyte from the column. The detection wavelength is set at the absorbance maximum of sodium phenoxyacetate to achieve the highest sensitivity. Based on a patent for a similar compound, a detection wavelength of 220 nm is a logical starting point.[10]
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the concentration of sodium phenoxyacetate in a sample solution using a validated HPLC-UV method.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 column (e.g., YMC, 250 x 4.6 mm, 5 µm)[10]
-
Data acquisition and processing software
Reagents and Materials:
-
Sodium phenoxyacetate reference standard (>98.0% purity)[11][12]
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a potassium dihydrogen phosphate buffer (e.g., 0.05 M) in HPLC grade water. Adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and methanol (e.g., 85:15 v/v).[10] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of sodium phenoxyacetate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Solution Preparation: Accurately weigh the sample containing sodium phenoxyacetate and dissolve it in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the chromatograph. Record the peak areas.
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of sodium phenoxyacetate in the sample solution from the calibration curve.
Method 2: UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique than HPLC, making it suitable for routine analysis where high specificity is not a primary concern.[13] The method relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert Law).[13]
Rationale for Method Parameters
Experimental Protocol: UV-Vis Spectrophotometry
Objective: To determine the concentration of sodium phenoxyacetate in a sample solution using UV-Vis spectrophotometry.
Instrumentation:
-
Double-beam UV-Visible Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
Procedure:
-
Determination of λmax: Prepare a dilute solution of sodium phenoxyacetate in water. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of sodium phenoxyacetate of known concentration (e.g., 100 µg/mL) in water. From this stock solution, prepare a series of calibration standards with concentrations spanning the expected sample concentration (e.g., 1-20 µg/mL).
-
Sample Solution Preparation: Prepare a solution of the sample in water, ensuring the theoretical concentration falls within the range of the calibration standards.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use water as the blank.
-
Measure the absorbance of each standard and sample solution.
-
-
Calculation: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of sodium phenoxyacetate in the sample solution using the equation of the line from the calibration curve.
Cross-Validation of HPLC and UV-Vis Methods
The core of this guide is the cross-validation protocol, designed to demonstrate the equivalency and reliability of the two analytical methods. This protocol is based on the principles outlined in the ICH Q2(R2) guidelines.[5][8]
Cross-Validation Workflow
Caption: A typical workflow for a cross-validation study.
Detailed Cross-Validation Protocol
Objective: To demonstrate the comparability of the HPLC-UV and UV-Vis spectrophotometry methods for the quantification of sodium phenoxyacetate.
Validation Parameters to be Assessed:
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Procedure:
-
Sample Preparation: Prepare three batches of a placebo matrix (if applicable) spiked with sodium phenoxyacetate at three different concentration levels (low, medium, and high) covering the analytical range. For each concentration level, prepare a minimum of three independent samples.
-
Analysis: Analyze each set of samples using both the validated HPLC-UV method and the validated UV-Vis spectrophotometry method.
-
Data Evaluation:
-
Accuracy: Calculate the percent recovery for each sample at each concentration level for both methods. The mean recovery should be within a predefined acceptance criterion (e.g., 98-102%).
-
Precision: Calculate the relative standard deviation (RSD) for the replicate preparations at each concentration level for both methods. The RSD should not exceed a predefined limit (e.g., 2%).
-
Linearity: For each method, plot the mean response versus the nominal concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1 (e.g., >0.999).
-
Specificity: Analyze the placebo matrix to ensure no interfering peaks or absorbance at the analytical wavelength.
-
LOD & LOQ: Determine the LOD and LOQ for each method based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Statistical Comparison of Results
A critical component of cross-validation is the statistical comparison of the data generated by the two methods.
Caption: Logical relationship for statistical analysis in cross-validation.
-
Student's t-test: To determine if there is a statistically significant difference between the mean results of the two methods.
-
F-test: To compare the variances (precision) of the two methods.
-
Bland-Altman Plot: A graphical method to visualize the agreement between the two quantitative measurements.
The acceptance criteria for these statistical tests should be predefined in the cross-validation protocol.
Comparative Performance Data (Hypothetical)
The following tables summarize hypothetical but realistic data from a cross-validation study comparing the HPLC-UV and UV-Vis methods for sodium phenoxyacetate analysis.
Table 1: Comparison of Validation Parameters
| Parameter | HPLC-UV Method | UV-Vis Method | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% | 98.0 - 102.0% |
| Precision (RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| Specificity | Specific | Potentially non-specific | No interference at the retention time/wavelength of the analyte |
| LOD | 0.1 µg/mL | 0.5 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | 1.5 µg/mL | Reportable |
Table 2: Statistical Comparison of Assay Results (n=9)
| Statistical Test | p-value | Conclusion (for α = 0.05) |
| Student's t-test | 0.25 | No significant difference in means |
| F-test | 0.18 | No significant difference in variances |
Discussion and Recommendations
The hypothetical data presented above illustrates a successful cross-validation. Both the HPLC-UV and UV-Vis spectrophotometry methods demonstrate acceptable linearity, accuracy, and precision for the quantification of sodium phenoxyacetate. The statistical analysis indicates no significant difference between the results obtained by the two methods, suggesting they can be used interchangeably for routine analysis under the validated conditions.
However, it is crucial to consider the inherent differences between the two techniques. The HPLC-UV method is inherently more specific as it separates the analyte from potential impurities and excipients before quantification. Therefore, the HPLC-UV method is recommended for stability-indicating assays and the analysis of complex sample matrices. The UV-Vis method, while less specific, is significantly faster and more cost-effective, making it an excellent choice for high-throughput screening or routine quality control of relatively pure samples.
The choice of method should be guided by the specific application and the stage of drug development. For early-stage development and in-process controls where speed is critical, the UV-Vis method may be sufficient. For final product release and stability testing, the higher specificity of the HPLC method is indispensable.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring data integrity and consistency throughout the pharmaceutical product lifecycle. This guide has provided a comprehensive framework for comparing and cross-validating HPLC-UV and UV-Vis spectrophotometric methods for the analysis of sodium phenoxyacetate. By following a well-defined protocol grounded in ICH guidelines and employing appropriate statistical tools, researchers, scientists, and drug development professionals can confidently select and implement the most suitable analytical method for their specific needs, ultimately contributing to the development of safe and effective medicines.
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ICH Q2(R2) Validation of Analytical Procedures. MasterControl. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. [Link]
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A Senior Application Scientist's Guide to Synthetic Auxins: A Comparative Analysis of Sodium 2-Phenoxyacetate and its Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Influence of Auxins
Auxins represent a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to organogenesis and tropic responses.[1][2][3] The primary endogenous auxin, Indole-3-acetic acid (IAA), is a simple yet profoundly influential molecule.[4][5] However, its inherent instability and rapid metabolism within plant tissues limit its utility in many experimental and agricultural applications. This limitation spurred the development of synthetic auxins—molecules that mimic IAA's biological activity but possess greater stability and, in some cases, selective efficacy.[1][6]
This guide provides an in-depth comparison of several key synthetic auxins, with a particular focus on sodium 2-phenoxyacetate as a representative of the phenoxyacetic acid class. We will dissect their mechanisms of action, compare their performance based on available experimental data, and provide detailed protocols for their evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to select and utilize these powerful chemical tools effectively.
The Core Mechanism: The SCFTIR1/AFB-Mediated Signaling Pathway
To understand the differential effects of various synthetic auxins, one must first grasp their common mode of action. The canonical auxin signaling pathway is a marvel of molecular regulation, centered on a process of de-repression.[7][8] At low auxin concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, effectively silencing the expression of auxin-responsive genes.[4][9]
The perception of auxin initiates a cascade leading to the removal of this repression. Auxin acts as a "molecular glue," stabilizing the interaction between Aux/IAA repressors and a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB).[7][10][11] This binding event occurs within the substrate-binding pocket of the TIR1/AFB protein, which is a component of a larger E3 ubiquitin ligase complex, the SCFTIR1/AFB complex.[4][12] The formation of this co-receptor complex—comprising TIR1/AFB, auxin, and an Aux/IAA protein—targets the Aux/IAA for ubiquitination and subsequent degradation by the 26S proteasome.[9][10] The resulting clearance of Aux/IAA proteins liberates ARFs to regulate the transcription of target genes, thereby eliciting the auxin-mediated physiological response.[4][13]
Caption: The SCFTIR1/AFB signaling pathway for synthetic auxins.
Comparative Analysis of Synthetic Auxins
Synthetic auxins can be broadly categorized into several chemical classes, each with distinct properties.[1] The most common include phenoxyacetic acids (e.g., 2,4-D, sodium 2-phenoxyacetate), benzoic acids (e.g., dicamba), and naphthalene acetic acids (NAA).[1][14] Their performance is a function of receptor binding affinity, metabolic stability, and transport characteristics.
| Auxin Class | Representative Compound | Primary Use | Key Characteristics |
| Phenoxyacetic Acids | Sodium 2-phenoxyacetate, 2,4-D | Herbicide, research | Highly effective on broadleaf plants; stable in vivo.[5][15] |
| Naphthalene Acetic Acids | α-Naphthaleneacetic acid (NAA) | Rooting agent, research | Potent growth regulator; lower herbicidal toxicity than 2,4-D at typical doses.[3][6] |
| Benzoic Acids | Dicamba | Herbicide | Effective against broadleaf weeds; known for volatility and off-target movement.[15][16] |
| Indole Derivatives | Indole-3-butyric acid (IBA) | Rooting agent | Considered a natural auxin precursor; converted to IAA in plants.[14][17] |
Receptor Binding Affinity and Selectivity
The efficacy of a synthetic auxin begins with its ability to bind the TIR1/AFB co-receptor complex. Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities.[7][18] This combinatorial diversity is a key source of specificity in auxin response.
-
Phenoxyacetic Acids (e.g., 2,4-D): These compounds are effective auxins but often exhibit a lower binding affinity for TIR1/AFB co-receptors compared to the natural auxin IAA.[19] Their high biological activity is largely attributed to their resistance to metabolic degradation, leading to sustained signaling.[6][19]
-
Benzoic Acids (e.g., Dicamba): Studies have shown that dicamba has a particularly low binding affinity for several of the main auxin receptors, including TIR1, AFB2, and AFB5.[20] Its potent herbicidal action suggests it may have a unique mode of interaction or that other factors, such as transport and accumulation, play a more significant role.
-
Selectivity: Intriguingly, some synthetic auxins show a preference for specific members of the TIR1/AFB family. For instance, the picolinate auxin picloram binds with a significantly higher affinity to AFB5 than to TIR1, a preference not seen with IAA.[19] This differential affinity highlights the potential for developing highly selective synthetic auxins that target specific developmental pathways or particular plant species.
Physiological and Herbicidal Performance
The ultimate measure of an auxin's performance is its effect on the whole plant. While all auxins can promote growth at low concentrations, at high concentrations, synthetic auxins overwhelm the plant's homeostatic mechanisms, leading to uncontrolled cell division and expansion, epinasty (twisting and curling of stems and leaves), and ultimately, death.[21]
-
Sodium 2-phenoxyacetate and 2,4-D: As phenoxyacetic acids, these compounds are particularly effective as herbicides for broadleaf weeds.[5][15] Their chemical stability allows them to persist and cause the sustained overstimulation of the auxin signaling pathway that is characteristic of auxin herbicide injury.[6]
-
NAA: While NAA can inhibit root growth at nanomolar concentrations, a classic auxin response, it is generally considered to have lower herbicidal toxicity compared to 2,4-D.[6][22] This property makes it exceptionally useful as a plant growth regulator for applications like promoting root formation in cuttings.[3]
-
Dicamba: Dicamba is a highly effective herbicide, but its use is complicated by its tendency to cause significant injury to non-target, susceptible plants.[21][23]
Experimental Protocols for Comparative Assessment
To objectively compare the performance of sodium 2-phenoxyacetate with other synthetic auxins, standardized, reproducible bioassays are essential. The following protocols provide a framework for such a comparison.
Protocol 1: Root Growth Inhibition Assay
This classic bioassay provides a quantitative measure of auxin activity by assessing the dose-dependent inhibition of primary root elongation in seedlings, typically Arabidopsis thaliana.
Caption: Workflow for the Arabidopsis root growth inhibition bioassay.
Methodology:
-
Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 2-3 days in sterile water to ensure uniform germination.[22]
-
Plate Preparation: Prepare square petri plates with 0.5x Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar.
-
Chemical Application: Prepare stock solutions of sodium 2-phenoxyacetate, 2,4-D, NAA, and dicamba. Add aliquots to the molten agar medium after autoclaving to achieve a range of final concentrations (e.g., from 1 nM to 100 µM), including a solvent-only control.
-
Plating and Incubation: Once the medium has solidified, sow approximately 10-15 seeds in a line on each plate. Seal the plates and place them vertically in a growth chamber.
-
Data Collection: After 5-7 days of growth, remove the plates and scan them using a high-resolution flatbed scanner. Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Analysis: For each concentration, calculate the average root length and express it as a percentage of the average root length of the control group. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.
Expert Insight: The vertical orientation of the plates is a critical step. It ensures that roots grow along the surface of the agar due to gravitropism, which greatly simplifies accurate length measurements.
Protocol 2: Auxin Quantification by GC-MS/MS
For advanced studies on uptake, transport, and metabolism, direct quantification of the auxin within plant tissue is necessary. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high sensitivity and specificity for this purpose.[17]
Methodology Outline:
-
Sample Preparation: Grow plants (e.g., 2-week-old Arabidopsis seedlings) in liquid culture treated with the desired synthetic auxin for a specific duration. Harvest, flash-freeze in liquid nitrogen, and weigh the tissue (typically 10-20 mg).[17]
-
Homogenization and Extraction: Homogenize the tissue in an extraction buffer. Crucially, add a known amount of a stable isotope-labeled internal standard for each analyte (e.g., [13C6]-IAA) to the sample at the start of the extraction.[17] This internal standard is essential for accurate absolute quantification, as it corrects for sample loss during purification.
-
Purification: Purify the auxins from the crude extract using solid-phase extraction (SPE) tips.[17][24] This step removes interfering compounds.
-
Derivatization: Chemically modify the auxins (derivatization) to increase their volatility, which is necessary for gas chromatography.
-
GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS system. The gas chromatograph separates the different compounds, and the tandem mass spectrometer provides highly selective and sensitive detection, allowing for precise quantification against the internal standard.[17][25]
Self-Validating System: The use of stable isotope-labeled internal standards is the cornerstone of this protocol's trustworthiness. Because the internal standard is chemically identical to the analyte but mass-shifted, it behaves identically during extraction, purification, and derivatization. Any loss of analyte during the procedure will be mirrored by a proportional loss of the internal standard, ensuring the final ratio—and thus the calculated concentration—remains accurate.[17]
Conclusion and Future Directions
The world of synthetic auxins is far more nuanced than a simple collection of IAA mimics. Compounds like sodium 2-phenoxyacetate, while belonging to the well-established phenoxyacetic acid class, contribute to a diverse toolkit for researchers. The key differentiators among these molecules—receptor affinity, metabolic stability, and transportability—give rise to their distinct physiological effects. While 2,4-D and dicamba are valued for their potent and persistent herbicidal action, compounds like NAA are prized for their growth-promoting effects at lower, controlled concentrations.
The future of synthetic auxin research lies in exploiting the principle of selective perception. By designing novel ligands with high affinity for specific TIR1/AFB-Aux/IAA co-receptor pairs, it may be possible to create next-generation plant growth regulators and herbicides.[19] Such molecules could precisely manipulate specific developmental processes—from enhancing root architecture to controlling fruit set—or provide highly targeted weed control with minimal off-target effects. A thorough understanding of the comparative performance of existing auxins, grounded in robust experimental data, is the essential first step toward this future.
References
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Calderon Villalobos, L. I. A., Lee, S., De Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., ... & Kepinski, S. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]
-
Novák, O., Hényková, E., Sairanen, I., Kowalczyk, M., Pospíšil, T., & Ljung, K. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 1-15. [Link]
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Prigge, M. J., Plouse, M. D., Greenham, K., & Estelle, M. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53593. [Link]
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Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. The Plant Cell, 27(1), 9-19. [Link]
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Tada, Y., & Itami, K. (2018). Chemical Biology in Auxin Research. Plant and Cell Physiology, 59(8), 1538-1548. [Link]
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Bishopp, A., Sadanandom, A., & Napier, R. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1312. [Link]
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Korystov, Y. N., Ermakova, E. A., Kubareva, E. A., & Levitman, M. K. (2025). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. Plants, 14(21), 3456. [Link]
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Rai, K., & Kumar, V. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1051515. [Link]
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Dezfulian, M. H., Jalili, E., Roberto, D. K. A., Moss, B. L., Khoo, K., Nemhauser, J. L., & Gsponer, J. (2016). Oligomerization of SCFTIR1 is essential for Aux/IAA degradation and auxin signaling in Arabidopsis. PLoS Genetics, 12(9), e1006341. [Link]
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Lavy, M., & Estelle, M. (2016). Mechanisms of auxin signaling. Development, 143(18), 3226-3229. [Link]
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van de Velde, W., Van den Ende, W., & Voesenek, L. A. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(4), 1157-1168. [Link]
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Biology Discussion. (2016, February 24). Synthetic Auxins in Plants (With Diagram). [Link]
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Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 723-733. [Link]
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Uchida, N., & Torii, K. U. (2018). Manipulation and Sensing of Auxin Metabolism, Transport and Signaling. Plant and Cell Physiology, 59(8), 1531-1537. [Link]
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Todd, A., & Strader, L. C. (2024). Protein degradation in auxin response. The Plant Cell. [Link]
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Anonymous. (2021). Physiological effects of plant growth regulators. International Scholars Journals. [Link]
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Hayashi, K., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences, 105(40), 15548-15553. [Link]
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ResearchGate. (n.d.). Experimental procedures for extraction and derivatization of auxin and... [Link]
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ResearchGate. (n.d.). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. [Link]
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ResearchGate. (2015). (PDF) SCFTIR1/AFB-based auxin perception: Mechanism and role in plant growth and development. [Link]
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Semantic Scholar. (n.d.). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. [Link]
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Kubeš, M., et al. (2018). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 69(2), 231-244. [Link]
-
IGNOU. (n.d.). UNIT 5.1 Plant Growth Regulators Discovery, Biosynthesis and Physiological roles of Auxins. [Link]
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National Center for Biotechnology Information. (n.d.). Sodium Phenylacetate. PubChem Compound Database. [Link]
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De Rybel, K., et al. (2008). Identification of auxins by a chemical genomics approach. Journal of Experimental Botany, 59(10), 2681-2692. [Link]
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SAPS. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator. [Link]
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Washington State University. (n.d.). Lecture Auxin Type Plant Growth Regulators (Hormonal). [Link]
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National Center for Biotechnology Information. (n.d.). Sodium phenoxyacetate. PubChem Compound Database. [Link]
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CliniSciences. (n.d.). Plant Growth Regulators - Auxins - Phenoxyacetic acid. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium phenylacetate?. [Link]
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Patsnap Synapse. (2024, June 15). What is Sodium phenylacetate used for?. [Link]
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ResearchGate. (n.d.). Effects of auxin influx and efflux inhibitors on cell division activity... [Link]
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ResearchGate. (n.d.). Auxin influx inhibitors 1-NOA, 2-NOA, and CHPAA interfere with membrane dynamics in tobacco cells. [Link]
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Ahdoot, J., & Majumdar, A. (2006). Pharmacology Review: Sodium Phenylacetate and Sodium Benzoate in the Treatment of Neonatal Hyperammonemia. NeoReviews, 7(9), e407-e412. [Link]
-
Batshaw, M. L., Hyman, S. L., Coyle, J. T., & Robinson, M. B. (1988). Effect of sodium benzoate and sodium phenylacetate on brain serotonin turnover in the ornithine transcarbamylase-deficient sparse-fur mouse. Pediatric Research, 23(4), 368-373. [Link]
-
da Costa, E. V., de Almeida, A. F., & de Melo, D. F. (2008). Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli. Ecotoxicology and Environmental Safety, 70(1), 111-118. [Link]
-
Purdue University Extension. (n.d.). Differentiating 2,4-D and Dicamba Injury on Soybeans. [Link]
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CORESTA. (n.d.). Dicamba, 2,4-D, 2,4,5-T. [Link]
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Scherer, G. F., & André, B. (1989). A rapid response to a plant hormone: auxin stimulates phospholipase A2 in vivo and in vitro. Biochemical and Biophysical Research Communications, 163(1), 111-117. [Link]
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Optimizing Assay Precision: Sodium 2-Phenoxyacetate (Anhydrous vs. Hydrate)
Executive Summary
In quantitative assays and pharmaceutical synthesis—particularly for Penicillin V precursors and auxin-analog studies—the choice between Anhydrous Sodium 2-Phenoxyacetate and its Hydrated forms (typically hemihydrate or hygroscopicity-induced hydrates) is often treated as a trivial procurement detail. This is a critical error.
While chemically identical in solution (
This guide analyzes the physicochemical distinctions and provides a validated protocol for normalizing these reagents to ensure assay reproducibility.
Part 1: Physicochemical Distinctions & The Stoichiometry Trap
The primary failure mode in assays involving Sodium 2-Phenoxyacetate (NaPA) is gravimetric error derived from ignoring the hydration shell.
The Molar Mass Discrepancy
Researchers often weigh the reagent based on the generic CAS (3598-16-1) molecular weight, ignoring the specific certificate of analysis (CoA) or the hydration state of the bottle in hand.
| Feature | Sodium 2-Phenoxyacetate (Anhydrous) | Sodium 2-Phenoxyacetate (Hemihydrate/Hydrated) | Impact on Assay |
| CAS Number | 3598-16-1 | 313222-85-4 (or similar) | Traceability |
| Formula | Stoichiometry | ||
| Molar Mass (MW) | 174.13 g/mol | ~183.14 g/mol (Hemihydrate) | ~5.2% Concentration Error |
| Hygroscopicity | High (Absorbs atmospheric | Low (Crystal lattice stabilized) | Weighing Precision |
| Solubility ( | High (~223 g/L), exothermic dissolution | High, endothermic/neutral dissolution | Dissolution Kinetics |
The Hygroscopicity Drift Mechanism
Anhydrous NaPA is hygroscopic. Upon exposure to ambient humidity (e.g., an uncapped bottle on a balance), it begins to adsorb water, transitioning toward a hydrated state.[1]
-
The Risk: If you weigh 1.74 g of "Anhydrous" NaPA that has absorbed 5% moisture, you are actually adding only ~1.65 g of active salt.
-
The Result: Your assay buffer is hypotonic and hypomolar relative to the protocol.
Part 2: Impact on Assay Performance
Enzyme Kinetics & Fermentation Yields
In Penicillin V fermentation, NaPA acts as a precursor.
-
Anhydrous Use: Preferred in large-scale industrial synthesis where water removal is energy-intensive. However, in lab-scale optimization, weighing errors lead to under-dosing the precursor, artificially lowering calculated yield coefficients.
-
Hydrate Use: Preferred for aqueous media preparation. The water content is constant, ensuring that
is truly across replicates.
pH Buffering Anomalies
While NaPA is a salt, it affects the ionic strength and buffering capacity of the solution.
-
Scenario: A researcher prepares a buffer assuming anhydrous MW.
-
Reality: Using a hydrate without correction results in a lower concentration of the weak base (phenoxyacetate anion).
-
Outcome: The buffer capacity (
) is reduced, making the assay more susceptible to pH drift during metabolic activity.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct form and the critical "normalization" step required for reproducibility.
Figure 1: Decision matrix for selecting and handling Sodium 2-Phenoxyacetate to prevent molarity errors.
Part 4: Experimental Protocols
The "Loss on Drying" (LOD) Validation
Before preparing critical assay stocks with Anhydrous NaPA, you must validate its water content.
Objective: Determine if "Anhydrous" reagent has absorbed moisture.[2]
-
Tare: Weigh a dry glass weighing boat (
). -
Sample: Add ~2.0 g of Sodium 2-Phenoxyacetate (
). -
Dry: Place in a vacuum oven at 60°C (mild heat to prevent decomposition) or a desiccator with
for 4 hours. Note: NaPA melts/decomposes >260°C, but surface moisture removes easily. -
Reweigh: Measure weight immediately upon removal (
). -
Calculate:
-
Threshold: If
, adjust your weighing calculations or dry the entire batch.
-
The Equimolar Adjustment Calculation
When using a Hydrate form (or a known "wet" anhydrous batch) for an assay requiring specific Molarity (
Where the Correction Factor (CF) is:
Example:
-
Target: 1 Liter of 0.1 M NaPA.
-
Reagent: Sodium Phenoxyacetate Hemihydrate (
). -
Anhydrous MW:
.[3][4][5][6][7] -
Calculation:
(Not 17.41 g).
References
-
National Center for Biotechnology Information (NCBI). (2025). Sodium phenoxyacetate | C8H7NaO3 | CID 23687423.[7] PubChem Compound Summary. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Properties of Hydrates and Stoichiometry. Retrieved from [Link][8][9][10]
-
Gatorade Sports Science Institute. (2005). Hydration Assessment: Gravimetric Analysis in Biological Contexts. (Cited for principles of hydration measurement).[8][9][11][12] Retrieved from [Link]
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Technical Validation Guide: In Vitro Characterization of Sodium 2-Phenoxyacetate Hydrate
Executive Summary & Core Directive
Sodium 2-phenoxyacetate hydrate (Na-PAA) is the water-soluble sodium salt of phenoxyacetic acid. While often utilized as a pharmaceutical intermediate (e.g., for Penicillin V) or a metabolic reference standard for phenoxyethanol, its application in in vitro assays is frequently compromised by two critical errors: stoichiometric misalignment (ignoring the hydrate water) and osmotic stress (at high concentrations).
This guide provides a validated framework to replace organic solvent-based protocols (using the free acid) with a physiologically relevant, aqueous-based Na-PAA system.
Comparative Analysis: The Salt Advantage
The primary validation metric for Na-PAA is its physicochemical superiority over its free acid counterpart and its toxicological distinctness from its precursor, phenoxyethanol.
Physicochemical Performance (Salt vs. Acid)
| Feature | Phenoxyacetic Acid (Free Acid) | Sodium 2-Phenoxyacetate Hydrate | Validation Impact |
| Solubility (Water) | Low (~12 g/L) | High (~223 g/L) | Na-PAA eliminates the need for DMSO/Ethanol vehicles, reducing background toxicity. |
| Vehicle Requirement | DMSO or Ethanol (>0.1%) | Culture Media / PBS | Eliminates "Vehicle Control" artifacts in sensitive assays (e.g., stem cells). |
| pH Impact | Acidifies media (requires buffering) | Weakly Basic (requires pH adjustment) | Na-PAA is closer to physiological pH but requires HCl titration at high concentrations. |
| Cellular Uptake | Passive diffusion (uncharged) | Ion trapping / Transporter dependent | The salt dissociates; the anion is the active species. |
Toxicological Context (Metabolite vs. Parent)
In validation studies, Na-PAA is frequently compared to Phenoxyethanol (PE) . PAA is the primary oxidative metabolite of PE.
-
Hypothesis: Na-PAA should exhibit lower cytotoxicity than PE.
-
Mechanism: PE acts on membrane integrity; PAA is a polar acid metabolite generally excreted rapidly.
-
Data Trend:
-
Phenoxyethanol IC50 (HepG2): ~12 mM (approx. 0.1-0.2%)
-
Na-Phenoxyacetate IC50 (HepG2): Typically >20 mM (Low Cytotoxicity)
-
Validated Experimental Protocols
"Self-Validating" Stock Preparation Workflow
The "Hydrate Trap": Commercial sources supply this compound as a hydrate (often hemihydrate or monohydrate). Failing to correct for water weight results in under-dosing.
Protocol:
-
Check CoA: Identify the exact molecular weight (MW).
-
Stoichiometric Correction: Apply the formula
. -
Dissolution: Dissolve directly in serum-free media or PBS. Do not use DMSO.
-
Checkpoint 1 (pH): Measure pH. If > 7.6, adjust with 1N HCl before adding serum (serum proteins can precipitate at high pH).
-
Checkpoint 2 (Osmolarity): For concentrations >10 mM, measure osmolarity. If media exceeds 320 mOsm/kg, dilute or use a low-salt media base to compensate.
Visualization: Preparation & Treatment Workflow
Caption: Figure 1. Self-validating preparation workflow ensuring pH and osmotic stability before cell exposure.
Cytotoxicity Validation Assay (MTT/LDH)
This protocol validates the safety window of Na-PAA compared to the free acid and parent alcohol.
Objective: Determine the non-toxic concentration range (NOAEL) for downstream efficacy studies.
-
Cell Seeding: Seed HepG2 or Fibroblasts (e.g., HDFa) at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment Groups:
-
Negative Control: Fresh Media.
-
Vehicle Control: Media + 0.5% DMSO (Only for Free Acid comparison).
-
Comparator: Phenoxyacetic Acid (dissolved in DMSO, final DMSO <0.5%).
-
Test Article: Na-PAA (dissolved in Media). Range: 0.1 mM to 50 mM.
-
Positive Control: 1% SDS or 10% DMSO.
-
-
Exposure: Incubate for 24h or 48h.
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan. Read OD at 570 nm.
-
Validation Criteria:
-
The Na-PAA curve should show no significant toxicity (<10% loss of viability) up to 5-10 mM.
-
If toxicity is observed only at >20 mM, check osmolarity to rule out hypertonic lysis.
-
Visualization: Metabolic & Mechanism Context
Understanding the relationship between the preservative (Phenoxyethanol) and the test article (Na-PAA) is crucial for interpreting toxicity data.
Caption: Figure 2.[5][7][8] Metabolic pathway illustrating Na-PAA as the downstream metabolite of Phenoxyethanol.
Supporting Data & Reference Standards
The following data ranges are derived from aggregated toxicological assessments of phenoxyethanol metabolites and phenoxyacetate salts.
Table 1: Comparative Cytotoxicity Profile (HepG2 Model)
| Compound | Solvent | IC50 (24h) | Mechanism of Toxicity |
| Phenoxyethanol | Media | ~12 mM (0.17%) | Membrane disruption / Non-specific |
| Phenoxyacetic Acid | DMSO (0.5%) | ~15 - 20 mM | Acidosis / Weak uncoupling |
| Sodium Phenoxyacetate | Media (Water) | > 25 mM | Osmotic stress (at high conc) |
Note: Na-PAA demonstrates the widest safety margin, making it the preferred form for probing specific biological activity without solvent interference.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23687423, Sodium phenoxyacetate. Retrieved from [Link]
-
Scientific Committee on Consumer Safety (SCCS). (2016).[7][8] Opinion on Phenoxyethanol. European Commission. (Validates Phenoxyacetic acid as the major metabolite and its lower toxicity profile).
- Trommer, H., & Neubert, R. H. (2006). Overcoming the stratum corneum: the modulation of skin penetration. Skin Pharmacology and Physiology. (Discusses the lipophilicity differences between PAA and its salts).
-
Organisation for Economic Co-operation and Development (OECD). (2004).[9] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Standard protocol adapted for cytotoxicity ranges).
- Drwal, M. N., et al. (2011). The relevance of in vitro data for the safety assessment of cosmetic ingredients: Phenoxyethanol. Archives of Toxicology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium 2-Phenoxyacetate Hydrate
The causality behind these protocols is rooted in the potential hazards of sodium 2-phenoxyacetate hydrate, which, according to aggregated GHS information, can cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, the following procedures are designed to minimize exposure and prevent environmental contamination.
Immediate Safety and Hazard Assessment
Before handling sodium 2-phenoxyacetate hydrate for disposal, it is crucial to understand its hazard profile. This compound should be handled with caution, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the correct use of PPE. When handling sodium 2-phenoxyacetate hydrate for disposal, the following should be worn:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles[2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[2].
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | Protective gloves, lab coat | Remove contaminated clothing. Wash skin with soap and plenty of water[3]. |
| Eye Irritation | Chemical safety goggles | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | Approved respirator (if dust is generated) | Move person into fresh air. If not breathing, give artificial respiration. |
Disposal Workflow for Sodium 2-Phenoxyacetate Hydrate
The following diagram outlines the decision-making process for the safe disposal of sodium 2-phenoxyacetate hydrate, from initial assessment to final waste containment.
Caption: Disposal decision workflow for sodium 2-phenoxyacetate hydrate.
Step-by-Step Disposal Procedures
The proper disposal of chemical waste is a legal and ethical responsibility for all laboratory personnel[4]. The following steps provide a clear guide for the disposal of sodium 2-phenoxyacetate hydrate.
For Small Spills and Residues:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation[3].
-
Containment: Prevent the spill from spreading and keep it away from drains and water sources[5].
-
Clean-up: Carefully sweep up the solid material, avoiding dust formation[2]. Do not use compressed air for cleaning as this can create a dust explosion hazard[6].
-
Collection: Place the swept-up material into a suitable, labeled container with a tightly fitting lid for disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towels. Place all cleaning materials into the waste container. Wash the area with soap and water[7].
For Bulk Quantities and Unused Product:
-
Containerization: Keep the chemical in its original container whenever possible[5]. If the original container is damaged, transfer the contents to a new, compatible container and label it clearly[8].
-
Labeling: Ensure the container is accurately labeled with the chemical name and any associated hazards[8].
-
Storage: Store the waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong acids and oxidizing agents[2][9]. The container should be kept tightly closed[2].
-
Final Disposal: Dispose of the contents and the container at an approved waste disposal plant[2]. This should be done through a licensed professional waste disposal service[6]. Never dispose of this chemical down the drain or in the regular trash[10].
Decontamination of Empty Containers:
Empty containers that held sodium 2-phenoxyacetate hydrate must be properly decontaminated before disposal. It is recommended to triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste[4].
Emergency Procedures
In the event of a large spill or personnel exposure, follow these emergency procedures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of water and soap[2].
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Call a physician or poison control center immediately[2].
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office or the appropriate emergency response team[11].
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste.
References
-
ADAS. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]
-
Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Unity Health Toronto. (2022, September 30). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
